Calcium hydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;hydride | |
|---|---|---|
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InChI |
InChI=1S/Ca.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
UUGAXJGDKREHIO-UHFFFAOYSA-N | |
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Canonical SMILES |
[H-].[H-].[Ca+2] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2 | |
| Record name | CALCIUM HYDRIDE | |
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| Record name | calcium hydride | |
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DSSTOX Substance ID |
DTXSID301337245 | |
| Record name | Calcium hydride | |
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Molecular Weight |
42.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-colored lump or crystalline solid. Irritating to skin and eyes. Used to make other chemicals., Solid; Commercial product is grey; [Merck Index] Greyish solid; [CAMEO] Light grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | CALCIUM HYDRIDE | |
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| Record name | Calcium hydride | |
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Solubility |
Insoluble in all common inert solvents | |
| Record name | Calcium hydride | |
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Density |
1.7 g/cu cm | |
| Record name | Calcium hydride | |
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Impurities |
The main impurities are calcium metal (less than 6%) and calcium oxide (less than or equal to 1%). | |
| Record name | Calcium hydride | |
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Color/Form |
Gray orthorhombic crystals or powder, Grayish-white lumps or crystals, Pure calcium hydride crystalizes in the form of colorless, hexagonal prisms... Industrial product contains some calcium metal and is consequently grey | |
CAS No. |
7789-78-8, 57308-10-8 | |
| Record name | CALCIUM HYDRIDE | |
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| Record name | Calcium hydride | |
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| Record name | Calcium hydride | |
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| Record name | CALCIUM HYDRIDE | |
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| Record name | Calcium hydride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hydride (CaH₂), a saline hydride, is a versatile and reactive inorganic compound with significant applications in chemical synthesis and materials science.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and underlying chemical principles.
Synthesis of this compound
This compound is primarily synthesized through the direct combination of its constituent elements, calcium and hydrogen, at elevated temperatures.[2] Variations of this method exist for both laboratory and industrial-scale production.
Laboratory-Scale Synthesis
A common laboratory method involves the hydrogenation of metallic calcium in a tube furnace.
Experimental Protocol:
-
Preparation of Calcium: Approximately 99.5% pure refined calcium metal is placed in an iron or ceramic boat.[3] To ensure high purity of the final product, the calcium metal can be purified beforehand by repeated vacuum distillation. Any surface oxide layer should be scraped off in an inert atmosphere (e.g., an argon-filled glovebox), and the metal cut into small pieces.[3]
-
Apparatus Setup: The boat containing the calcium is placed in the center of a quartz reaction tube. The tube is sealed at both ends with rubber stoppers fitted with a gas inlet and outlet. The gas outlet is connected to a mineral oil bubbler to monitor gas flow and prevent backflow of air.[3] The reaction tube is then placed within a tube furnace.
-
Inerting the System: The system is purged with a large volume of purified hydrogen gas to remove any residual air.[3]
-
Hydrogenation Reaction: The furnace is heated to approximately 200°C to initiate the hydrogenation reaction. The temperature is then raised to 250-300°C, and a steady flow of purified hydrogen (approximately 0.6 mL/min) is maintained.[3] The reaction is typically complete within about 2 hours, yielding a porous, off-white crystalline powder of this compound with a purity of around 99%.[3]
-
Alternative High-Temperature Protocol: For a potentially more complete reaction, after initiation at 400-500°C, the temperature can be raised to 1000°C. After the reaction is complete, the system is cooled to room temperature under a hydrogen atmosphere to obtain the final product.[3] To prevent the corrosion of the quartz tube by calcium vapor at these higher temperatures, the heated section of the tube can be lined with a thin-walled electrolytic iron tube.[3]
Industrial-Scale Production
The industrial production of this compound also relies on the direct combination of calcium and hydrogen.
Experimental Protocol:
-
Raw Materials: The primary raw materials are calcium metal and high-purity hydrogen gas. One industrial processing route involves a two-step reduction process where calcium oxide (CaO) is first converted to calcium metal via vacuum distillation.[2]
-
Reaction Conditions: The calcium metal is heated to about 300°C in a high-alloy steel, covered crucible under an atmosphere of hydrogen at approximately 1 atm (101 kPa).[4]
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Exothermic Reaction: The absorption of hydrogen is rapid at this temperature, and the reaction is exothermic.[4] The rate of reaction is controlled by managing the hydrogen feed rate.[4]
-
Product: The resulting commercial-grade this compound typically has a purity of 90-96%.[4]
Another industrial method involves the reaction of anhydrous calcium chloride with sodium metal in the presence of hydrogen.
Experimental Protocol:
-
Initial Setup: A finely divided inert solid, such as sodium chloride or a pre-existing batch of the reaction mixture, is placed in a reaction zone and agitated.
-
Reaction Temperature: The reaction zone is heated to a temperature between approximately 420°C and 600°C.[3]
-
Addition of Reactants: Anhydrous calcium chloride and sodium metal are added in small, alternating increments. It is crucial to avoid a substantial excess of unreacted calcium chloride to prevent the formation of hard, non-reactive agglomerates.[3]
-
Hydrogen Absorption: With each addition of the reactants, hydrogen is rapidly absorbed.
-
Completion and Purification: The agitation is continued until hydrogen absorption ceases. The final reaction mixture contains this compound and sodium chloride. The sodium chloride can be removed by washing with a solvent that is inert towards this compound, followed by filtration to isolate the pure this compound.[3]
Properties of this compound
Physical Properties
Pure this compound is a white crystalline solid, though it is more commonly available as a gray powder due to the presence of calcium metal impurities.[1] It possesses an orthorhombic crystal structure.[4]
| Property | Value |
| Molecular Formula | CaH₂ |
| Molar Mass | 42.094 g/mol [5] |
| Appearance | White (pure) or gray (impure) powder[5] |
| Density | 1.70 g/cm³[5] |
| Melting Point | 816 °C (1089 K)[5] |
| Boiling Point | Decomposes |
| Solubility | Insoluble in all common inert solvents.[4] Reacts with water, alcohols, and carboxylic acids.[5] |
| Vapor Pressure | ~0 mmHg |
Thermochemical Properties
| Property | Value |
| Standard Molar Entropy (S⁰₂₉₈) | 41.4 J·mol⁻¹·K⁻¹[5] |
| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -181.5 kJ·mol⁻¹[5] |
Chemical Properties
This compound is a powerful reducing agent and a strong base. Its reactivity is dominated by the presence of the hydride ion (H⁻).
-
Reaction with Water: It reacts vigorously with water to produce calcium hydroxide and hydrogen gas.[5] This reaction is highly exothermic.
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g)
-
As a Desiccant: Due to its vigorous reaction with water, this compound is widely used as a drying agent for aprotic solvents, particularly basic solvents like amines and pyridine.[1] It is considered a relatively mild and safer desiccant compared to more reactive agents like sodium metal.[1] However, its drying action can be slow due to its insolubility in most organic solvents.[1]
-
As a Reducing Agent: this compound is a potent reducing agent, especially at elevated temperatures. It is used in powder metallurgy to reduce the oxides of various metals, such as titanium, vanadium, niobium, tantalum, and uranium, to their respective metals at temperatures between 600 and 1000°C.[2] The proposed mechanism involves the in-situ decomposition of this compound to calcium metal, which then acts as the reducing agent.[1]
TiO₂ + 2CaH₂ → Ti + 2CaO + 2H₂
-
In Organic Synthesis: While less common than other hydride reagents like lithium aluminum hydride (LiAlH₄), this compound can be used for the reduction of certain functional groups in organic synthesis. The general mechanism for the reduction of esters and amides by hydride reagents involves the nucleophilic attack of the hydride ion on the carbonyl carbon.
Experimental Protocols for Key Applications
Drying of Organic Solvents
Experimental Protocol:
-
Apparatus Setup: In a well-ventilated fume hood, add the solvent to be dried to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of this compound: Under a gentle stream of an inert gas (e.g., nitrogen or argon), add 10-20 g of this compound per liter of solvent.[6] It is recommended to use approximately ten times the theoretical amount of this compound needed to react with the estimated water content.[6]
-
Drying Process: Stir the mixture at room temperature. The evolution of hydrogen gas (bubbling) indicates the reaction with water.[6] Continue stirring, typically overnight, until gas evolution ceases.[6]
-
Distillation: For highly anhydrous solvents, the dried solvent should be distilled directly from the this compound under an inert atmosphere.
-
Quenching of Residual this compound: Any unreacted this compound must be quenched safely. Transfer the slurry to a separate flask and dilute with an inert, high-boiling solvent like heptane or toluene.[6] The flask should be placed in an ice-water bath to manage the exothermic reaction.[6] Slowly and carefully add isopropanol to the stirred mixture.[6] Once the initial vigorous reaction subsides, add a more reactive alcohol like ethanol or methanol to ensure complete quenching.[6] Finally, very slowly add water dropwise to neutralize any remaining reactive species.[6]
Reduction of Metal Oxides (General Procedure)
Experimental Protocol:
-
Mixing: The finely powdered metal oxide is thoroughly mixed with an excess of powdered this compound in an inert atmosphere.
-
Heating: The mixture is heated in a furnace under an inert atmosphere or vacuum to temperatures ranging from 600 to 1000°C.
-
Reaction: The this compound reduces the metal oxide to the corresponding metal, forming calcium oxide and hydrogen gas as byproducts.
-
Workup: After cooling, the reaction mixture is typically leached with an aqueous acid to dissolve the calcium oxide and any unreacted this compound, leaving the purified metal powder.
Visualizations
Signaling Pathways and Experimental Workflows
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Reactivity: It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[6] It should be handled and stored in a dry, inert atmosphere.[6]
-
Health Hazards: this compound is corrosive and can cause irritation to the skin and eyes. Inhalation of its dust can cause respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, safety goggles, and nitrile or neoprene gloves, is essential.[6] For larger quantities or in situations with a risk of dust generation, respiratory protection may be necessary.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[6]
-
Disposal: Unwanted this compound must be disposed of by careful and controlled quenching as described in the solvent drying protocol.
Conclusion
This compound is a valuable reagent with a range of applications stemming from its high reactivity. Its synthesis, while straightforward in principle, requires careful control of conditions to ensure purity and safety. A thorough understanding of its properties and handling requirements is crucial for its effective and safe use in research and industrial settings. This guide provides the foundational knowledge for professionals working with this important chemical compound.
References
- 1. Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nanotrun.com [nanotrun.com]
- 4. US2082134A - Production of this compound - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Crystal Structure and Space Group of Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of calcium hydride (CaH₂), a saline hydride with significant applications as a reducing agent and a source of hydrogen. This document synthesizes crystallographic data from experimental studies to offer a detailed understanding of the atomic arrangement within the CaH₂ lattice.
Crystal Structure of this compound
Under ambient conditions, this compound crystallizes in an orthorhombic system, adopting the cotunnite (PbCl₂) structure type.[1][2] This structure is characterized by a complex coordination environment for both the calcium and hydride ions.
The calcium cation (Ca²⁺) is bonded to nine hydride anions (H⁻), resulting in a 9-coordinate geometry.[3] The Ca-H bond distances in this coordination sphere are not uniform, ranging from approximately 2.24 to 2.61 Å.[3] The crystal structure features two crystallographically distinct hydride ion sites, leading to different local environments for the hydrogen atoms within the lattice.[3][4]
At high pressures, this compound undergoes a structural phase transition to a hexagonal crystal system with a P6₃/mmc space group.[5]
Orthorhombic Phase (Ambient Conditions)
The primary crystal structure of CaH₂ at standard temperature and pressure is orthorhombic. The unit cell contains four formula units of CaH₂.[6]
-
Crystal System : Orthorhombic
-
Coordination Geometry :
Hexagonal Phase (High Pressure)
Under high-pressure conditions, a hexagonal polymorph of this compound has been identified.[5]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the orthorhombic and hexagonal phases of this compound.
Table 1: Crystallographic Data for Orthorhombic CaH₂ (Pnma)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | Pnma (No. 62) | [1][3][7] |
| Lattice Parameters | a = 5.9696 Å | [7] |
| b = 3.6022 Å | [7] | |
| c = 6.8336 Å | [7] | |
| Cell Angles | α = 90.00° | [7] |
| β = 90.00° | [7] | |
| γ = 90.00° | [7] | |
| Formula Units (Z) | 4 | [6] |
Table 2: Crystallographic Data for Hexagonal CaH₂ (P6₃/mmc)
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [5][8] |
| Space Group | P6₃/mmc (No. 194) | [5][8] |
| Lattice Parameters | a = 3.815 Å | [8] |
| c = 5.339 Å | [8] | |
| Cell Angles | α = 90.00° | [8] |
| β = 90.00° | [8] | |
| γ = 120.00° | [8] |
Experimental Protocols for Crystal Structure Determination
The crystal structure of this compound has been primarily determined and refined using neutron diffraction and X-ray diffraction techniques.
Neutron Powder Diffraction
Neutron powder diffraction (NPD) is a powerful technique for determining the crystal structure of hydrides. Due to the significant coherent scattering cross-section of deuterium, deuterated samples (CaD₂) are often used to precisely locate the positions of the lighter atoms.[4][9]
Methodology:
-
Sample Preparation : A high-purity powder sample of CaD₂ is loaded into a suitable sample holder (e.g., a vanadium can) under an inert atmosphere to prevent reaction with air and moisture.
-
Data Collection : The sample is placed in a neutron powder diffractometer. A neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected as a function of the scattering angle (2θ). Data is often collected at both low and room temperatures to assess thermal effects.[4]
-
Structure Refinement : The resulting diffraction pattern is analyzed using Rietveld refinement. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes structural parameters such as lattice parameters, atomic positions, and thermal displacement parameters until the best fit is achieved.[4]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides highly accurate data on the crystal structure.
Methodology:
-
Crystal Growth : Single crystals of CaH₂ are grown, for example, by reacting stoichiometric amounts of CaH₂ and a calcium halide in the presence of surplus calcium metal at high temperatures in a sealed, inert container (e.g., a silica-jacketed niobium ampoule).[10]
-
Crystal Selection and Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates and other crystallographic parameters.
Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of this compound.
Caption: Workflow for the determination of this compound's crystal structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. ncnr.nist.gov [ncnr.nist.gov]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium;hydride | CaH2 | CID 105052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mp-24809: CaH2 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 9. THE CRYSTAL STRUCTURE OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium hydride (CaH₂). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and industrial processes.
Core Thermodynamic Data
The fundamental thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below for easy reference and comparison.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔH°f | -181.5[1] | kJ/mol |
| Standard Molar Entropy | S° | 41.4[1] | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔG°f | -142.5[2] | kJ/mol |
| Molar Heat Capacity (at 25 °C) | C_p | 41.0[2] | J/(mol·K) |
| Melting Point | T_m | 816 | °C |
| Decomposition Temperature | T_d | ~600 | °C |
Experimental Protocols for Determination of Thermodynamic Properties
The accurate determination of the thermodynamic properties of this compound relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.
Calorimetry: Determination of Enthalpy of Formation
The standard enthalpy of formation of this compound is determined using bomb calorimetry, which measures the heat of reaction at constant volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Oxygen Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen gas to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. This heat corresponds to the change in internal energy (ΔU) of the reaction. The enthalpy change (ΔH) is then calculated using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) accounts for the change in the number of moles of gas in the reaction.
Pressure-Composition-Isotherm (PCI) Analysis
Pressure-Composition-Isotherm (PCI) analysis is employed to study the thermodynamics of hydrogen absorption and desorption in metal hydrides.
Methodology:
-
Apparatus: A Sieverts-type apparatus is used, which consists of a calibrated gas manifold connected to a reactor containing the this compound sample. The apparatus is equipped with pressure transducers and temperature controllers.
-
Sample Activation: The CaH₂ sample is heated under vacuum to remove any surface contaminants.
-
Isothermal Measurement: The sample is maintained at a constant temperature. A known amount of hydrogen gas is introduced into the manifold, and the initial pressure is recorded.
-
Equilibration: A valve is opened to allow hydrogen to flow into the reactor. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.
-
Data Calculation: The amount of hydrogen absorbed by the sample is calculated from the pressure drop in the system.
-
Van't Hoff Plot: This process is repeated at various pressures to construct an isotherm. By performing these measurements at different temperatures, a Van't Hoff plot (ln(P) vs. 1/T) can be generated. The enthalpy (ΔH) and entropy (ΔS) of hydride formation are then determined from the slope and intercept of this plot, respectively.
Neutron Vibrational Spectroscopy
Neutron vibrational spectroscopy is a powerful technique for probing the vibrational states of atoms in a material, which can be used to derive thermodynamic properties.
Methodology:
-
Neutron Source: A beam of neutrons is generated from a research reactor or spallation source.
-
Sample Preparation: A powdered sample of this compound is placed in a suitable container that is transparent to neutrons.
-
Inelastic Scattering: The neutron beam is directed at the sample. When a neutron interacts with a nucleus in the sample, it can gain or lose energy, corresponding to the excitation or de-excitation of a vibrational mode (phonon).
-
Energy Analysis: The final energy of the scattered neutrons is measured using a spectrometer.
-
Phonon Density of States: The energy transfer spectrum provides a measure of the phonon density of states, which is a fundamental property of the material's lattice dynamics.
-
Thermodynamic Calculation: From the phonon density of states, thermodynamic quantities such as the heat capacity and entropy can be calculated as a function of temperature.
Theoretical Determination of Lattice Energy: The Born-Haber Cycle
The lattice energy of an ionic compound like this compound cannot be measured directly. However, it can be calculated using a thermochemical cycle known as the Born-Haber cycle, which is an application of Hess's Law. The cycle relates the lattice energy to other experimentally determinable enthalpy changes.
Steps in the Born-Haber Cycle for this compound:
-
Enthalpy of Formation (ΔH°f): The overall enthalpy change for the formation of one mole of solid CaH₂ from its constituent elements in their standard states (solid calcium and gaseous hydrogen).
-
Enthalpy of Sublimation of Calcium (ΔH_sub): The energy required to convert one mole of solid calcium into gaseous calcium.
-
Bond Dissociation Energy of Hydrogen (ΔH_BE): The energy required to break the bonds in one mole of gaseous H₂ molecules to form two moles of gaseous hydrogen atoms.
-
First and Second Ionization Energies of Calcium (IE₁ and IE₂): The energy required to remove the first and second valence electrons from one mole of gaseous calcium atoms to form Ca²⁺ ions.
-
Electron Affinity of Hydrogen (EA): The energy change that occurs when one mole of gaseous hydrogen atoms each gains an electron to form H⁻ ions. This value is multiplied by two for the two moles of hydrogen.
-
Lattice Energy (U_L): The enthalpy change when one mole of solid CaH₂ is formed from its constituent gaseous ions (Ca²⁺ and 2H⁻).
According to Hess's Law, the enthalpy of formation is equal to the sum of the enthalpy changes of all the other steps in the cycle:
ΔH°f = ΔH_sub + ΔH_BE + IE₁ + IE₂ + 2(EA) + U_L
This equation can be rearranged to solve for the lattice energy.
References
An In-depth Technical Guide to the Reaction of Calcium Hydride with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between calcium hydride (CaH₂) and water, a vigorous and exothermic process that results in the formation of calcium hydroxide (Ca(OH)₂) and hydrogen gas (H₂). This reaction is of significant interest for applications requiring a controllable source of hydrogen, such as in certain chemical syntheses and specialized laboratory procedures.
Core Reaction Mechanism
The fundamental reaction between this compound and water is a double displacement reaction. As a saline hydride, CaH₂ consists of Ca²⁺ and H⁻ ions. The hydride ions react with the protons from water to form hydrogen gas, while the calcium ions combine with the hydroxide ions.
The overall balanced chemical equation for this reaction is:
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq/s) + 2H₂(g) [1][2][3]
The reaction proceeds briskly and exothermically.[2] While the detailed molecular mechanism involving intermediates and transition states in a purely aqueous environment is not extensively documented in publicly available literature, the process can be conceptualized as follows:
-
Adsorption and Dissociation: Water molecules adsorb onto the surface of the solid this compound. The polar water molecules interact with the ionic lattice of CaH₂.
-
Nucleophilic Attack: The oxygen atom of a water molecule acts as a nucleophile, attacking the calcium ion. Simultaneously, a proton from water is attracted to the hydride ion.
-
Hydrogen Gas Formation: The reaction between the hydride ion (H⁻) and a proton (H⁺) from water is extremely rapid, leading to the formation of dihydrogen gas (H₂).
-
Calcium Hydroxide Formation: The remaining calcium ion (Ca²⁺) and hydroxide ions (OH⁻) form calcium hydroxide. Depending on the concentration, Ca(OH)₂ may precipitate from the solution due to its limited solubility in water.
A simplified logical progression of the reaction is illustrated in the diagram below.
Quantitative Data
| Solvent System (with Water) | Temperature (°C) | Activation Energy (Ea) (kJ/mol) |
| Ethanol | 20, 40, 60 | 20.03 |
| Ethylene Glycol | 20, 40, 60 | Not specified in snippets |
| Methanol | 20, 40, 60 | Not specified in snippets |
Data extracted from a study on the hydrolysis of CaH₂ in the presence of different solvents.[4][5]
Experimental Protocols
The following is a detailed methodology for studying the kinetics of the CaH₂-water reaction, adapted from the gasometric method described by Figen et al. for alcohol-water mixtures.[4][5] This method monitors the evolution of hydrogen gas over time.
Objective: To determine the rate of reaction and the activation energy for the hydrolysis of this compound.
Materials and Apparatus:
-
This compound (CaH₂) powder
-
Distilled water
-
A three-necked reaction flask
-
A magnetic stirrer and stir bar
-
A constant temperature water bath
-
A gas burette or a mass flow meter connected to a data acquisition system
-
A condenser
-
A thermometer or thermocouple
-
A stopwatch
Experimental Workflow:
Procedure:
-
Preparation:
-
Place a precisely weighed amount of CaH₂ powder into the three-necked reaction flask containing a magnetic stir bar.
-
Assemble the apparatus, connecting one neck to a condenser (to prevent evaporation of the reaction mixture), another to a thermometer/thermocouple, and the third to the gas collection system (gas burette or mass flow meter).
-
Immerse the reaction flask in the constant temperature water bath and allow it to reach the desired reaction temperature (e.g., 20°C, 40°C, 60°C).[4][5]
-
Separately, bring the distilled water to the same desired temperature.
-
-
Reaction:
-
Rapidly add a known volume of the temperature-equilibrated distilled water to the reaction flask.
-
Immediately start the magnetic stirrer to ensure a homogenous suspension and begin timing with the stopwatch.
-
Record the volume of hydrogen gas evolved at regular time intervals until the reaction ceases.
-
-
Data Analysis:
-
Plot the volume of hydrogen gas produced as a function of time.
-
The initial rate of reaction can be determined from the initial slope of this curve.
-
Repeat the experiment at different temperatures (e.g., 40°C and 60°C) while keeping the amounts of reactants constant.[4][5]
-
Using the reaction rates at different temperatures, construct an Arrhenius plot (ln(rate) vs. 1/T) to determine the activation energy (Ea) of the reaction.
-
Safety Precautions:
-
This compound reacts vigorously with water and is corrosive.[6] Handle it in a dry, inert atmosphere if possible.
-
The reaction produces flammable hydrogen gas.[3] Ensure the experiment is conducted in a well-ventilated area, away from ignition sources.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
This technical guide provides a foundational understanding of the CaH₂-water reaction. For more specific applications, further investigation into the effects of particle size, pH, and impurities on the reaction kinetics may be necessary.
References
electronic band structure of CaH2
An In-depth Technical Guide to the Electronic Band Structure of Calcium Hydride (CaH₂)
Introduction
This compound (CaH₂) is a saline hydride, characterized by its salt-like structure, and is formed through the direct combination of calcium and hydrogen at elevated temperatures (300-400 °C).[1][2] It presents as a gray powder in its common form, though it is white when pure.[1] CaH₂ is widely utilized as a desiccant, a reducing agent for metal oxide processing, and as a source of hydrogen gas due to its vigorous reaction with water.[1][3] From a materials science perspective, CaH₂ is an insulator with a strongly ionic bonding character, a property stemming from the significant difference in electronegativity between calcium and hydrogen.[4] Understanding its electronic band structure is crucial for elucidating its physical properties and exploring its potential in applications such as hydrogen storage and as a solid-state electrolyte.[5][6] This guide provides a comprehensive overview of the crystal structure, theoretical electronic band structure, computational methodologies, and experimental characterization techniques relevant to CaH₂.
Crystal Structure
At ambient conditions, this compound crystallizes in the orthorhombic Pnma space group (No. 62), adopting the cotunnite (PbCl₂) structure.[1][7][8] This structure is a common motif for alkaline earth hydrides.[1] In this configuration, each calcium ion (Ca²⁺) is bonded to nine hydride ions (H⁻), forming a 9-coordinate geometry.[7][9] The Ca-H bond distances within this structure range from approximately 2.24 to 2.62 Å.[9] The unit cell contains four Ca atoms and eight H atoms, distributed across two distinct, inequivalent H⁻ sites.[8] This complex, low-symmetry orthorhombic structure is a key factor influencing its electronic and physical properties.
Table 1: Crystallographic Data for Orthorhombic CaH₂ (Pnma)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma (No. 62) | [1] |
| Ca²⁺ Coordination | 9-coordinate with H⁻ | [7] |
| Ca-H Bond Range | 2.24 - 2.62 Å | [9] |
| Molar Mass | 42.094 g/mol | [1] |
| Density | ~1.70 - 1.9 g/cm³ | [1][2] |
Electronic Band Structure and Properties
CaH₂ is fundamentally an insulator, a characteristic confirmed by both theoretical calculations and experimental observations.[4] The electronic structure is defined by a wide band gap separating the occupied valence bands from the empty conduction bands. The bonding is predominantly ionic, consistent with the Ca²⁺(H⁻)₂ formulation, though some studies suggest a minor degree of covalent character.[4]
Valence and Conduction Bands
Theoretical studies, primarily based on Density Functional Theory (DFT), provide a detailed picture of the orbital contributions to the band structure.
-
Valence Band: The valence band is primarily composed of H 1s orbitals, indicating that the electrons are localized around the hydrogen atoms, consistent with the H⁻ (hydride) ion model.[4] There is a slight hybridization with Ca 3d (~5%) and H 2s (~7%) states. The significant width of the valence band suggests a strong interaction between the H⁻ ions within the crystal lattice.
-
Conduction Band: The conduction band is formed by the anti-bonding orbitals. These are dominated by Ca 3d, Ca 4s, and Ca 4p states, with some contribution from H 2s orbitals.[4] The ordering of the calcium-related levels in the solid (Ca 3d, Ca 4s, Ca 4p) differs from that of an isolated Ca atom, which supports the ionic bonding model.
Band Gap
The precise value of the band gap of CaH₂ is a subject of ongoing investigation, with computational results varying significantly based on the theoretical method employed. Semi-local DFT methods like the Generalized Gradient Approximation (GGA) are known to underestimate band gaps.[9][10] Experimental measurements from X-ray Photoelectron Spectroscopy (XPS) suggest an absence of electronic states within approximately 2.5 eV of the Fermi level, supporting the material's insulating nature.
Table 2: Calculated Electronic Band Gap (E_g) of CaH₂
| Calculated E_g (eV) | Computational Method/Comment | Reference |
| ~5.0 | Cluster model, agrees with XPS/SRPES data | |
| 2.01 | DFT (GGA) | [5] |
| 2.99 | DFT (GGA) | [5] |
| 3.522 | DFT | [11] |
| 0.65 | DFT (for hexagonal P6₃/mmc phase) | [12] |
Electrical Properties
Experimental studies on the electrical properties of CaH₂ confirm its insulating behavior at low temperatures. However, it becomes an ionic conductor at elevated temperatures, with hydride ions (H⁻) as the charge carriers.[13][14] The bulk conductivity of undoped CaH₂ is approximately 0.01 S cm⁻¹ at 1000 K.[13] Impedance spectroscopy reveals an activation energy for bulk conductivity of 0.70 eV, which decreases to 0.56 eV at temperatures between 410–460 °C, attributed to an order-disorder transition in the material.[13]
Table 3: Electrical Properties of CaH₂
| Property | Value | Conditions | Reference |
| Bulk Conductivity | ~0.01 S cm⁻¹ | 1000 K | [13] |
| Activation Energy (Bulk) | 0.70 eV | < 410 °C | [13] |
| Activation Energy (Bulk) | 0.56 eV | 410 - 460 °C | [13] |
| Conduction Mechanism | Hydride Ion (H⁻) Conduction | High Temperature | [13][14] |
Methodologies for Characterization
The electronic band structure of CaH₂ is primarily investigated through computational modeling, with experimental techniques providing validation for its insulating character and charge transport properties.
Computational Protocol: Density Functional Theory (DFT)
First-principles calculations based on DFT are the standard theoretical tool for determining the electronic band structure of crystalline solids like CaH₂.
Detailed Methodology:
-
Structure Definition: The calculation begins with the experimentally determined crystal structure of CaH₂ (orthorhombic, Pnma) as input. This includes lattice parameters and atomic positions.
-
Method Selection: A DFT code package such as WIEN2k or VASP is used.[5][10] The Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is a common choice for high accuracy.[10]
-
Exchange-Correlation Functional: An exchange-correlation functional must be chosen to approximate the many-body electron interactions. The Generalized Gradient Approximation (GGA) is widely used.[5][10] For systems with localized electrons, a Hubbard-U correction (GGA+U) can be added to improve the description of electron correlation and often yields more accurate band gaps.[10]
-
Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density converges to a self-consistent solution. This step determines the ground-state energy and electron density of the system. Key parameters include the k-point mesh for Brillouin zone sampling and the plane-wave energy cutoff.
-
Band Structure Calculation: Following the SCF cycle, a non-self-consistent calculation is performed along high-symmetry paths within the first Brillouin zone (e.g., Γ-X-S-Y-Γ). This computes the eigenvalues (energy bands) for the specified k-points.
-
Post-Processing: The results are used to plot the electronic band structure (Energy vs. k-vector) and the Density of States (DOS), which reveals the contribution of different atomic orbitals to the bands.
Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is the most direct experimental technique for mapping the electronic band structure of a material.[15][16] While specific ARPES studies on CaH₂ are not widely reported, the protocol described here is the standard for analyzing crystalline solids.
Detailed Methodology:
-
Sample Preparation: A single-crystal sample of CaH₂ is required. The sample is mounted on a manipulator inside an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to prevent surface contamination. A clean, atomically flat surface is prepared in-situ, typically by cleaving the crystal.
-
Photon Source: The sample is irradiated with a monochromatic beam of high-energy photons. Common sources are synchrotron radiation facilities, which provide a tunable, high-flux photon beam, or laboratory-based ultraviolet lasers.[17]
-
Photoelectric Effect: The incident photons are absorbed by electrons in the material, and if the photon energy (hν) is greater than the material's work function, electrons are ejected from the surface into the vacuum.[15]
-
Electron Analyzer: The emitted photoelectrons are collected by a hemispherical electron analyzer.[16] This instrument measures two key properties of the photoelectrons: their kinetic energy (E_kin) and their emission angles (θ, φ) relative to the sample normal.
-
Data Acquisition: The analyzer records the number of electrons detected as a function of their kinetic energy and emission angle, generating an ARPES spectrum.
-
Band Structure Reconstruction: The measured kinetic energy and angles are converted back to the electron's binding energy (E_B) and crystal momentum (ħk) inside the solid using the principles of energy and momentum conservation. This allows for the direct reconstruction of the E vs. k relationship, i.e., the electronic band structure.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. nanotrun.com [nanotrun.com]
- 4. researchgate.net [researchgate.net]
- 5. easychair.org [easychair.org]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. mp-23713: CaH2 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. Structural and electrical properties of calcium and strontium hydrides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Structural and electrical properties of calcium and strontium hydrides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 17. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Utility of Calcium Hydride "Hydrolith": A Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hydride (CaH₂), historically marketed under the trade name "Hydrolith," is an inorganic compound that served pivotal roles in various scientific and industrial applications throughout the 20th century.[1][2] As a saline hydride, this greyish-white powder (white when pure) is characterized by its salt-like structure and vigorous, exothermic reaction with water to produce high-purity hydrogen gas and calcium hydroxide.[2][3][4][5] This reactivity established its prominence in three primary historical applications: as a portable source of hydrogen, a specialized desiccant for organic solvents, and a potent reducing agent in metallurgy. This guide provides a detailed technical examination of these historical uses, presenting available quantitative data, experimental protocols, and process workflows.
Physico-Chemical Properties of this compound
A foundational understanding of Hydrolith's properties is essential to appreciate its historical applications.
| Property | Value |
| Chemical Formula | CaH₂ |
| Molar Mass | 42.09 g/mol |
| Appearance | Grey or white solid powder |
| Density | 1.70 g/cm³[5] |
| Melting Point | 816 °C (in a hydrogen atmosphere) |
| Decomposition Temperature | ~600 °C |
| Solubility | Insoluble in all non-reactive solvents; reacts vigorously with water and alcohols.[5][6] |
| Preparation | Direct combination of calcium and hydrogen at 300-400 °C.[3][6] |
Historical Application 1: Portable Hydrogen Generation
The ability of this compound to react readily with water to produce hydrogen gas made it an invaluable portable source of hydrogen, especially in the 1940s for military and meteorological purposes.[3]
The fundamental reaction for hydrogen generation is:
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) [4]
This reaction was utilized in various contexts:
-
Military Applications: In emergencies, it served as a portable method for filling airships.[3] Its high cost, however, often limited its use to critical situations.[3]
-
Weather Balloons: For decades, Hydrolith was a safe and convenient means to inflate weather balloons with hydrogen.[3]
-
Laboratory Use: It has been regularly used in laboratories for producing small quantities of high-purity hydrogen for experiments.[3]
Quantitative Data: Hydrogen Generation
While precise historical records on reaction rates are scarce, modern studies provide insights into the efficiency of hydrogen generation from this compound.
| Parameter | Value/Observation |
| Theoretical Hydrogen Yield | 9.58 wt % (from CaH₂ without water) |
| Reaction Control | The reaction with water is vigorous and can be difficult to control.[7] |
| Modern Composite Yield | An Al-10 mol% CaH₂ mixture (milled for 15h) achieved a 97.8% hydrogen generation yield.[8] |
| Modern Composite Rate | The same Al-10 mol% CaH₂ mixture reached a maximum generation rate of 2074.3 mL min⁻¹ g⁻¹.[9][8] |
Experimental Protocol: Laboratory-Scale Hydrogen Generation
The following protocol outlines a general procedure for generating hydrogen gas in a laboratory setting using this compound.
Materials:
-
This compound (CaH₂) powder
-
A gas generation flask (e.g., a two-necked round-bottom flask)
-
A dropping funnel
-
A gas outlet tube connected to a collection apparatus (e.g., a gas syringe or pneumatic trough)
-
Deionized water
-
Inert atmosphere setup (optional, for high-purity applications)
Procedure:
-
Place a weighed amount of this compound powder into the gas generation flask. For precise applications, this should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.
-
Assemble the apparatus, ensuring the dropping funnel is securely fitted to one neck of the flask and the gas outlet tube to the other.
-
Fill the dropping funnel with deionized water.
-
Slowly add the water from the dropping funnel to the this compound in the flask. The reaction will commence immediately, producing hydrogen gas. The rate of gas evolution can be controlled by adjusting the rate of water addition.
-
Collect the generated hydrogen gas via the outlet tube. The gaseous hydrogen and the solid calcium hydroxide byproduct are easily separated.
-
Upon completion, any unreacted this compound must be quenched safely. This can be achieved by slowly adding a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally, dropwise addition of water to ensure complete reaction.
Diagram: Hydrogen Generation Workflow
References
- 1. gktoday.in [gktoday.in]
- 2. What is Hydrolith How does it react with water class 11 chemistry CBSE [vedantu.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. Hydrolith a source of hydrogen is A NaH B CaH2 C LiH class 11 chemistry JEE_Main [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on hydrogen generation from the hydrolysis of a ball milled aluminum/calcium hydride composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Solubility of Calcium Hydride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium hydride (CaH₂) is a salt-like, saline hydride widely utilized in synthetic chemistry as a powerful desiccant for the rigorous drying of aprotic organic solvents. A comprehensive review of available chemical literature and empirical data reveals a consistent and critical characteristic of this compound: it is practically insoluble in all common, inert organic solvents with which it does not vigorously react .[1][2][3][4] This inherent insolubility is a direct consequence of its high lattice energy and ionic structure. While this property precludes the creation of a quantitative solubility table, it is fundamental to its application as a solid-phase drying agent. This guide provides an in-depth exploration of the nature of this compound's interaction with organic solvents, its reactivity, and detailed protocols for its effective use in laboratory and process chemistry.
The Nature of this compound and Its Insolubility
This compound consists of calcium cations (Ca²⁺) and hydride anions (H⁻) held together in a crystalline lattice.[5] The strong electrostatic forces within this salt-like structure result in a high lattice energy that common organic solvents, regardless of their polarity, cannot overcome to achieve dissolution. Therefore, solvents such as ethers (diethyl ether, tetrahydrofuran), hydrocarbons (hexane, toluene), and chlorinated solvents are incapable of dissolving this compound to any significant extent.[2][3]
This contrasts with other hydride reagents like lithium aluminum hydride (LiAlH₄), which exhibits some solubility in ethereal solvents.[4][6] The insolubility of CaH₂ means that its drying action occurs at the solid-liquid interface, which can result in a slower drying process compared to soluble desiccants.[3][4]
Reactivity with Solvents
While insoluble, this compound is highly reactive with protic solvents such as water, alcohols, and carboxylic acids.[1][7] The reaction with water is vigorous and produces calcium hydroxide and hydrogen gas:
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)
This reaction is the basis for its use as a desiccant. The solid calcium hydroxide byproduct is also insoluble and can be easily separated from the dried solvent by decantation or distillation.[6] Similarly, it reacts with alcohols to form the corresponding calcium alkoxide and hydrogen gas.[8]
It is crucial to note that this compound is incompatible with certain solvents and can react explosively with chlorocarbons.[4]
This compound as a Desiccant
The primary application of this compound in the context of organic solvents is as a drying agent.[1][6] It is particularly well-suited for drying basic solvents like amines and pyridine.[3][4] It is also frequently used as a pre-drying agent to remove the bulk of water from a solvent before employing a more reactive desiccant like sodium-benzophenone ketyl for final drying.[9]
Advantages:
-
High reactivity with water: Efficiently removes water from solvents.
-
Formation of gaseous and solid byproducts: The hydrogen gas evolved escapes the system, and the solid calcium hydroxide is easily separated.[3]
-
Safer than some alternatives: Generally considered safer to handle than alkali metals like sodium.[3]
Limitations:
-
Slow reaction rate: Due to its insolubility, the drying process can be slow.[3][4]
-
Visual confirmation of quality: It can be difficult to visually distinguish between fresh CaH₂ and the spent Ca(OH)₂, making it hard to assess the quality of a sample.[3][4]
-
Not suitable for all solvents: It should not be used with protic or reactive solvents.
Experimental Protocol: Drying an Aprotic Solvent with this compound
This protocol outlines the general procedure for drying a solvent like tetrahydrofuran (THF) or toluene using this compound followed by distillation. This must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Materials:
-
Solvent to be dried (e.g., reagent-grade THF)
-
This compound powder or granules
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (N₂ or Ar) with a bubbler
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus and ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Solvent Pre-treatment (Optional but Recommended): For solvents with significant water content, pre-drying with a less reactive agent like anhydrous magnesium sulfate can reduce the amount of this compound required.
-
Addition of this compound: Place the solvent to be dried into the round-bottom flask. Under a positive pressure of inert gas, cautiously add this compound. A typical loading is 10-20 grams per liter of solvent.[4]
-
Stirring/Refluxing: Stir the solvent over the this compound at room temperature overnight. For more efficient drying, the solvent can be heated to reflux. The evolution of hydrogen gas (bubbling) indicates that water is being consumed. The drying process is complete when gas evolution ceases.[4]
-
Distillation: Once the solvent is dry (no further gas evolution), distill it under a slow stream of inert gas. Collect the distillate in the receiving flask, which should also be under an inert atmosphere.
-
Storage: The freshly dried solvent should be used immediately or stored over activated molecular sieves in a sealed container under an inert atmosphere.
-
Quenching: Unused this compound must be quenched safely. This is achieved by slowly adding a less reactive alcohol like isopropanol to the residue, followed by a more reactive one like ethanol or methanol, and finally, water. This process should be done in a fume hood and may require cooling.[4]
Logical Workflow for Solvent Drying with this compound
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. s2.smu.edu [s2.smu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nanotrun.com [nanotrun.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Hydride (CaH2) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium hydride (CaH2) powder. The information is tailored for researchers, scientists, and professionals in drug development who may utilize CaH2 as a reagent or require a thorough understanding of its characteristics for various applications, including its use as a powerful drying agent and reducing agent in complex organic syntheses.
Physical Properties of this compound Powder
This compound is an alkaline earth metal hydride.[1] Pure CaH2 is a white, crystalline powder, though it is more commonly available commercially as a gray powder due to the presence of calcium metal impurities.[1][2] It possesses a salt-like, or saline, structure.[3]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | CaH2 | [2] |
| Molecular Weight | 42.09 g/mol | [4] |
| Appearance | White (pure) or gray (commercial) powder/crystals | [2][3][5] |
| Crystal Structure | Orthorhombic | [1][6] |
| Density | 1.70 - 1.9 g/cm³ | [2][5][7][8] |
| Melting Point | 816 °C (in a hydrogen atmosphere) | [1][3][6][9] |
| Decomposition Temperature | Approximately 600 °C | [1][4][8] |
| Solubility | Insoluble in non-reactive solvents like ether and benzene.[5][6][7] It reacts with water and alcohols.[5][7] |
Chemical Properties and Reactivity of this compound Powder
This compound is a stable compound at ambient temperatures but exhibits high reactivity, particularly with protic solvents.[1][7] Its chemical behavior is dominated by its strong reducing properties and the basicity of the hydride ion.
Table 2: Reactivity Profile of this compound
| Reactant | Products | Conditions | Observations | Source(s) |
| Water (H2O) | Calcium Hydroxide (Ca(OH)2) + Hydrogen Gas (H2) | Vigorous, exothermic reaction | The reaction is highly energetic and produces flammable hydrogen gas.[3][5][10] | [5][7] |
| Alcohols (e.g., Ethanol) | Calcium Alkoxide (e.g., Calcium Ethoxide) + Hydrogen Gas (H2) | Vigorous reaction, may require initial heating | Similar to its reaction with water, CaH2 reacts with alcohols to liberate hydrogen gas.[1][6][11] | [1][6][11] |
| Acids | Calcium Salt + Hydrogen Gas (H2) | Vigorous, exothermic reaction | Reacts readily with acids to produce the corresponding calcium salt and hydrogen gas.[12][13] | [12][13] |
| Metal Oxides (e.g., TiO2, ZrO2) | Corresponding Metal (e.g., Ti, Zr) + Calcium Oxide (CaO) + H2 | High temperatures (600-1000 °C) | Acts as a potent reducing agent to produce metal powders.[2][6][8] | [2][6][8] |
| Dry Air (O2, N2) | Calcium Oxide (CaO), Calcium Nitride (Ca3N2) | High temperatures | Stable in dry air at room temperature, but reacts at elevated temperatures.[1][6] | [1][6] |
Experimental Protocols
Synthesis of this compound Powder
The industrial production of this compound involves the direct combination of elemental calcium and hydrogen gas at elevated temperatures.[2][5] A laboratory-scale synthesis can be performed as follows:
-
Apparatus Setup : A quartz tube is placed inside a tube furnace. An iron boat containing high-purity calcium metal (approx. 99.5%) is placed in the center of the quartz tube.[6][8] The tube is sealed at both ends with rubber stoppers fitted with a gas inlet and a gas outlet. The gas outlet is connected to a bubbler containing mineral oil to monitor gas flow and prevent backflow of air.
-
Inert Atmosphere : The system is purged with a high flow of purified hydrogen gas to remove all air.[6][8]
-
Reaction : The furnace is heated to approximately 200 °C to initiate the reaction. The temperature is then raised to 250-300 °C.[6][8] A steady, slow flow of hydrogen gas (e.g., 0.6 mL/min) is maintained.[6] The reaction is exothermic and proceeds for about 2 hours.[6][8]
-
Cooling and Collection : After the reaction is complete, the furnace is allowed to cool to room temperature under a continuous hydrogen atmosphere. The resulting product is a porous, off-white or grayish crystalline powder of this compound with a purity of approximately 99%.[6][8]
Caption: Synthesis of this compound from its Elements.
Characterization of this compound Powder
-
Determination of Purity (Gas-Volumetric Method) : A known mass of the CaH2 sample is reacted with a protic solvent, typically water or a dilute acid, in a sealed apparatus connected to a gas burette. The volume of hydrogen gas evolved is measured and used to calculate the purity of the this compound based on the stoichiometry of the reaction: CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂.
-
Melting Point Determination : The melting point is determined using a standard melting point apparatus under an inert atmosphere of hydrogen gas to prevent decomposition.[1][8]
-
Density Measurement : The density of the powder can be determined using gas pycnometry, which measures the volume of the solid material by displacing an inert gas.
Key Chemical Reactions and Applications
Reaction with Water: A Potent Desiccant
This compound is widely used as a desiccant for aprotic solvents such as ethers and tertiary amines.[7] It irreversibly reacts with trace amounts of water to produce calcium hydroxide and hydrogen gas, both of which are easily separated from the dried solvent.[7]
Caption: Reaction of this compound with Water.
Reduction of Metal Oxides
At high temperatures, CaH2 is a powerful reducing agent used in powder metallurgy.[6][8] It can reduce various metal oxides to their corresponding metals.[2][8] This process is driven by the formation of the highly stable calcium oxide.
Caption: Reduction of Titanium Dioxide by this compound.
Handling and Safety
This compound is a hazardous substance that requires careful handling.
-
Reactivity : It reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[1][14] It is also incompatible with strong oxidizing agents, strong acids, and alcohols.[1][13]
-
Handling : CaH2 should be handled in a dry, inert atmosphere, for instance, in a glovebox or under a stream of argon or nitrogen.[3]
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible substances.[1][6]
-
Fire Extinguishing : In case of fire, use a Class D extinguisher, dry sand, or sodium chloride powder. Do not use water, foam, or carbon dioxide. [15]
-
Health Hazards : It is corrosive and an irritant to the skin, eyes, and respiratory tract.[3] Inhalation can cause coughing and shortness of breath.[13]
This guide provides a foundational understanding of the physical and chemical properties of this compound powder. For specific applications, it is crucial to consult detailed safety data sheets and relevant literature.
References
- 1. This compound | 7789-78-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Buy this compound (CaH2) | 7789-78-8 [smolecule.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. This compound (CaH2)|lookchem [lookchem.com]
- 8. nanotrun.com [nanotrun.com]
- 9. 氢化钙 powder, 0-2 mm, reagent grade, ≥90% (gas-volumetric) | Sigma-Aldrich [sigmaaldrich.com]
- 10. nanotrun.com [nanotrun.com]
- 11. nanotrun.com [nanotrun.com]
- 12. Page loading... [wap.guidechem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. thomassci.com [thomassci.com]
- 15. This compound | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical gravimetric energy density of CaH2
An In-depth Technical Guide on the Theoretical Gravimetric Energy Density of Calcium Hydride (CaH₂)
Introduction
This compound (CaH₂), a saline hydride, is a promising material for hydrogen storage due to its relatively high hydrogen content and the simplicity of its synthesis. It is a grey powder (white when pure) that reacts vigorously with water to release hydrogen gas, making it a potential candidate for on-demand hydrogen generation.[1] This technical guide provides a detailed analysis of the theoretical gravimetric energy density of CaH₂, outlines the experimental protocols for its characterization, and presents key data in a structured format for researchers and professionals in the field of drug development and materials science.
Theoretical Gravimetric Energy Density
The theoretical gravimetric energy density of a metal hydride is the mass percentage of hydrogen that can be released from the material.[2] For this compound, hydrogen can be liberated through two primary pathways: thermal decomposition and hydrolysis.
Thermal Decomposition
At elevated temperatures, CaH₂ decomposes into calcium metal and hydrogen gas. The decomposition temperature for pure CaH₂ is approximately 1000°C at 1 bar of H₂ pressure.[3][4]
The reaction is as follows: CaH₂ (s) → Ca (s) + H₂ (g)
To calculate the gravimetric density, we use the molar masses of the components:
The theoretical gravimetric hydrogen density is calculated as: (Mass of H₂ / Mass of CaH₂) * 100% = (2.016 g/mol / 42.094 g/mol ) * 100% ≈ 4.79%
Hydrolysis
This compound reacts with water in a highly exothermic reaction to produce calcium hydroxide and hydrogen gas.[7] This reaction is often vigorous and can be difficult to control.[7][8]
The balanced chemical equation for the hydrolysis of CaH₂ is: CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (aq) + 2H₂ (g)
In this reaction, two moles of hydrogen gas are produced for every mole of CaH₂.
The theoretical gravimetric hydrogen density from this reaction is: (Mass of 2H₂ / Mass of CaH₂) * 100% = (2 * 2.016 g/mol / 42.094 g/mol ) * 100% ≈ 9.58% [8]
It is important to note that this calculation does not include the mass of the water required for the reaction. When considering the total system weight (CaH₂ + H₂O), the gravimetric density is lower.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as a hydrogen storage material.
Table 1: Molar Masses and Density
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) |
| This compound | CaH₂ | 42.094[5][6] | 1.9[5] |
| Hydrogen | H₂ | 2.016 | - |
| Water | H₂O | 18.015 | - |
| Calcium Hydroxide | Ca(OH)₂ | 74.093 | - |
Table 2: Thermodynamic and Hydrogen Storage Properties
| Parameter | Value | Notes |
| Theoretical Gravimetric H₂ Density (Thermal Decomposition) | 4.79% | Based on the reaction CaH₂ → Ca + H₂. |
| Theoretical Gravimetric H₂ Density (Hydrolysis) | 9.58%[8] | Based on the reaction CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂. |
| Enthalpy of Hydrolysis (ΔH) | -186.3 kJ/mol[7] | The reaction is highly exothermic. |
| Decomposition Temperature | ~1000-1100°C at 1 bar H₂[3][9] | Can be lowered by destabilizing with additives like Al₂O₃.[3][4] |
Experimental Protocols
The characterization of CaH₂ for hydrogen storage applications involves several key experimental techniques to determine its properties and performance.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of CaH₂.
-
Methodology:
-
A small, precisely weighed sample of CaH₂ is placed in a high-temperature furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., argon or nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Hydrogen release is detected as a mass loss. The onset temperature of mass loss indicates the beginning of decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of CaH₂ and determine the enthalpy of reaction (ΔH).
-
Methodology:
-
A sample of CaH₂ and a reference material are placed in the DSC instrument.
-
Both are subjected to the same temperature program.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic peaks correspond to thermal events such as decomposition. The area under the peak is proportional to the enthalpy change.
-
Pressure-Composition-Isotherm (PCI) Analysis
-
Objective: To determine the hydrogen absorption and desorption characteristics of CaH₂ at constant temperature.
-
Methodology:
-
A sample of CaH₂ is placed in a reactor of known volume at a constant temperature.
-
Hydrogen gas is introduced into the reactor in controlled increments, and the pressure is allowed to equilibrate after each addition.
-
The amount of hydrogen absorbed by the sample is calculated from the pressure changes.
-
A plot of equilibrium pressure versus hydrogen concentration (wt%) is generated, which shows the plateau pressure for hydrogen absorption and desorption.
-
In Situ X-Ray Diffraction (XRD)
-
Objective: To identify the crystallographic phases of the material during hydrogen release or uptake.
-
Methodology:
-
The CaH₂ sample is placed in a specialized cell that allows for heating and control of the gas environment.
-
The cell is mounted in an X-ray diffractometer.
-
XRD patterns are collected at various temperatures as the sample is heated, allowing for the identification of the initial CaH₂ phase, any intermediate phases, and the final decomposition products (e.g., Ca).[10]
-
Visualizations
Hydrogen Release Pathways
References
- 1. nanotrun.com [nanotrun.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Destabilized this compound as a Promising High-Temperature Thermal Battery [researchrepository.ucd.ie]
- 5. azom.com [azom.com]
- 6. This compound | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Crystalline Geometry of Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and crystalline structure of calcium hydride (CaH₂), a saline hydride recognized for its utility as a potent reducing and drying agent. While its direct application in drug development is limited, a thorough understanding of its structural chemistry is pertinent for professionals in materials science and chemical synthesis who may handle this compound. This document outlines the ionic nature of CaH₂, presents key structural data, details the experimental protocols for its characterization, and provides a visual representation of its fundamental ionic bonding.
Core Concepts: Ionic Bonding and Crystal Lattice Structure
Contrary to the discrete molecular geometries predicted by VSEPR theory for covalent compounds, this compound is an ionic compound. Its structure is not defined by localized bonds and bond angles in a single molecule but by the electrostatic attraction between calcium cations (Ca²⁺) and hydride anions (H⁻) arranged in a highly ordered, three-dimensional crystal lattice.[1][2]
The formation involves the transfer of two valence electrons from the calcium atom to two hydrogen atoms, resulting in a stable salt-like structure.[2] At ambient conditions, this compound crystallizes primarily in the orthorhombic Pnma space group, which is a cotunnite-type structure.[3][4][5][6][7] In this arrangement, each calcium ion is coordinated with nine hydride ions, creating a complex and stable solid-state matrix.[3][4][5]
Quantitative Structural Data
The precise geometry of the this compound crystal lattice has been determined through experimental techniques such as X-ray and neutron diffraction. The key quantitative data describing the orthorhombic (Pnma) crystal structure are summarized below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | --INVALID-LINK--[3][4] |
| Space Group | Pnma (No. 62) | --INVALID-LINK--[3][4][5][6][7] |
| Lattice Parameters | ||
| a | 3.57 Å | --INVALID-LINK--[3] |
| b | 5.90 Å | --INVALID-LINK--[3] |
| c | 6.77 Å | --INVALID-LINK--[3] |
| α, β, γ | 90.00° | --INVALID-LINK--[3] |
| Coordination Geometry | Ca²⁺ is 9-coordinate with H⁻ | --INVALID-LINK--[3][4] |
| Ca-H Bond Distances | Range from 2.24 Å to 2.61 Å | --INVALID-LINK--[3] |
| Unit Cell Volume | 142.60 ų | --INVALID-LINK--[3] |
Note: A hexagonal (P6₃/mmc) polymorph of CaH₂ has also been reported, with Ca-H bond distances ranging from 2.20-2.67 Å.[8]
Experimental Protocols for Structural Determination
The characterization of the crystal structure of metal hydrides like CaH₂ relies on diffraction techniques. Due to the low scattering power of hydrogen with X-rays, neutron diffraction is a critical complementary method for precisely locating the hydride ions within the lattice.
Neutron Powder Diffraction
Neutron diffraction is the definitive method for determining the position of hydrogen (or its isotope, deuterium) in crystal structures.[9][10][11][12]
Objective: To determine the precise lattice parameters and atomic positions of Ca²⁺ and H⁻ ions in the CaH₂ crystal structure.
Methodology:
-
Sample Preparation: A high-purity, powdered sample of calcium deuteride (CaD₂) is often used instead of CaH₂. Deuterium has a larger and more coherent neutron scattering cross-section and produces significantly less incoherent scattering than hydrogen, resulting in a much cleaner diffraction pattern with a better signal-to-noise ratio.[9][10] The powder is typically loaded into a sample holder made of a material with low neutron absorption, such as vanadium.
-
Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source.[12] The powdered sample is placed in a high-resolution neutron powder diffractometer.
-
Data Collection: A monochromatic beam of neutrons is directed at the sample. The neutrons are diffracted by the crystalline planes of the CaD₂ powder. Detectors arranged around the sample measure the intensity of the diffracted neutrons as a function of the scattering angle (2θ). Data is collected over a wide angular range to obtain a complete diffraction pattern.
-
Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a plot of neutron intensity versus scattering angle. This pattern is analyzed using the Rietveld refinement method. An initial structural model (e.g., the orthorhombic Pnma space group) is proposed. The software then calculates a theoretical diffraction pattern based on this model and iteratively adjusts structural parameters—such as lattice parameters, atomic positions, and thermal displacement parameters—to achieve the best possible fit between the calculated and the experimental patterns.[13] This process yields the final, high-precision crystal structure.
X-ray Powder Diffraction (XRPD)
XRPD is a more common and accessible technique used to identify the crystalline phase and determine the lattice parameters. While less sensitive to hydrogen, it is excellent for defining the positions of heavier atoms like calcium.
Objective: To identify the crystalline phase of CaH₂ and determine its unit cell dimensions.
Methodology:
-
Sample Preparation: A fine powder of CaH₂ is prepared. To prevent reaction with atmospheric moisture, the sample may be mixed with an inert substance like mineral oil or handled in a glovebox. The powder is packed into a sample holder or a capillary tube.
-
Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (typically Cu Kα), a sample stage, and an X-ray detector.
-
Data Collection: A monochromatic X-ray beam is directed onto the sample. The sample is rotated to ensure all crystal orientations are exposed to the beam. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram shows peaks at specific 2θ angles, corresponding to the d-spacings of the crystal planes as described by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are characteristic of the CaH₂ orthorhombic crystal structure. By indexing these peaks, the space group can be confirmed, and the lattice parameters (a, b, c) of the unit cell can be precisely calculated.
Visualization of Ionic Bonding in this compound
The following diagram illustrates the fundamental process of electron transfer from calcium to hydrogen, leading to the formation of ions that subsequently assemble into a crystal lattice.
Caption: Logical workflow of CaH₂ formation from reactants to a stable ionic crystal lattice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. mp-23713: CaH2 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]
- 11. Use of Neutron Diffraction for the Development of Metal Hydrides for Hydrogen Storage | Proceedings of the Canadian Nuclear Society [proceedings.cns-snc.ca]
- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Drying Tetrahydrofuran (THF) with Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of calcium hydride (CaH₂) as a drying agent for tetrahydrofuran (THF), a common solvent in organic synthesis and drug development. Adherence to proper laboratory procedures and safety protocols is paramount when handling these chemicals.
Overview and Data Summary
This compound is a widely used desiccant for pre-drying basic solvents like THF.[1] It reacts with water to form calcium hydroxide and hydrogen gas, which are easily separated from the dried solvent.[1] While effective, CaH₂ is considered a relatively mild and slow-acting drying agent compared to alternatives like sodium metal with benzophenone indicator or molecular sieves.[1] The quality of this compound can also be visually indistinguishable from its inactive product, calcium hydroxide.[1]
The following table summarizes the efficiency of various drying agents for THF, providing a quantitative comparison of residual water content.
| Drying Agent | Conditions | Residual Water Content (ppm) | Reference |
| None, "wet" solvent | - | ~175 | [2] |
| This compound (CaH₂) | Reflux for 24 hours | Not explicitly quantified in sources, but used as a pre-drying step | [3][4][5] |
| Sodium/Benzophenone | Reflux until persistent blue/purple color | ~43 | [6][7] |
| 3Å Molecular Sieves (10% m/v) | Stand for 48 hours | ~26.5 | [6][7] |
| 3Å Molecular Sieves (20% m/v) | Stand for 48 hours | ~20.1 | [6][7] |
| Powdered Potassium Hydroxide (KOH) | Stirring | Surpasses CaH₂ and molecular sieves in ultimate efficiency | [6] |
Experimental Protocol: Drying THF with this compound
This protocol details the pre-drying of THF using this compound, often performed before a more rigorous drying method.
2.1 Materials and Equipment:
-
Anhydrous grade THF (to be dried)
-
This compound (CaH₂), powder
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, nitrile or neoprene gloves.[8][9]
2.2 Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed water.
-
Solvent Addition: Add the desired volume of THF to the round-bottom flask.
-
This compound Addition: Under a positive flow of inert gas, carefully add this compound to the THF. A common recommendation is 10-20 grams of CaH₂ per liter of THF.[4][8]
-
Reaction: Stir the mixture at room temperature. The reaction of this compound with water produces hydrogen gas, which will be visible as bubbling.[8] Allow the mixture to stir until the gas evolution ceases. For more efficient drying, the mixture can be heated to reflux.[4]
-
Reflux (Optional but Recommended): Heat the mixture to a gentle reflux under a continuous inert gas flow. Reflux for several hours or overnight.[4] A 24-hour reflux period is often cited for pre-drying before distillation over sodium/benzophenone.[4]
-
Distillation: After the reflux period, the dried THF can be distilled directly from the this compound. It is crucial to perform the distillation under an inert atmosphere. Caution: Never distill to dryness, as this can concentrate peroxides that may be present in THF, leading to a potential explosion.
-
Storage: The distilled, anhydrous THF should be stored under an inert atmosphere and over activated molecular sieves (3Å or 4Å) to maintain its dryness.[3][5]
2.3 Safety Precautions:
-
Water Reactivity: this compound reacts vigorously with water to produce flammable hydrogen gas, which can ignite spontaneously.[1][8] Always handle CaH₂ in a dry, inert atmosphere and store it in a tightly sealed container away from moisture.[8][9][10]
-
Personal Protective Equipment: Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[8][9][11]
-
Fire Safety: In case of fire, use a Class D fire extinguisher (for combustible metals), dry sand, or soda ash. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. [8][9][10]
-
Quenching: Unused or residual this compound must be quenched carefully. This is typically done by slowly adding a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally, dropwise addition of water, all under an inert atmosphere and with proper cooling.[8]
-
Inhalation and Contact: Avoid inhaling this compound dust and prevent contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with soap and water.[8]
Experimental Workflow Diagram
The following diagram illustrates the workflow for drying THF using this compound followed by distillation.
Caption: Workflow for drying THF with CaH₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Drying THF , Hive Newbee Forum [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemstock.ae [chemstock.ae]
- 11. nj.gov [nj.gov]
- 12. envirocareusa.com [envirocareusa.com]
Application Notes and Protocols: Calcium Hydride as a Reducing Agent for Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of calcium hydride (CaH₂) as a potent reducing agent in the synthesis of metals and metal alloys from their corresponding oxides. The information is targeted towards professionals in research and development who require a comprehensive understanding of the practical application of this reagent.
Introduction
This compound is a saline hydride that serves as a powerful reducing agent, particularly effective for the reduction of stable metal oxides that are not readily reduced by more common reagents.[1][2][3][4] Its strong reducing capability stems from its thermal decomposition to form highly reactive calcium metal and hydrogen gas. This in-situ generation of calcium metal drives the reduction of metal oxides to their metallic forms, with calcium oxide (CaO) being the primary byproduct.[1] This method is widely applied in powder metallurgy for the production of various metals, including titanium, vanadium, niobium, tantalum, and uranium.[1][2]
The general chemical equation for this reduction process can be represented as:
nCaH₂ + MₓOᵧ → xM + nCaO + nH₂
where M represents the metal.
Key Applications
-
Production of Refractory Metals: this compound is instrumental in producing high-purity powders of refractory metals such as titanium, zirconium, niobium, and tantalum from their oxides.[2][3]
-
Synthesis of Intermetallic Compounds: It is employed in the reduction-diffusion process to create intermetallic compounds, for example, cobalt-rare earth alloys.[5]
-
Deoxygenation of Metals and Alloys: this compound can be used to lower the oxygen content in metals and alloys, enhancing their purity and performance.[6]
-
Fabrication of Biomedical Alloys: The calciothermic reduction of mixed metal oxides is a viable route for producing biomedical alloys like Ti-Zr-Nb.[7]
Quantitative Data Summary
The efficiency and conditions for the reduction of various metal oxides using this compound are summarized in the table below. These parameters are critical for designing and optimizing experimental protocols.
| Metal Oxide | Temperature Range (°C) | Reaction Time (hours) | Key Findings | Reference |
| TiO₂ | 900 - 1200 | > 12 | Temperatures above 1200°C and reaction times longer than 12 hours are necessary to achieve a single β-phase Ti-18Zr-15Nb alloy powder.[7] | [7] |
| TiO₂ | 400 - 700 | 1 - 72 (milling) | Mechanochemical processing followed by low-temperature heat treatment can produce TiH₂.[8] | [8] |
| ZrO₂, Nb₂O₅, HfO₂ | 600 - 1000 | Not Specified | Effective for producing corresponding metal powders.[3] | [3] |
| UO₂ | 850 | 12 | Chemical reduction in a molten salt medium (CaCl₂-CaF₂) successfully reduces solid UO₂ pellets.[9] | [9] |
| V₂O₅ | 900 - 1200 | Not Specified | The this compound reduction process is active in this temperature range.[7] | [7] |
| Rare Earth Oxides (with Co) | Not Specified | Not Specified | The overall process yield is dependent on the stoichiometric excess of CaH₂.[5] | [5] |
Experimental Protocols
The following are generalized protocols for the reduction of metal oxides using this compound. Specific parameters should be adjusted based on the metal oxide being reduced and the desired outcome, as indicated in the quantitative data table.
This protocol outlines the fundamental steps for the reduction of a generic metal oxide.
-
Reactant Preparation:
-
Reaction Setup:
-
Place the reactant mixture in an inert crucible (e.g., alumina, tantalum, or molybdenum).
-
Position the crucible within a tube furnace or a sealed reactor.
-
Evacuate the reactor and backfill with an inert gas (e.g., high-purity argon) to prevent re-oxidation of the product. Maintain a slight positive pressure of the inert gas.
-
-
Heating and Reaction:
-
Cooling and Product Recovery:
-
After the reaction is complete, cool the reactor to room temperature under the inert atmosphere.
-
The product will be a mixture of the reduced metal, calcium oxide (CaO), and any unreacted CaH₂.
-
-
Purification (Leaching):
-
Carefully transfer the product mixture to a beaker.
-
Slowly add a dilute acid (e.g., hydrochloric acid or acetic acid) to dissolve the CaO and any residual CaH₂. This reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood.
-
The general reaction for the removal of CaO is: CaO + 2HCl → CaCl₂ + H₂O.
-
Wash the resulting metal powder several times with deionized water and then with a suitable solvent (e.g., ethanol or acetone) to remove residual water.
-
Dry the purified metal powder under vacuum.
-
This protocol provides a more specific example for the production of titanium hydride.
-
Charge Preparation:
-
Reaction Zone Setup:
-
Heating and Reduction:
-
Gradually heat the charge to a temperature sufficient to dissociate the CaH₂ into calcium and hydrogen gas, initiating the reduction of TiO₂ to metallic titanium and forming CaO.[10]
-
-
Evacuation and Hydrogenation:
-
Cooling and Recovery:
-
Cool the resulting charge, which contains titanium hydride and calcium oxide.[10]
-
-
Leaching:
-
Leach the charge with a suitable solvent, such as a dilute acid, to dissolve the calcium oxide and isolate the titanium hydride.[10]
-
Visualizations
Caption: Experimental workflow for the reduction of metal oxides.
Caption: General reaction pathway for calciothermic reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. nanotrun.com [nanotrun.com]
- 4. High-Purity this compound (CaH₂) for Hydrogen Generation, Metallurgy, and Industrial Applications [hi-tech-materials.com]
- 5. Cobalt--rare earth intermetallic compounds produced by this compound reduction of oxides [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US6152982A - Reduction of metal oxides through mechanochemical processing - Google Patents [patents.google.com]
- 9. Reduction of Solid Uranium Dioxide in Calcium Salts [vtechworks.lib.vt.edu]
- 10. US2427338A - Production of titanium hydride - Google Patents [patents.google.com]
Application Notes and Protocols for Drying Solvents with Calcium Hydride (CaH₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hydride (CaH₂) is a powerful and versatile drying agent widely employed in synthetic chemistry laboratories for the removal of water from a variety of organic solvents.[1] As a relatively mild desiccant, it is considered safer than more reactive agents like sodium metal.[1] This document provides detailed protocols, safety information, and performance data for the effective use of this compound in solvent drying applications. CaH₂ reacts with water to form calcium hydroxide (Ca(OH)₂) and hydrogen (H₂) gas, both of which are easily separated from the dried solvent.[1]
Safety Precautions
This compound is a water-reactive chemical that releases flammable hydrogen gas upon contact with moisture, which can ignite spontaneously.[2] Proper handling and storage are crucial to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical safety goggles
-
Nitrile or neoprene gloves[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.[2]
-
Ensure an inert atmosphere (e.g., nitrogen or argon) when handling CaH₂ and during the drying process to prevent contact with atmospheric moisture.[2]
-
Keep the CaH₂ container tightly closed and store it in a dry, well-ventilated place away from water, acids, and alcohols.[2]
Emergency Procedures:
-
Fire: Use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, CARBON DIOXIDE (CO₂), OR FOAM EXTINGUISHERS.
-
Spills: Carefully cover the spill with powdered sodium bicarbonate or sand. Slowly and cautiously add isopropyl alcohol to the mixture to quench the CaH₂.
-
First Aid:
-
Skin Contact: Brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large amounts of water to drink. Seek medical attention immediately.
-
Experimental Protocols
General Procedure for Drying Solvents with this compound
This protocol is suitable for a wide range of solvents compatible with CaH₂.
Materials:
-
Solvent to be dried
-
This compound (CaH₂), powder
-
Round-bottom flask or Schlenk flask, appropriately sized
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a manifold or balloon
-
Condenser (for refluxing)
-
Distillation apparatus
Procedure:
-
Set up the apparatus in a chemical fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Add the solvent to the flask under a positive pressure of inert gas.
-
Carefully add this compound to the solvent. A typical loading is 10-20 grams of CaH₂ per liter of solvent.[2] For solvents with a low initial water content, about ten times the theoretical amount of CaH₂ should be used.[2]
-
If the solvent is to be dried at room temperature, stir the mixture under a positive pressure of inert gas. If heating is required (e.g., for dichloromethane), attach a condenser with an inert gas inlet at the top.
-
Stir the mixture overnight or until the evolution of hydrogen gas ceases.[2] The absence of bubbling indicates the reaction with water is complete.[2]
-
For higher purity, the dried solvent should be distilled from the this compound under an inert atmosphere. Collect the distillate in a dry, inert-atmosphere-flushed flask.
-
Store the dried solvent over activated molecular sieves (3Å or 4Å) to maintain its dryness.
Protocol for Quenching Excess this compound
Unreacted this compound must be quenched safely.
Materials:
-
Flask containing residual CaH₂
-
An unreactive, anhydrous solvent (e.g., heptane or toluene)
-
Isopropanol
-
Ethanol
-
Methanol
-
Water
-
Ice bath
Procedure:
-
In a chemical fume hood, place the flask containing the CaH₂ residue in an ice water bath to manage the exothermic reaction.[2]
-
Dilute the residue with an unreactive, anhydrous solvent like heptane or toluene.[2] Avoid low-boiling solvents such as ether or pentane.[2]
-
Slowly and carefully add isopropanol to the stirred mixture.[2] Hydrogen gas will be evolved. Add the isopropanol at a rate that keeps the reaction under control.
-
Once the addition of isopropanol no longer produces significant gas evolution, switch to a more reactive quenching agent, ethanol, and add it slowly.[2]
-
After the reaction with ethanol subsides, slowly add methanol.[2]
-
Finally, very slowly and cautiously add water dropwise to ensure all pockets of reactive material are quenched.[2]
-
Once the solution is unreactive to the addition of water, the resulting basic solution can be disposed of in the appropriate aqueous basic waste container.[2]
Data Presentation
The efficiency of a drying agent is determined by the residual water content in the solvent after treatment, typically measured in parts per million (ppm) by Karl Fischer titration.
Efficiency of this compound
The following table summarizes the known efficiency of this compound for drying dichloromethane.
| Solvent | Drying Agent | Initial Water Content (ppm) | Final Water Content (ppm) |
| Dichloromethane | CaH₂ (with heating) | Not Specified | ~13 |
Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants"[3]
Comparison with Other Drying Agents
To provide context, the following table compares the efficiency of various drying agents for different solvents.
| Solvent | Drying Agent | Time (h) | Final Water Content (ppm) |
| Tetrahydrofuran | Na/benzophenone | - | ~43 |
| 3Å Molecular Sieves (20% m/v) | 48 | <10 | |
| Toluene | Na/benzophenone | - | ~34 |
| 3Å Molecular Sieves | 24 | <10 | |
| Acetonitrile | P₂O₅ (5% w/v) | 24 | 9 |
| 3Å Molecular Sieves | - | <10 | |
| Methanol | Mg/I₂ | - | 54 |
| 3Å Molecular Sieves (20% m/v) | 120 | ~10 | |
| Ethanol | KOH powder (10% m/v) | - | 26.4 |
| 3Å Molecular Sieves (20% m/v) | 120 | 8.2 |
Data compiled from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants"[3]
Compatible and Incompatible Solvents
This compound is a versatile drying agent but is not suitable for all solvents.
Compatible Solvents:
-
Ethers: Diethyl ether, Tetrahydrofuran (THF) (often as a pre-drying agent)[4]
-
Hydrocarbons: Hexane, Toluene[2]
-
Amines and Pyridine [1]
-
Halogenated Solvents: Dichloromethane[4]
-
Acetonitrile (as a pre-dryer or for final drying)[4]
-
Alcohols [1]
Incompatible Solvents:
-
Chlorinated Solvents (under certain conditions): Can react explosively with CaH₂.[2] While used for dichloromethane, caution is advised.
-
N,N-Dimethylformamide (DMF): Can decompose in the presence of basic drying agents like CaH₂.[4]
-
Solvents with reactive functional groups that can be reduced by hydrides.
Mandatory Visualizations
Experimental Workflow for Drying Solvents with CaH₂
Caption: Workflow for drying organic solvents using this compound.
Logical Relationships of Safety Precautions
Caption: Key safety considerations for working with this compound.
References
Application Notes and Protocols for Calcium Hydride (CaH2) in High-Temperature Hydrogen Storage Systems
Introduction
Calcium hydride (CaH₂) is a saline hydride that has attracted significant interest as a hydrogen storage material due to its high theoretical gravimetric hydrogen capacity of 7.6 wt%.[1] It is also relatively abundant and cost-effective.[1] However, the practical application of pure CaH₂ for reversible hydrogen storage is hindered by its high thermal stability, requiring temperatures exceeding 1000°C for hydrogen release at atmospheric pressure.[2] This has led to research focusing on two primary applications: first, the thermodynamic destabilization of CaH₂ to lower its decomposition temperature for reversible high-temperature storage, and second, its use in irreversible hydrogen generation through hydrolysis for applications where on-demand hydrogen is required without the need for regeneration.
These notes provide an overview of these applications, supported by quantitative data and detailed experimental protocols for researchers and scientists.
Application Note 1: Reversible High-Temperature Storage via Thermodynamic Destabilization
Principle
The primary challenge for using CaH₂ in reversible hydrogen storage is its high enthalpy of decomposition, which necessitates very high temperatures for hydrogen release (desorption). The reversible reaction is as follows:
CaH₂ (s) ↔ Ca (s) + H₂ (g)
To make this process viable for practical applications, such as integration with concentrated solar power (CSP) plants which target operational temperatures between 600 and 800°C, the decomposition temperature of CaH₂ must be lowered.[2] This is achieved through thermodynamic destabilization, where CaH₂ is mixed with additives (e.g., metals or oxides) that react with the decomposited calcium to form stable intermetallic compounds or complex oxides. This new reaction pathway has a lower overall enthalpy, thereby reducing the hydrogen desorption temperature.[2][3]
Data Presentation: Thermodynamic Properties of CaH₂ Systems
The following table summarizes the thermodynamic properties of pure CaH₂ and various destabilized systems, demonstrating the effect of additives on the hydrogen desorption temperature.
| Material System | Molar Ratio (CaH₂:Additive) | Desorption Temperature (°C at 1 bar H₂) | Enthalpy of Desorption (ΔHdes) (kJ mol⁻¹ H₂) | Entropy of Desorption (ΔSdes) (J K⁻¹ mol⁻¹ H₂) | Reversible H₂ Capacity (wt%) | Reference |
| Pure CaH₂ | - | ~1000 - 1100 | 216 ± 10 (molten) | 177 ± 10 (molten) | - | [2][4][5] |
| CaH₂-Al₂O₃ | 1:1 | ~600 | 100 ± 2 | 110 ± 2 | - | [2][6] |
| CaH₂-Al | 1:2 | Step 1: ~520-590 | 79 ± 3 | 113 ± 4 | 2.1 (total) | [3][7] |
| Step 2: ~520-590 | 99 ± 4 | 128 ± 5 | 1.1 (stable cycling) | [3][7] | ||
| CaH₂-Zn | 1:3 | ~597 | 131 ± 4 | 151 ± 4 | - | [5] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Properties using Pressure-Composition-Isotherm (PCI) Analysis
This protocol describes the measurement of hydrogen absorption and desorption isotherms at various temperatures to determine the thermodynamic properties (enthalpy and entropy) of a CaH₂-based material.
Apparatus:
-
Sieverts-type apparatus or equivalent volumetric/gravimetric gas sorption analyzer.
-
High-temperature furnace with precise temperature control.
-
Sample holder made of a material inert to calcium at high temperatures (e.g., stainless steel, Inconel).
-
Vacuum pump.
-
Calibrated pressure transducers and temperature sensors.
-
High-purity hydrogen gas source.
Methodology:
-
Sample Preparation:
-
Sample Loading:
-
Load a precisely weighed amount of the milled powder (typically 100-500 mg) into the sample holder inside the glovebox.
-
Seal the sample holder and transfer it to the PCI apparatus.
-
-
Activation:
-
Evacuate the system to a high vacuum (<10⁻⁵ mbar).
-
Heat the sample under vacuum to a temperature sufficient to remove any surface contaminants (e.g., 300-400°C) for several hours.
-
Perform several hydrogen absorption/desorption cycles to ensure the material is fully activated.
-
-
Isotherm Measurement:
-
Set the furnace to the first desired constant temperature (e.g., 550°C).
-
Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus and allow the system to equilibrate.
-
Record the equilibrium pressure. The amount of hydrogen absorbed by the sample is calculated based on the pressure drop.
-
Repeat the previous step incrementally to build the absorption isotherm until the sample is saturated.
-
To measure the desorption isotherm, incrementally expand the gas volume or pump out a known quantity of gas and record the new equilibrium pressure.
-
Repeat the entire measurement process at several different temperatures (e.g., 570°C, 590°C, 610°C).
-
-
Data Analysis (van't Hoff Plot):
-
For each isotherm, identify the equilibrium pressure (P_eq) at the midpoint of the plateau region.
-
Plot ln(P_eq) versus 1/T, where T is the absolute temperature in Kelvin.
-
The enthalpy (ΔH) and entropy (ΔS) of the reaction can be calculated from the slope (-ΔH/R) and the y-intercept (ΔS/R) of the resulting linear fit, where R is the ideal gas constant.
-
Protocol 2: Determination of Desorption Kinetics using Temperature Programmed Desorption (TPD)
This protocol is used to determine the temperature at which hydrogen is released from the material and to study the kinetics of the desorption process.
Apparatus:
-
A flow reactor or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or thermal conductivity detector (TCD).
-
High-temperature furnace with a linear temperature ramp controller.
-
Inert gas supply (e.g., high-purity Argon).
Methodology:
-
Sample Preparation:
-
Prepare the CaH₂ composite material as described in Protocol 1.
-
Hydride the sample by heating it under a high pressure of hydrogen (e.g., 50-100 bar) at an appropriate temperature to ensure full hydrogen absorption.
-
-
TPD Measurement:
-
Load a small, weighed amount of the fully hydrided sample into the reactor.
-
Purge the system with a constant flow of inert gas (e.g., Argon) to remove any residual hydrogen.
-
Heat the sample at a constant, linear heating rate (e.g., 2, 5, 10 °C/min) up to a final temperature (e.g., 700°C).
-
Continuously monitor the composition of the effluent gas using the MS or TCD to detect the concentration of evolved H₂.
-
-
Data Analysis (Kissinger Method):
-
The TPD profile will show one or more peaks corresponding to hydrogen desorption events. The temperature at the peak maximum (T_p) is the temperature of the maximum desorption rate.
-
Repeat the experiment using several different heating rates (β).
-
The activation energy (E_a) for desorption can be determined by plotting ln(β/T_p²) versus 1/T_p. The slope of this plot is equal to -E_a/R.
-
Visualizations
References
- 1. News - Is this compound (CaH2) powder a hydrogen storage material? [xingluchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Thermochemical energy storage performance of zinc destabilized this compound at high-temperatures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Destabilized this compound as a Promising High-Temperature Thermal Battery [researchrepository.ucd.ie]
- 7. This compound with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Metal Powders Using Calcium Hydride Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal powders via the calcium hydride (CaH₂) reduction method. This technique is a powerful tool for producing fine metal and alloy powders from their respective oxides, offering advantages in controlling particle size and purity.
Introduction
This compound reduction is a metallothermic reduction process where CaH₂ acts as a potent reducing agent to convert metal oxides into their metallic forms. The overall reaction can be generalized as:
MO + CaH₂ → M + CaO + H₂
where 'M' represents the metal and 'MO' is the corresponding metal oxide. The process is typically carried out at elevated temperatures in an inert atmosphere. The byproducts, calcium oxide (CaO) and any unreacted CaH₂, are subsequently removed through a leaching process, yielding the purified metal powder. This method is particularly useful for producing powders of reactive metals such as titanium, zirconium, and their alloys.
Key Advantages of this compound Reduction
-
Lower Reaction Temperatures: Compared to other reduction methods, CaH₂ reduction can often be performed at lower temperatures, which helps in controlling the particle size and preventing excessive sintering of the product.[1]
-
High Purity Products: The process can yield high-purity metal powders, provided the starting materials are of high purity and the post-synthesis purification is thorough.
-
Versatility: A wide range of metal and alloy powders can be synthesized using this method.[2]
Experimental Protocols
General Protocol for this compound Reduction of a Metal Oxide
This protocol provides a general framework for the synthesis of metal powders. Specific parameters should be optimized for each metal oxide system.
Materials:
-
Metal oxide powder (e.g., TiO₂, ZrO₂, Fe₂O₃)
-
This compound (CaH₂) powder
-
Inert gas (e.g., Argon)
-
Dilute acid for leaching (e.g., hydrochloric acid, acetic acid)
-
Deionized water
-
Ethanol or other suitable solvent for washing
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Reaction vessel (e.g., stainless steel, tantalum, or ceramic crucible)
-
Ball mill or mortar and pestle for mixing
-
Glove box or inert atmosphere chamber
-
Filtration apparatus
-
Drying oven
Procedure:
-
Mixing of Reactants:
-
In an inert atmosphere (e.g., inside a glove box), thoroughly mix the metal oxide powder with CaH₂ powder. The molar ratio of CaH₂ to the metal oxide is a critical parameter and typically ranges from stoichiometric to a slight excess of CaH₂ to ensure complete reduction.
-
-
Reaction:
-
Place the reactant mixture into a suitable crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
Heat the furnace to the desired reaction temperature (typically between 600°C and 1200°C) at a controlled heating rate.
-
Hold the temperature for a specific duration (ranging from a few hours to over 12 hours) to ensure the completion of the reduction reaction.
-
After the reaction is complete, cool the furnace down to room temperature under the inert gas flow.
-
-
Purification (Leaching):
-
Transfer the reacted product (a mixture of the metal powder, CaO, and unreacted CaH₂) to a beaker.
-
Slowly add a dilute acid solution (e.g., 0.5 M HCl) to the beaker to dissolve the CaO and react with the unreacted CaH₂. This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.
-
Stir the mixture until the effervescence ceases.
-
Wash the resulting metal powder several times with deionized water until the pH of the washing solution is neutral.
-
Perform a final wash with ethanol or another suitable solvent to facilitate drying.
-
-
Drying and Storage:
-
Collect the purified metal powder by filtration.
-
Dry the powder in a vacuum oven at a low temperature (e.g., 60-80°C) to prevent oxidation.
-
Store the final metal powder product in a desiccator or under an inert atmosphere.
-
Specific Protocol: Synthesis of Titanium-Zirconium-Niobium (Ti-Zr-Nb) Alloy Powder
This protocol is based on the successful synthesis of a Ti-18Zr-15Nb biomedical alloy.[2]
Materials:
-
Titanium dioxide (TiO₂) powder
-
Zirconium dioxide (ZrO₂) powder
-
Niobium pentoxide (Nb₂O₅) powder
-
This compound (CaH₂) powder
Procedure:
-
Mixing: Mix the oxide powders (TiO₂, ZrO₂, and Nb₂O₅) with CaH₂ in the desired stoichiometric ratio to obtain the Ti-18Zr-15Nb alloy. A 10-20% excess of CaH₂ is recommended.
-
Reaction:
-
Purification: Follow the general leaching protocol described in section 3.1.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of metal powders using this compound reduction.
Table 1: Synthesis Parameters for Ti-Zr-Nb Alloy Powder [2]
| Parameter | Value |
| Target Composition | Ti-18Zr-15Nb |
| Precursor Oxides | TiO₂, ZrO₂, Nb₂O₅ |
| Reducing Agent | CaH₂ |
| Reaction Temperature | > 1200 °C |
| Reaction Time | > 12 hours |
| Product Phase | Single β-phase |
Table 2: Synthesis of Titanium Powder from TiO₂
| Parameter | Value | Reference |
| Precursor Oxide | TiO₂ | [3] |
| Reducing Agent | Calcium Vapor (from Ca) | [3] |
| Reaction Temperature | 1000 °C | [3] |
| Reaction Time | 6 hours | [3] |
| Purity | >99.5% | [3] |
| Oxygen Content | 1000 ppm | [3] |
| Nitrogen Content | 120 ppm | [3] |
| Particle Size | 8-15 µm | [3] |
Table 3: Synthesis of Zirconium Powder from ZrO₂
| Parameter | Value | Reference |
| Precursor Oxide | ZrO₂ | [4] |
| Reducing Agent | Liquid Calcium | [4] |
| Ca/ZrO₂ Molar Ratio | 4 | [4] |
| Reaction Temperature | 1100 °C | [4] |
| Reaction Time | 30 minutes | [4] |
| Minimum Oxygen Content | 0.66 wt% | [4] |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of metal powders by this compound reduction.
Caption: Experimental workflow for metal powder synthesis.
Caption: Logical steps in the CaH₂ reduction process.
References
Application Notes and Protocols for Pre-drying Solvents with Calcium Hydride Before Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In many chemical syntheses and pharmaceutical development processes, the presence of water in solvents can be detrimental, leading to side reactions, reduced yields, and product impurities. Calcium hydride (CaH₂) is a widely used and effective drying agent for pre-drying a variety of organic solvents prior to distillation. Its reaction with water produces calcium hydroxide and hydrogen gas, both of which are easily separated from the anhydrous solvent.[1] This document provides detailed application notes, protocols, and safety guidelines for the effective use of this compound for solvent drying.
Chemical Reaction
This compound reacts irreversibly with water to form calcium hydroxide and hydrogen gas. This reaction is the basis for its use as a desiccant.
Caption: Reaction of this compound with Water.
Data Presentation: Efficiency of this compound
The efficiency of this compound as a drying agent varies depending on the solvent and the initial water content. The following table summarizes the residual water content in various solvents after treatment with this compound. The data has been compiled from literature sources where residual water was determined by Karl Fischer titration.
| Solvent | Initial Water Content (ppm) | Treatment Conditions | Residual Water Content (ppm) | Reference |
| Dichloromethane | Not Specified | Refluxing over CaH₂ | ~13 | [2][3] |
| Toluene | 225 | Pre-drying with CaH₂ | Not specified, but used before final drying | [2][3] |
| Benzene | 100 | Static drying with 5% w/v CaH₂ for 1 day | < 0.01 | [4] |
| Dioxane | 2300 | Static drying with 5% w/v CaH₂ for 1 day | 30 | [4] |
| Hexamethylphosphoric Triamide (HMPT) | 2710 | Distillation from CaH₂ | Not specified, but recommended as the best procedure | [5] |
Note: The efficiency of drying is influenced by factors such as the grade of the solvent, the amount of this compound used, the contact time, and the temperature. For optimal results, it is recommended to use a sufficient amount of this compound and allow for adequate reaction time.[6]
Experimental Protocol: Pre-drying and Distillation of Dichloromethane
This protocol details the procedure for drying dichloromethane using this compound followed by distillation to obtain an anhydrous solvent.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6]
-
This compound is highly reactive with water and releases flammable hydrogen gas. [4][8] Avoid contact with water and other protic solvents.
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. [4][6]
-
Quenching of residual this compound must be done carefully. Slowly add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol or ethanol, and finally, water, all while cooling the reaction vessel.[6]
-
Dispose of this compound waste as hazardous waste according to local regulations. [4][6]
Materials and Equipment
-
Dichloromethane (reagent grade)
-
This compound (powder, ≥95%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Distillation head
-
Receiving flask
-
Drying tube filled with a suitable desiccant (e.g., calcium chloride or Drierite)
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Experimental Workflow
Caption: Workflow for Solvent Drying and Distillation.
Detailed Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still hot, or flame-dried under a stream of inert gas to remove any adsorbed moisture.
-
Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the solvent to be dried (e.g., 700 mL of dichloromethane).[8][9]
-
Adding this compound: Under a positive pressure of inert gas, carefully add this compound to the solvent. A typical starting amount is 10-20 grams per liter of solvent.[6] Be aware that the reaction with residual water will produce hydrogen gas, so ensure proper ventilation.
-
Drying the Solvent:
-
Stirring Method: For many solvents, stirring the mixture at room temperature overnight is sufficient.[6] The cessation of gas evolution (bubbling) is an indicator that the water has been consumed.[6]
-
Refluxing Method: For some solvents like dichloromethane, heating the mixture to reflux can expedite the drying process. Reflux for at least 2 hours.[8][9]
-
-
Distillation Setup: After the pre-drying step, allow the flask to cool to room temperature. Assemble the distillation apparatus, ensuring all joints are well-sealed. The receiving flask should be equipped with a drying tube or connected to the inert gas line to prevent atmospheric moisture from contaminating the distilled solvent.
-
Distillation: Heat the flask gently using a heating mantle. Discard the first small fraction of the distillate, as it may contain more volatile impurities or residual water. Collect the main fraction of the distilled solvent in the receiving flask.
-
Storage: The freshly distilled anhydrous solvent should be stored in a tightly sealed container, preferably over activated molecular sieves (3Å or 4Å) to maintain its dryness.[10]
Limitations and Considerations
While this compound is a versatile drying agent, it has some limitations:
-
Slow Reaction Rate: The drying process can be slow due to the insolubility of this compound in most organic solvents.[1]
-
Incompatibility: this compound is incompatible with acidic compounds, alcohols, and some esters.[4] It can also react explosively with chlorocarbons under certain conditions.[6]
-
Visual Indication: It is difficult to visually determine the quality of this compound, as it has a similar appearance to its inactive hydrolysis product, calcium hydroxide.[1]
-
Not for all Solvents: For some solvents, such as N,N-dimethylformamide (DMF), this compound can cause decomposition, especially upon heating.[9] Alternative drying agents like barium oxide or molecular sieves are recommended for DMF.[9]
Conclusion
Pre-drying solvents with this compound followed by distillation is a reliable method for obtaining anhydrous solvents essential for many chemical applications. Adherence to strict safety protocols is paramount due to the water-reactive and flammable nature of this compound and the hydrogen gas produced. By following the detailed protocols and considering the limitations outlined in these application notes, researchers can safely and effectively prepare high-quality anhydrous solvents for their work.
References
- 1. scribd.com [scribd.com]
- 2. mcckf.com [mcckf.com]
- 3. metrohm.com [metrohm.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scribd.com [scribd.com]
- 6. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for Generating High-Purity Hydrogen Gas with Calcium Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-purity hydrogen gas is a critical reagent and carrier gas in numerous applications within research, and the pharmaceutical industry. Its uses range from hydrogenation reactions in synthetic organic chemistry and drug development to a carrier gas in gas chromatography (GC). While commercially available hydrogen cylinders are a common source, in-situ generation of hydrogen offers several advantages, including on-demand availability, elimination of gas cylinder handling and storage, and the potential for high purity.
Calcium hydride (CaH₂) serves as a convenient and efficient solid source for the on-demand generation of hydrogen gas.[1] The reaction of this compound with water is a vigorous, exothermic reaction that produces hydrogen gas and calcium hydroxide as the sole byproduct.[2] This method is particularly suitable for laboratory settings where a controlled and reliable source of high-purity hydrogen is required.[1]
This document provides detailed application notes and experimental protocols for the generation, purification, and analysis of high-purity hydrogen gas using this compound.
Principle of Hydrogen Generation
The generation of hydrogen gas from this compound is based on the following chemical reaction:
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) [2]
This reaction is an exothermic process that proceeds rapidly upon contact of this compound with water. The theoretical yield of hydrogen from this reaction is substantial, with 1 gram of this compound producing approximately 1.07 liters of hydrogen gas at standard temperature and pressure (STP).
Applications in Research and Drug Development
High-purity hydrogen generated from this compound has several key applications in a research and development setting:
-
Hydrogenation Reactions: In organic synthesis, particularly in drug development, catalytic hydrogenation is a fundamental transformation for the reduction of various functional groups. A clean, on-demand source of hydrogen is essential for these reactions to proceed efficiently and with high selectivity.
-
Gas Chromatography (GC): Hydrogen is an excellent carrier gas for gas chromatography, offering faster analysis times and improved resolution compared to helium.[3] High-purity hydrogen is crucial to minimize baseline noise and ensure the longevity of the GC column.[3]
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, the generated hydrogen can be used to create an inert atmosphere.
-
Fuel Cells: In a research context, small-scale fuel cell testing and development can utilize hydrogen generated from this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the generation of hydrogen from this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CaH₂ | [4] |
| Molar Mass | 42.09 g/mol | [5] |
| Appearance | Grayish-white powder | [1] |
| Density | 1.9 g/cm³ | [4] |
| Melting Point | 816 °C | [4] |
Table 2: Theoretical Hydrogen Yield
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio (CaH₂:H₂) | Theoretical H₂ Yield (g H₂ / g CaH₂) | Theoretical H₂ Yield (L H₂ / g CaH₂ at STP) |
| CaH₂ | 42.09 | 1:2 | 0.096 | 1.07 |
Table 3: Typical Impurities in Generated Hydrogen (Before Purification)
| Impurity | Potential Source | Typical Concentration Range |
| Water Vapor | Excess water from the reaction, incomplete drying | 100 - 1000 ppm |
| Nitrogen | Air leaks in the generation apparatus | 10 - 100 ppm |
| Oxygen | Air leaks in the generation apparatus | 5 - 50 ppm |
| Ammonia | Reaction of impurities in CaH₂ with water | < 1 ppm |
Table 4: Expected Hydrogen Purity After Purification
| Purification Method | Expected Purity | Key Impurities Removed |
| Cryogenic Trap (Liquid Nitrogen) | > 99.99% | Water vapor |
| Desiccant Column (e.g., Drierite, Molecular Sieves) | > 99.95% | Water vapor |
| Palladium (Pd) Membrane Purifier | > 99.9999% | Water vapor, O₂, N₂, hydrocarbons |
Experimental Protocols
5.1 Protocol for Generation of High-Purity Hydrogen Gas
This protocol details the setup and procedure for generating hydrogen gas from this compound, followed by a two-stage purification process.
5.1.1 Materials and Equipment
-
This compound (CaH₂), powder, 95% or higher purity
-
Deionized water
-
Two-neck round-bottom flask (250 mL)
-
Dropping funnel (100 mL)
-
Gas outlet adapter with stopcock
-
Magnetic stirrer and stir bar
-
Heating mantle (optional, for controlled reaction rate)
-
Gas washing bottle (bubbler)
-
U-tube or drying column
-
Drierite™ (anhydrous calcium sulfate)
-
Molecular sieves (4Å)
-
Cryogenic trap (Dewar flask with liquid nitrogen)
-
Schlenk line or similar inert gas manifold
-
Tubing (e.g., Tygon®, stainless steel)
-
Gas-tight syringe for sampling
-
Gas chromatograph with a thermal conductivity detector (GC-TCD)
5.1.2 Experimental Workflow Diagram
Caption: Experimental workflow for high-purity hydrogen generation.
5.1.3 Procedure
-
Apparatus Setup:
-
Assemble the two-neck round-bottom flask with a magnetic stir bar, the dropping funnel in the central neck, and the gas outlet adapter in the side neck.
-
Connect the gas outlet to the gas washing bottle (bubbler) filled with a small amount of mineral oil to monitor the gas flow.
-
Connect the outlet of the bubbler to the U-tube or drying column packed with Drierite™ and molecular sieves.
-
Connect the outlet of the drying column to the inlet of the cryogenic trap. The outlet of the cryogenic trap will be the source of the high-purity hydrogen.
-
Ensure all connections are gas-tight.
-
Purge the entire system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove any air.
-
-
Reaction Initiation:
-
Carefully weigh approximately 5.0 g of this compound powder and add it to the two-neck flask under a stream of inert gas.
-
Fill the dropping funnel with 50 mL of deionized water.
-
Begin stirring the this compound powder in the flask.
-
Slowly add the water from the dropping funnel to the this compound dropwise. The reaction will begin immediately, evidenced by gas evolution. Caution: The reaction is exothermic and can become vigorous. Control the rate of water addition to maintain a steady and manageable rate of hydrogen evolution. If the reaction becomes too vigorous, cool the flask with a water bath.
-
-
Gas Purification:
-
The generated hydrogen gas will pass through the mineral oil bubbler, which serves as a flow indicator and a safety vent.
-
The gas then flows through the drying tube, where the bulk of the water vapor is removed by the Drierite™ and molecular sieves.
-
For applications requiring ultra-high purity, immerse the cryogenic trap in a Dewar flask filled with liquid nitrogen. This will condense any remaining water vapor and other condensable impurities.
-
-
Gas Collection and Analysis:
-
The purified hydrogen gas can be collected in a gas sampling bag or used directly for an application.
-
To determine the purity, a gas-tight syringe is used to take a sample of the hydrogen gas from the outlet of the purification train.
-
Inject the gas sample into a GC-TCD system calibrated for hydrogen analysis.
-
5.2 Protocol for Purity Analysis by Gas Chromatography (GC-TCD)
5.2.1 GC-TCD Parameters
| Parameter | Value |
| Instrument | Gas Chromatograph with Thermal Conductivity Detector (TCD) |
| Column | Packed column (e.g., Molecular Sieve 5A) or PLOT column |
| Carrier Gas | Argon or Nitrogen (High Purity) |
| Injector Temperature | 100 °C |
| Detector Temperature | 150 °C |
| Oven Temperature Program | Isothermal at 50 °C |
| Sample Size | 100 - 500 µL |
5.2.2 Analysis Workflow Diagram
Caption: Workflow for hydrogen purity analysis by GC-TCD.
5.2.3 Procedure
-
Instrument Preparation: Set up the GC-TCD according to the parameters in Table 5. Allow the system to stabilize.
-
Calibration: Inject a known standard of high-purity hydrogen (e.g., 99.999%) to determine the retention time and response factor for hydrogen.
-
Sample Analysis: Take a sample of the generated hydrogen gas using a gas-tight syringe and inject it into the GC.
-
Data Acquisition: Record the chromatogram. The major peak will correspond to hydrogen.
-
Impurity Identification: Any minor peaks will correspond to impurities. These can be identified by comparing their retention times to known standards (e.g., nitrogen, oxygen).
-
Purity Calculation: Calculate the purity of the hydrogen gas by determining the area of the hydrogen peak relative to the total area of all peaks in the chromatogram.
Safety Precautions
-
Handling this compound: this compound is a water-reactive and flammable solid.[6] It should be handled in an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).[6] Avoid contact with skin and eyes. In case of fire, use a Class D dry powder extinguisher. DO NOT USE WATER, a CO₂ extinguisher, or foam.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the generation is performed in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The reaction of this compound with water is highly exothermic. Control the rate of reaction by slow, dropwise addition of water and have a cooling bath readily available.
-
Pressure Buildup: The apparatus should not be a closed system. A bubbler or other pressure relief device must be in place to prevent pressure buildup.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Hydrogen Yield | Incomplete reaction | Ensure sufficient water has been added. Gently warm the reaction flask to drive the reaction to completion. |
| Poor quality this compound | Use a fresh, high-purity batch of this compound. | |
| Low Hydrogen Purity | Air leak in the apparatus | Check all connections for leaks using a leak detection solution. |
| Inefficient purification | Regenerate or replace the drying agents. Ensure the cryogenic trap is sufficiently cold. | |
| Reaction is too vigorous | Rate of water addition is too fast | Immediately stop the addition of water and cool the reaction flask in an ice bath. |
Conclusion
The generation of hydrogen gas from this compound is a convenient and effective method for producing a high-purity gas on-demand in a laboratory setting. By following the detailed protocols for generation, purification, and analysis outlined in this document, researchers, scientists, and drug development professionals can ensure a reliable supply of high-purity hydrogen for their specific applications. Adherence to the safety precautions is paramount to ensure the safe handling of the reagents and the generated gas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. nanorh.com [nanorh.com]
- 5. This compound, CaH2, reacts with water to form hydrogen - Brown 14th Edition Ch 10 Problem 56 [pearson.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Use of Calcium Hydride (CaH₂) as a Desiccant for Amines and Pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of calcium hydride (CaH₂) as a desiccant for drying amines and pyridine in a laboratory setting. Adherence to the detailed protocols and safety precautions outlined is crucial for achieving desired solvent purity and ensuring laboratory safety.
Introduction
This compound (CaH₂) is a widely utilized desiccant for basic organic solvents such as amines and pyridine.[1] It offers a safer alternative to more reactive drying agents like sodium metal.[1] The reaction of CaH₂ with water produces calcium hydroxide (Ca(OH)₂) and hydrogen gas (H₂), both of which are easily separated from the dried solvent.[1] However, it is important to note that CaH₂ is a relatively mild and slow-acting desiccant due to its insolubility in most organic solvents.[1]
Mechanism of Action
This compound reacts irreversibly with water to form calcium hydroxide and hydrogen gas, as depicted in the following reaction:
CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)
The solid calcium hydroxide precipitate and the gaseous hydrogen are readily removed from the dried liquid, driving the equilibrium towards the products and ensuring a low residual water content.
Caption: Reaction of this compound with Water.
Quantitative Data on Drying Efficiency
The efficiency of this compound in drying various amines and pyridine is summarized in the table below. The data is primarily sourced from a study by Burfield et al. (1981), which utilized a radiotracer method for water assay.
| Compound | Initial Water Content (ppm) | Desiccant | Treatment Conditions | Residual Water Content (ppm) |
| Pyridine | 2500 | CaH₂ (5% w/v) | Static, 24 hours | 18 |
| Triethylamine | 2500 | CaH₂ (5% w/v) | Static, 24 hours | 20 |
| Diisopropylamine | Not specified | CaH₂ | Stirred overnight, then fractionally distilled | Not specified |
Note: The study by Burfield et al. provides a comprehensive comparison of various desiccants for amines. For pyridine and triethylamine, CaH₂ demonstrated high efficiency, reducing the water content to low ppm levels after 24 hours of static drying.[1]
Experimental Protocols
The following are general and specific protocols for drying amines and pyridine using this compound. These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
General Workflow for Drying Amines and Pyridine with CaH₂
Caption: Experimental Workflow for Drying with CaH₂.
Detailed Protocol for Drying Triethylamine
This protocol is adapted from established laboratory procedures.
Materials:
-
Triethylamine (reagent grade)
-
This compound (powder)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Reagent Addition: To a round-bottom flask, add the triethylamine to be dried. For every 1 liter of triethylamine, add 10-20 g of this compound powder. Add a magnetic stir bar.
-
Drying: Connect the flask to the distillation apparatus under a positive pressure of inert gas. Stir the mixture at room temperature. For optimal drying, it is recommended to reflux the triethylamine over this compound for several hours to overnight.[2] The boiling point of triethylamine is 89-90°C.
-
Distillation: After the drying period, heat the flask to distill the triethylamine. Collect the fraction that boils at a constant temperature.
-
Collection and Storage: Collect the distilled, dry triethylamine in a receiver flask that has been purged with inert gas. For long-term storage, transfer the dry solvent to a suitable container, such as a Sure/Seal™ bottle, and store over activated molecular sieves (3Å or 4Å) to maintain dryness.
Detailed Protocol for Drying Pyridine
This protocol is based on common laboratory practices for purifying pyridine.
Materials:
-
Pyridine (reagent grade)
-
This compound (powder)
-
Potassium hydroxide (KOH) pellets (optional, for pre-drying)
-
Distillation apparatus
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Pre-drying (Optional but Recommended): Pyridine is very hygroscopic. To reduce the initial water content, it is advisable to pre-dry the pyridine over potassium hydroxide (KOH) pellets for 24 hours. Decant the pyridine from the KOH pellets before proceeding.
-
Apparatus Setup: Set up a clean, oven-dried distillation apparatus under an inert atmosphere.
-
Reagent Addition: Add the pre-dried pyridine to the distillation flask. For every 1 liter of pyridine, add approximately 20-30 g of this compound. Add a magnetic stir bar.
-
Drying: Reflux the pyridine over this compound for several hours or overnight under a positive pressure of inert gas. The boiling point of pyridine is 115°C.
-
Distillation: After refluxing, distill the pyridine, collecting the fraction boiling at a stable temperature.
-
Collection and Storage: Collect the dry pyridine in a flask under an inert atmosphere. For storage, transfer to a dark, airtight container and store over activated molecular sieves.
Safety Precautions
Working with this compound requires strict adherence to safety protocols due to its reactivity with water.
-
Handling: Always handle this compound in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen or argon. Avoid contact with skin and eyes. In case of contact, brush off any solid particles before washing with copious amounts of water.
-
Reaction with Water: this compound reacts vigorously with water to produce flammable hydrogen gas. This reaction can be exothermic and may lead to ignition of the hydrogen. Ensure no water is present in the reaction setup.
-
Fire Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the distillation is performed in a well-ventilated fume hood, away from ignition sources.
-
Quenching: Unused this compound and the residue in the distillation flask must be quenched carefully. This should be done in a fume hood by slowly and cautiously adding a less reactive alcohol, such as isopropanol, followed by ethanol, and then very slowly, water. The process is exothermic and will generate hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other incompatible materials.
By following these guidelines, researchers can safely and effectively utilize this compound for the preparation of anhydrous amines and pyridine, which are essential for many sensitive chemical reactions.
References
Application Notes and Protocols: The Role of Calcium Hydride in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Calcium hydride (CaH₂) is a versatile and powerful reagent in organic synthesis, primarily recognized for its role as an efficient drying agent.[1][2] It also serves as a potent reducing agent, a hydrogen source, and a base in various chemical transformations.[3][4][5] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of this compound in a laboratory setting.
Overview and Principal Applications
This compound is a saline hydride with the chemical formula CaH₂.[2] It appears as a gray or white powder and is stable in dry air but reacts vigorously with water, making it an excellent desiccant.[2][6] Its insolubility in most organic solvents with which it doesn't react is a key feature, allowing for easy separation after use.[2][7]
The primary applications of this compound in organic synthesis include:
-
Drying Agent (Desiccant): Widely used for removing trace amounts of water from aprotic solvents, particularly basic solvents like amines and pyridine.[2][4][7]
-
Reducing Agent: Employed in the reduction of metal oxides to their respective metals and in the synthesis of metal nanoparticles.[2][6][8][9]
-
Hydrogen Source: Serves as a convenient and portable source of high-purity hydrogen gas for laboratory-scale reactions or inflating weather balloons.[2][3][4]
-
Condensing Agent and Base: Functions as a strong base to promote certain condensation reactions.[4][5][10]
// Main Node CaH2 [label="this compound (CaH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord];
// Application Nodes Drying [label="Drying Agent\n(Desiccant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducing [label="Reducing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogen [label="Hydrogen (H₂) Source", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base / Condensing Agent", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-Application Nodes Solvents [label="Drying Organic Solvents\n(e.g., Amines, Ethers, Hydrocarbons)", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalOxides [label="Reduction of Metal Oxides\n(e.g., TiO₂, Fe₃O₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nanoparticles [label="Synthesis of Nanoparticles", fillcolor="#F1F3F4", fontcolor="#202124"]; LabScale [label="Lab-Scale Hydrogenation", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensations [label="Organic Condensations", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CaH2 -> Drying; CaH2 -> Reducing; CaH2 -> Hydrogen; CaH2 -> Base;
Drying -> Solvents [style=dashed]; Reducing -> MetalOxides [style=dashed]; Reducing -> Nanoparticles [style=dashed]; Hydrogen -> LabScale [style=dashed]; Base -> Condensations [style=dashed]; }
Caption: Logical diagram of this compound's primary roles in synthesis.
Safety Protocols and Handling
This compound is a water-reactive solid that produces flammable hydrogen gas upon contact with moisture.[1][6][7] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety goggles or glasses.[11]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[7][11]
-
Body Protection: A flame-retardant lab coat (100% cotton), full-length pants, and closed-toe shoes must be worn.[7][11]
Handling and Storage:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon), preferably inside a glove box.[6][7][11]
-
Dry Environment: Keep containers tightly closed in a dry, well-ventilated place away from moisture, water, and sources of ignition.[11][12][13]
-
Incompatible Materials: Avoid contact with acids, alcohols, halogens, and strong oxidizing agents.[12][13] Reaction with chlorocarbons can be explosive.[7]
Spill and Emergency Procedures:
-
Spills: Do not use water to clean up spills.[12] Sweep up the solid material using non-sparking tools and place it in a suitable, dry, closed container for disposal.[12]
-
Fire: Use a Class D fire extinguisher (dry powder) or carbon dioxide. DO NOT USE WATER. [7]
Application I: Drying Agent for Solvents
This compound is a preferred agent for drying basic solvents and for pre-drying solvents before using a more reactive desiccant like sodium metal.[2][4][7] It reacts irreversibly with water to form solid calcium hydroxide and hydrogen gas, which are easily removed.[2]
Reaction: CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)[1]
Advantages:
-
The solid byproduct, Ca(OH)₂, is easily filtered off.
-
Effective for a range of aprotic and basic solvents.
Limitations:
-
Slower acting than some other agents due to its insolubility.[2][7]
-
Does not remove dissolved oxygen.[7]
-
The visual similarity between CaH₂ and Ca(OH)₂ makes it difficult to determine if the desiccant is exhausted.[2][7]
Table 1: Solvent Compatibility with this compound
| Solvent Class | Examples | Suitability | Notes |
| Hydrocarbons | Toluene, Hexane, Heptane | Excellent | Pre-drying recommended for very wet solvents. |
| Ethers | Diethyl ether, THF | Good | Often used as a pre-dryer before sodium/benzophenone.[14] |
| Amines | Pyridine, Triethylamine | Excellent | CaH₂ is one of the best choices for basic solvents.[4][7] |
| Halogenated | Dichloromethane (DCM) | Good | Must be done with caution; refluxing is common.[14][15] |
| Nitriles | Acetonitrile | Good | Often used after pre-drying with molecular sieves.[14] |
| Amides | DMF, DMAc | Not Recommended | Can cause decomposition, especially with heating.[14] |
| Alcohols | Methanol, Ethanol | Unsuitable | Reacts vigorously to form calcium alkoxides and H₂.[2][16] |
| Ketones/Esters | Acetone, Ethyl Acetate | Unsuitable | Potential for slow reduction or enolization at high temperatures. |
Experimental Protocol: Drying Dichloromethane (DCM)
This protocol describes the process of drying and distilling dichloromethane using this compound.[15][17][18]
Materials and Equipment:
-
Round-bottom flasks (1 L, 100 mL, receiving flask)
-
Condenser and distillation apparatus
-
Heating mantle with a transformer
-
Magnetic stirrer and stir bar
-
This compound (powder)
-
Dichloromethane (reagent grade)
-
Drying tube (filled with Drierite)
Procedure Workflow:
Caption: Experimental workflow for drying dichloromethane with CaH₂.
Detailed Steps:
-
Setup for Reflux: In a chemical fume hood, add this compound (20 g) and dichloromethane (700 mL) to a 1 L one-necked round-bottomed flask containing a magnetic stir bar.[15][17] Fit the flask with a condenser and a drying tube.
-
Reflux: Heat the flask to 60°C using a heating mantle and stir the mixture.[15][18] Allow it to reflux for 2 hours. During this time, CaH₂ reacts with water, and the resulting hydrogen gas safely vents through the drying tube.[15][18]
-
Cooling: After 2 hours, turn off the heat and allow the flask to cool to room temperature.[15][18]
-
Setup for Distillation: Reconfigure the apparatus for distillation. Attach the flask from the previous step to a distillation adapter, condenser, and a collection flask.
-
Distillation: Heat the mixture to 80°C to begin distillation.[18]
-
Collection: Collect and discard the first 30 mL of distillate, as it may contain residual water.[18] Replace the receiving flask and continue collecting until approximately 600 mL of anhydrous dichloromethane has been obtained.[18]
-
Storage: Store the dried solvent in a sealed container, preferably over molecular sieves to maintain dryness.
Table 2: Quantitative Parameters for Drying Dichloromethane
| Parameter | Value | Unit | Reference |
| Dichloromethane Volume | 700 | mL | [17] |
| This compound Mass | 20 | g | [17] |
| Reflux Temperature | 60 | °C | [15][18] |
| Reflux Time | 2 | hours | [15][18] |
| Distillation Temperature | 80 | °C | [18] |
| Distillation Time | ~6 | hours | [18] |
| Volume of Discarded Distillate | 30 | mL | [18] |
| Final Volume of Anhydrous Solvent | ~600 | mL | [18] |
Application II: Reducing Agent
While less common than its use as a desiccant in organic labs, this compound is a powerful reducing agent, particularly at higher temperatures.[5][16]
Reduction of Metal Oxides: CaH₂ is used in metallurgy to produce pure metals from their oxides (e.g., Ti, V, Nb, U, Zr).[2][6] The reaction proceeds at high temperatures (600-1000 °C).[6]
-
General Reaction: MOₓ + (x)CaH₂ → M + (x)CaO + (x)H₂
-
Example: TiO₂ + 2CaH₂ → Ti + 2CaO + 2H₂[2]
Synthesis of Nanomaterials: this compound is an effective solid reductant for synthesizing metal nanomaterials at significantly lower temperatures than conventional methods using H₂ gas.[8] For example, Fe₃O₄ particles can be reduced to Fe nanoparticles at 773 K (500 °C).[8] this compound nanoparticles themselves can also be used as catalysts in hydrogenation reactions.[9]
Reduction of Organic Functional Groups: this compound is generally not the reagent of choice for reducing esters, carboxylic acids, or amides in standard organic synthesis; more selective reagents like LiAlH₄ or NaBH₄ are used.[10][19][20] While CaH₂ can reduce some functional groups, its low solubility and high required temperatures limit its practicality for these transformations. Note that calcium borohydride (Ca(BH₄)₂), a different compound, is used for reducing esters and acids.[21][22][23]
Quenching and Disposal Protocol
Unused or spent this compound must be quenched carefully to safely neutralize its reactivity. This procedure should always be performed in a fume hood.[7]
Materials:
-
Anhydrous, unreactive solvent (e.g., heptane or toluene)
-
Ice water bath
-
Isopropanol
-
Ethanol or Methanol
-
Water
Protocol:
-
Inerting: Transfer the CaH₂ residue to a reaction flask under an inert atmosphere if possible.
-
Dilution: Dilute the residue significantly with an unreactive solvent like toluene. Avoid low-boiling solvents like ether or pentane.[7]
-
Cooling: Place the flask in an ice water bath to manage the exothermic reaction.[7]
-
Initial Quench: Slowly and carefully add isopropanol dropwise to the stirred slurry. Hydrogen gas will evolve. Control the addition rate to keep the gas evolution moderate.
-
Secondary Quench: Once the reaction with isopropanol subsides, slowly add a more reactive alcohol like ethanol or methanol to ensure all reactive hydride is consumed.[7]
-
Final Quench: After gas evolution has completely ceased, very slowly add water dropwise to neutralize any remaining pockets of reactive material.[7]
-
Disposal: The resulting slurry can be neutralized and disposed of as aqueous waste according to institutional guidelines.
Caption: Step-by-step workflow for the safe quenching of this compound.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nanorh.com [nanorh.com]
- 4. This compound (CaH2)|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. azom.com [azom.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. nanorh.com [nanorh.com]
- 10. s2.smu.edu [s2.smu.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. nj.gov [nj.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drying dichloromethane over this compound [protocols.io]
- 16. nanotrun.com [nanotrun.com]
- 17. content.protocols.io [content.protocols.io]
- 18. Drying dichloromethane over this compound · GitHub [gist.github.com]
- 19. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 20. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 21. Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes | Semantic Scholar [semanticscholar.org]
- 22. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Hydride in Thermochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of calcium hydride (CaH₂) in thermochemical energy storage (TCES). It includes key performance data, comprehensive experimental protocols for material synthesis and characterization, and visual representations of the underlying processes.
Introduction to CaH₂ for Thermochemical Energy Storage
This compound (CaH₂) is a promising material for high-temperature thermochemical energy storage due to its high energy density and the reversible nature of its formation and decomposition.[1][2] The fundamental principle of CaH₂-based TCES lies in the endothermic decomposition of CaH₂ to store thermal energy and its exothermic hydrogenation to release the stored energy. The reversible reaction is as follows:
CaH₂ (s) ⇌ Ca (s) + H₂ (g)
A significant challenge with pure CaH₂ is its high decomposition temperature, typically exceeding 1000°C at 1 bar of hydrogen pressure, which limits its practical application in many energy systems, such as concentrated solar power (CSP) plants that target operational temperatures between 600 and 800°C.[2][3] To address this, a primary area of research focuses on the thermodynamic destabilization of CaH₂ by forming composites with other materials, such as aluminum (Al), zinc (Zn), and silicon (Si), to lower the operating temperature.[1][2][4]
Data Presentation: Thermodynamic Properties
The thermodynamic parameters of pure and destabilized CaH₂ systems are crucial for their evaluation as TCES materials. The following tables summarize key quantitative data from the literature.
Table 1: Thermodynamic Properties of Pure and Destabilized CaH₂ Systems
| System | Dehydrogenation Step | ΔHdes (kJ mol⁻¹ H₂) | ΔSdes (J K⁻¹ mol⁻¹ H₂) | Tdes (1 bar H₂) (°C) | Energy Density (kJ kg⁻¹) | Reference |
| Pure CaH₂ | CaH₂ ⇌ Ca + H₂ | ~186 | ~140 | >1000 | ~4312 | [2][3][5] |
| CaH₂-2Al | Step 1 | 79 ± 3 | 113 ± 4 | - | 1031 (system) | [1][6] |
| Step 2 | 99 ± 4 | 128 ± 5 | 500 ± 28 | [1][6] | ||
| CaH₂-3Zn | Step 2 (CaZn₁₁ formation) | 131 ± 4 | 151 ± 4 | 597 | - | [2][4] |
| CaH₂-Si (2:3 CaH₂ to CaSi) | - | 154 ± 4 | - | 747 ± 33 | - | |
| LiBH₄-CaH₂ | - | ~60 | - | 450 (at 0.482 MPa) | 3504.6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and performance testing of CaH₂-based thermochemical energy storage materials.
Material Synthesis: High-Energy Ball Milling
High-energy ball milling is a common technique to synthesize CaH₂ composites and reduce particle size, which can improve reaction kinetics.
Protocol: Synthesis of CaH₂-Al Composite Powder
-
Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis of CaH₂.
-
Milling Jars and Media: Use hardened steel or tungsten carbide milling vials and balls. The ball-to-powder ratio (BPR) is a critical parameter and should be optimized (e.g., 20:1).
-
Loading: Load the stoichiometric amounts of CaH₂ and aluminum powder into the milling vial inside the glovebox.
-
Milling Parameters:
-
Milling Time: The duration of milling affects the particle size and homogeneity. Typical milling times can range from 1 to 10 hours.
-
Milling Speed: Set the rotational speed of the planetary ball mill (e.g., 400 rpm).
-
Milling Atmosphere: The vial should be sealed under an inert atmosphere (e.g., argon).
-
-
Post-Milling: After milling, the vial should be opened inside the glovebox to handle the resulting composite powder. The powder is then ready for characterization and testing.
Thermodynamic Characterization: Pressure-Composition Isotherm (PCI) Measurements
PCI measurements are used to determine the thermodynamic properties of hydrogen absorption and desorption, such as enthalpy (ΔH) and entropy (ΔS) of reaction, by constructing a van't Hoff plot. A Sieverts-type apparatus is typically used for these measurements.
Protocol: PCI Measurement of a CaH₂ Composite
-
Sample Preparation: Load a known mass (e.g., 100-500 mg) of the CaH₂ composite powder into a sample holder within an inert atmosphere.
-
Activation:
-
Assemble the sample holder in the Sieverts apparatus.
-
Evacuate the system to a high vacuum (e.g., < 10⁻⁵ mbar) to remove any atmospheric contaminants.
-
Heat the sample under vacuum to a temperature sufficient to remove any surface oxides or hydroxides (e.g., 300°C for several hours).
-
Perform several hydrogen absorption/desorption cycles to fully activate the material.
-
-
Isotherm Measurement (Absorption):
-
Set the sample to the desired temperature (e.g., 550°C) and allow it to stabilize.
-
Introduce a known amount of hydrogen gas into a calibrated reference volume.
-
Expand the gas into the sample chamber and allow the system to reach equilibrium. The pressure drop corresponds to the amount of hydrogen absorbed by the sample.
-
Repeat this process in increments of pressure until the material is saturated with hydrogen.
-
-
Isotherm Measurement (Desorption):
-
From the saturated state, incrementally decrease the pressure by expanding the gas from the sample chamber into the evacuated reference volume.
-
Allow the system to reach equilibrium at each pressure step.
-
-
Data Analysis:
-
Plot the equilibrium pressure versus the hydrogen concentration in the material (wt. % or H/M ratio) for each temperature.
-
Repeat the measurements at several different temperatures (e.g., 550°C, 575°C, 600°C).
-
From the plateaus of the PCI curves, determine the equilibrium pressures for the hydrogenation/dehydrogenation reactions at each temperature.
-
Construct a van't Hoff plot (ln(P_eq) vs. 1/T). The slope and intercept of this plot are used to calculate the enthalpy (ΔH) and entropy (ΔS) of the reaction, respectively.
-
Kinetic and Thermal Stability Analysis: DSC-TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, decomposition temperatures, and reaction kinetics of CaH₂ composites.
Protocol: DSC-TGA Analysis of CaH₂ Composite Dehydrogenation
-
Sample Preparation: Place a small, known mass of the CaH₂ composite (e.g., 5-10 mg) into an alumina or platinum crucible inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the DSC-TGA instrument.
-
Purge the system with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min).
-
-
Temperature Program:
-
Heat the sample from room temperature to a final temperature above its decomposition point (e.g., 800°C) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min for kinetic analysis).
-
-
Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve will show a mass loss corresponding to the release of hydrogen. The onset temperature of this mass loss indicates the start of decomposition.
-
The DSC curve will show an endothermic peak corresponding to the heat absorbed during the decomposition reaction.
-
To determine the activation energy (Ea) of dehydrogenation, use the Kissinger method by plotting ln(β/T_p²) versus 1/T_p, where β is the heating rate and T_p is the peak temperature from the DSC curves at different heating rates.
-
Structural Analysis: In-situ X-ray Diffraction (XRD)
In-situ XRD is a powerful technique to identify the crystalline phases present in the material as a function of temperature and gas environment, providing direct evidence for the reaction pathways.
Protocol: In-situ XRD of CaH₂ Composite Decomposition
-
Sample Preparation: Load the CaH₂ composite powder into a capillary suitable for in-situ XRD measurements (e.g., a sapphire or quartz capillary) inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Mount the capillary in a high-temperature, controlled-atmosphere XRD chamber.
-
Connect the chamber to a gas handling system for controlling the atmosphere (e.g., vacuum, inert gas, or hydrogen).
-
-
Data Acquisition:
-
Begin by collecting an XRD pattern at room temperature.
-
Heat the sample to the desired temperature range while continuously collecting XRD patterns.
-
The atmosphere can be controlled during heating (e.g., under vacuum or a backpressure of hydrogen) to simulate the conditions of the thermochemical cycle.
-
-
Data Analysis:
-
Analyze the collected XRD patterns at different temperatures to identify the crystalline phases present. This will reveal the sequence of phase transformations during the dehydrogenation and re-hydrogenation processes. For example, in the CaH₂-Al system, in-situ XRD can confirm the formation of CaAl₂ and subsequently CaAl₄ during dehydrogenation.
-
Performance Evaluation: Cycling Stability
Cycling stability is a critical parameter for the practical application of TCES materials. This involves subjecting the material to a large number of hydrogenation/dehydrogenation cycles and monitoring its performance.
Protocol: Long-Term Cycling Stability Test
-
Setup: Use a Sieverts-type apparatus or a dedicated cycling rig capable of automated pressure and temperature swings.
-
Cycling Conditions:
-
Define the absorption and desorption conditions (temperature and pressure) based on the thermodynamic properties of the material. For example, for the CaH₂-2Al system, cycling could be performed at 670°C with a hydrogen pressure of 20 bar for absorption and under vacuum for desorption.[6]
-
-
Procedure:
-
Subject the activated sample to repeated cycles of hydrogen absorption and desorption.
-
Periodically (e.g., every 10 cycles), measure the hydrogen storage capacity to monitor any degradation.
-
-
Analysis:
-
Plot the hydrogen storage capacity as a function of the cycle number.
-
After a significant number of cycles (e.g., >100), perform ex-situ characterization (e.g., XRD, SEM) to investigate any changes in the material's structure and morphology, such as particle agglomeration or phase segregation.
-
Visualizations
Thermochemical Energy Storage Cycle
Caption: The CaH₂ thermochemical energy storage cycle.
Experimental Workflow for Material Evaluation
Caption: Workflow for evaluating CaH₂-based TCES materials.
Destabilization Strategy for CaH₂
Caption: Strategy to lower CaH₂ decomposition temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermochemical energy storage performance of zinc destabilized this compound at high-temperatures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. In-Situ/Operando X-ray Characterization of Metal Hydrides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Hydrocarbon-Soluble Calcium Hydride Complexes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbon-soluble calcium hydride complexes have emerged as powerful reagents and catalysts in modern synthetic chemistry. Unlike the insoluble and largely inert parent this compound (CaH₂), these molecular complexes, typically stabilized by bulky ancillary ligands, exhibit remarkable reactivity and selectivity in a variety of chemical transformations.[1][2][3] Their utility stems from the polar Ca-H bond, which can participate in hydride transfer, insertion, and reduction reactions. This document provides an overview of their applications, detailed experimental protocols for their synthesis and use, and quantitative data for key transformations.
Key Applications
Hydrocarbon-soluble this compound complexes are versatile tools for a range of synthetic applications, including:
-
Stoichiometric Reductions: These complexes readily reduce a variety of functional groups, including C=O, C=N, and C≡N bonds, as well as epoxides.[1][2]
-
Catalytic Hydrogenation: They are effective catalysts for the hydrogenation of unactivated alkenes under mild conditions.[4][5][6]
-
Catalytic Hydrosilylation: The catalytic addition of Si-H bonds across unsaturated C-C bonds is another important application.[5]
-
Precursors for other Calcium Complexes: Their reactivity allows for the synthesis of a wide array of other β-diketiminate calcium complexes.[1][2]
Synthesis of a Representative Hydrocarbon-Soluble this compound Complex
The synthesis of the dimeric β-diketiminate this compound complex [{CaH(dipp-nacnac)(thf)}₂] (dipp-nacnac = CH{(CMe)(2,6-iPr₂C₆H₃N)}₂) is a foundational procedure, providing access to a key "worker-bee" reagent in calcium chemistry.[1][7] The synthesis typically involves the reaction of a calcium amide precursor with a silane, a method adapted from lanthanide chemistry.[8]
Synthetic Pathway
Caption: Synthesis of a β-diketiminate stabilized this compound complex.
Experimental Protocols
Protocol 1: Synthesis of [(DIPPnacnac)CaH·THF]₂
This protocol is based on the procedure described by Harder and Brettar.[7]
Materials:
-
(DIPPnacnac)CaN(SiMe₃)₂·THF (precursor)
-
Phenylsilane (PhSiH₃)
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Cannula
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a Schlenk flask with (DIPPnacnac)CaN(SiMe₃)₂·THF.
-
Add anhydrous toluene to dissolve the complex.
-
While stirring, add a stoichiometric amount of phenylsilane via syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the hydride resonance of PhSiH₃ in the ¹H NMR spectrum.
-
Upon completion of the reaction, remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous pentane to remove soluble byproducts.
-
Dry the product under vacuum to yield [(DIPPnacnac)CaH·THF]₂ as a solid.
Note: The presence of a coordinating solvent like THF is crucial for the stability of the this compound complex and to prevent disproportionation to (DIPPnacnac)₂Ca and CaH₂.[7][9]
Protocol 2: Catalytic Hydrogenation of 1-Octene
This protocol is a general procedure based on the catalytic activity of complexes like [(Me₅PACP)₂Ca₂(μ-H)₂][BAr₄]₂.[5]
Materials:
-
This compound complex (e.g., [(Me₅PACP)₂Ca₂(μ-H)₂][BAr₄]₂) (catalyst)
-
1-Octene (substrate)
-
Anhydrous deuterated tetrahydrofuran ([D₈]THF) for NMR monitoring
-
Hydrogen gas (H₂)
-
J. Young NMR tube
-
Internal standard (e.g., 1,4-(SiMe₃)₂C₆H₄)
Procedure:
-
In a glovebox, dissolve a known amount of the this compound catalyst (e.g., 5 mol%) in [D₈]THF in a J. Young NMR tube.
-
Add the internal standard.
-
Add a known amount of 1-octene (e.g., 0.1 M).
-
Seal the NMR tube and pressurize with H₂ (e.g., 1 bar).
-
Monitor the reaction at a constant temperature (e.g., 25 °C) by ¹H NMR spectroscopy, following the disappearance of the olefinic protons of 1-octene and the appearance of the alkane signals.
-
Calculate the conversion and turnover frequency (TOF) based on the integration of the NMR signals relative to the internal standard.
Quantitative Data
The following tables summarize quantitative data for representative reactions involving hydrocarbon-soluble this compound complexes.
Table 1: Catalytic Hydrogenation of Unactivated 1-Alkenes with Complex 3b [5]
| Substrate | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| 1-Octene | 25 | 36 | >95 | Not specified |
| 1-Octene | 40 | 12 | >95 | Not specified |
| 1-Octene | 50 | 6 | >95 | Not specified |
| Ethylene | 25 | 0.17 | >95 | Not specified |
Complex 3b = [(Me₅PACP)₂Ca₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂
Table 2: Catalytic Hydrosilylation of Unactivated 1-Alkenes with Complex 3b [5]
| Substrate | Silane | Temperature (°C) | Time | Conversion (%) |
| 1-Octene | PhSiH₃ | 25 | 1 h | >95 |
| 1-Octene | ⁿOctMeSiH₂ | 25 | 1 h | >95 |
| Ethylene | ⁿOctMeSiH₂ | 25 | 10 min | >95 |
Complex 3b = [(Me₅PACP)₂Ca₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂
Reaction Mechanisms
The reactivity of these this compound complexes is dictated by the nature of the Ca-H bond. In catalytic hydrogenation, a proposed mechanism involves the insertion of the alkene into the Ca-H bond, followed by hydrogenolysis to regenerate the catalyst and release the alkane.
Proposed Catalytic Cycle for Alkene Hydrogenation
Caption: A simplified catalytic cycle for alkene hydrogenation.
Safety Precautions
-
This compound complexes are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[10]
-
This compound reacts vigorously with water, liberating flammable hydrogen gas.[10][11][12]
-
Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, and gloves) should be worn at all times.[10][11]
-
Unused or unwanted this compound residues should be quenched carefully with a less reactive alcohol like isopropanol, followed by a more reactive one like ethanol or methanol, in a suitable inert solvent and under an inert atmosphere.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrocarbon-soluble this compound: a "worker-bee" in calcium chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocarbon-Soluble this compound - Lehrstuhl für Anorganische und Metallorganische Chemie [inorgchem1.nat.fau.de]
- 4. This compound Cation Dimer Catalyzed Hydrogenation of Unactivated 1‐Alkenes and H2 Isotope Exchange: Competitive Ca−H−Ca Bridges and Terminal Ca−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Catalysts for Olefin Hydrofunctionalization: Ring‐Size Effect of Macrocyclic Ligands on Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Cation Dimer Catalyzed Hydrogenation of Unactivated 1-Alkenes and H2 Isotope Exchange: Competitive Ca-H-Ca Bridges and Terminal Ca-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. β-Diketiminate this compound complexes: the importance of solvent effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Drying dichloromethane over this compound [protocols.io]
- 12. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Calcium Hydride as a Drying Agent
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of calcium hydride (CaH₂) as a drying agent in research, scientific, and drug development laboratories.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound for solvent drying.
Issue 1: Solvent is not drying effectively, or the drying process is extremely slow.
-
Possible Cause 1: Passivation of this compound.
-
Explanation: this compound reacts with water to form calcium hydroxide (Ca(OH)₂). This hydroxide can form an insoluble layer on the surface of the this compound powder, preventing further contact with water in the solvent.[1][2] This passivation is a primary reason for the slow reaction rate.
-
Solution:
-
Agitation: Stir the solvent vigorously with the this compound. This helps to break up the passivating calcium hydroxide layer and expose fresh this compound surfaces.
-
Refluxing: For thermally stable solvents, refluxing over this compound can increase the reaction rate. The elevated temperature can help to overcome the activation energy barrier and may aid in disrupting the passivation layer.
-
Use Fresh this compound: Ensure the this compound used is from a freshly opened container and has been stored under an inert atmosphere to minimize prior reaction with atmospheric moisture. The quality of a this compound sample is not always visually obvious, as it can be difficult to distinguish from calcium hydroxide.[1][3]
-
Sufficient Quantity: Use an adequate amount of this compound. A common recommendation is 10-20 grams per liter of solvent.[3]
-
-
-
Possible Cause 2: High Initial Water Content in the Solvent.
-
Explanation: this compound is best suited for pre-drying solvents or for removing small amounts of water.[3] If the initial water content is high, the amount of calcium hydroxide formed will be substantial, leading to rapid and extensive passivation.
-
Solution:
-
Pre-drying: Use a less reactive drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove the bulk of the water before treating with this compound.[4]
-
Solvent Choice: For solvents with very high water content, consider alternative drying methods such as distillation or the use of molecular sieves.
-
-
-
Possible Cause 3: Incompatibility with the Solvent.
Issue 2: Hydrogen gas evolution is observed initially but then stops, even though the solvent is not yet dry.
-
Possible Cause: Complete Passivation.
-
Explanation: The initial bubbling is due to the reaction of this compound with water, producing hydrogen gas.[8] If this bubbling ceases prematurely, it is a strong indication that the surface of the this compound has become completely coated with a layer of calcium hydroxide, halting the reaction.
-
Solution:
-
Mechanical Agitation: As mentioned previously, vigorous stirring or refluxing can help break this passivation layer.
-
Addition of Fresh this compound: Carefully add more fresh this compound to the solvent under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a slow drying agent?
A1: The primary reason for the slow reaction rate of this compound is its insolubility in all solvents with which it does not react vigorously.[1][3] This means the reaction only occurs at the surface of the solid particles. As the reaction proceeds, a layer of insoluble calcium hydroxide forms on the surface, which acts as a barrier, further slowing down the diffusion of water to the unreacted this compound.
Q2: For which types of solvents is this compound most suitable?
A2: this compound is widely used and particularly effective for drying basic solvents such as amines and pyridine.[1][3] It is also commonly used for pre-drying various solvents before a more rigorous drying method is applied.[3][5]
Q3: How can I determine if my solvent is sufficiently dry after treatment with this compound?
A3: The most reliable method for determining the water content in an organic solvent is through Karl Fischer titration.[6][9] This technique is highly sensitive and specific to water. For some applications, particularly when using a sodium/benzophenone still after pre-drying with this compound, a persistent blue or purple color of the benzophenone ketyl radical indicates anhydrous conditions.[5]
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound reacts vigorously with water to produce flammable hydrogen gas, which can ignite spontaneously.[3] It should always be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[3] Personal protective equipment, including safety goggles, a lab coat, and gloves, is essential. When quenching residual this compound, it should be done slowly and carefully, often by adding a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally water, typically in an ice bath to manage the exothermic reaction.[3][10]
Q5: Can I use this compound to dry alcohols?
A5: Yes, this compound can be used to dry alcohols.[1] However, it will also react with the alcohol itself, albeit generally slower than with water, to form the corresponding calcium alkoxide and hydrogen gas. This should be taken into consideration for the specific application.
Q6: How does the efficiency of this compound compare to other drying agents?
A6: this compound is considered a relatively mild desiccant.[1] While it can be effective for certain solvents, other drying agents like molecular sieves (3Å or 4Å) can often achieve lower residual water content, particularly for polar aprotic solvents.[6][7] For instance, heating dichloromethane over this compound can reduce the water content to about 13 ppm, whereas storage over 3Å molecular sieves can achieve single-digit ppm levels.[6][7]
Data Presentation
Table 1: Drying Efficiency of this compound in Dichloromethane (DCM)
| Drying Method | Initial Water Content (ppm) | Final Water Content (ppm) | Reference |
| Heating over CaH₂ | Not specified | ~13 | [6][7] |
| Storage over 3Å molecular sieves (for comparison) | Not specified | <10 (single digits) | [6][7] |
Table 2: Use of this compound in Drying Toluene
| Drying Method | Initial Water Content (ppm) | Final Water Content (ppm) | Note | Reference |
| Pre-drying with CaH₂ | 225 | Not specified | CaH₂ is recommended as a pre-drying agent before definitive drying. | [6][7] |
| Heating over sodium with benzophenone indicator | 225 | ~34 | This is a common subsequent drying step after pre-drying. | [6][7] |
| Storage over 3Å molecular sieves (for comparison) | 225 | <10 (single digits) | Demonstrates higher efficiency for achieving very low water content. | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Drying a Solvent with this compound
-
Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to be dried to a round-bottom flask equipped with a magnetic stir bar.
-
This compound Addition: Under a positive flow of inert gas, carefully add 10-20 grams of this compound powder per liter of solvent.[3]
-
Drying:
-
Stirring Method: Stir the mixture at room temperature. Allow the solvent to stir over the this compound overnight or for a sufficient length of time until gas evolution ceases.[3]
-
Refluxing Method (for thermally stable solvents): Fit the flask with a reflux condenser under a positive pressure of inert gas. Heat the mixture to reflux for several hours.
-
-
Distillation: After the drying period, extinguish the heat source and allow the mixture to cool to room temperature. Distill the solvent from the this compound under an inert atmosphere. Never distill to dryness.
-
Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) to maintain its dryness.
Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a general guideline. Specific parameters will depend on the instrument manufacturer's instructions.
-
Apparatus Setup: The Karl Fischer titrator should be set up in a location with low ambient humidity, or preferably within a glovebox. The titration cell must be scrupulously dry.
-
Reagent Preparation: Fill the anode and cathode compartments of the titration cell with the appropriate Karl Fischer reagents (anolyte and catholyte).
-
Conditioning: Start the titrator's conditioning or pre-titration mode. The instrument will titrate any residual moisture in the cell until a stable, dry baseline is achieved.
-
Sample Introduction:
-
Using a dry, gas-tight syringe, withdraw a precise volume or weight of the solvent dried with this compound.
-
Quickly inject the sample into the titration cell through the septum. Ensure that no atmospheric moisture is introduced.
-
-
Titration: Start the titration. The instrument will generate iodine coulometrically, which reacts with the water in the sample. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will automatically calculate the water content, typically in parts per million (ppm) or as a percentage.
-
Replicates: Perform multiple titrations of the same sample to ensure the reproducibility of the results.
Visualizations
Caption: Workflow for drying organic solvents using this compound.
Caption: Troubleshooting logic for ineffective solvent drying with CaH₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Understanding the nature of the passivation layer enabling reversible calcium plating - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D0EE02347G [pubs.rsc.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Quenching Unreacted Calcium Hydride in Solvent Stills
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching of unreacted calcium hydride in solvent stills.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound (CaH₂) is a highly water-reactive chemical.[1] The primary hazards during quenching include:
-
Flammable Gas Evolution: Contact with water or protic solvents liberates hydrogen gas, which is extremely flammable and can ignite spontaneously.[1]
-
Exothermic Reaction: The reaction is highly exothermic, which can cause the solvent to boil, leading to pressure buildup and potential splashing of corrosive materials.[1][2]
-
Corrosivity: this compound and its reaction product, calcium hydroxide, are corrosive and can cause irritation or burns upon contact with skin and eyes.[1][3]
-
Incompatibility: this compound can react explosively with chlorocarbons.[1]
Q2: What personal protective equipment (PPE) is required for quenching this compound?
A2: Appropriate PPE is crucial for ensuring safety. This includes:
-
Chemically resistant nitrile or neoprene gloves.[3]
-
A flame-retardant lab coat.[3]
-
Closed-toe shoes and long pants.[4]
Q3: What are the recommended quenching agents for this compound?
A3: A sequential addition of quenching agents with increasing reactivity is the recommended and safest approach.[1][3][4] The typical order of addition is:
-
Inert Solvent (for dilution): An unreactive, high-boiling solvent like heptane or toluene can be used to dilute the reaction mixture.[1] Avoid low-boiling solvents like ether or pentane.[1]
-
Less Reactive Alcohol: Isopropanol is commonly used as the initial quenching agent.[1][4]
-
More Reactive Alcohol: Ethanol or methanol are then added to ensure the reaction goes to completion.[1][4]
-
Water: Finally, water is added cautiously dropwise to quench any remaining pockets of reactive material.[1][3] An alternative method involves pouring the this compound slurry slowly over crushed ice.[2][5]
Q4: How should I dispose of the quenched this compound waste?
A4: Once the quenching process is complete and no further gas evolution is observed, the resulting mixture is basic.[1] The final aqueous solution can be neutralized with a suitable acid, such as hydrochloric acid.[2] After neutralization, the waste can typically be disposed of in the appropriate aqueous waste container, provided it does not contain other hazardous materials.[3] Always adhere to your institution's hazardous waste disposal guidelines.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction is too vigorous (excessive bubbling, rapid temperature increase) | Quenching agent was added too quickly. | Immediately stop the addition of the quenching agent. Allow the reaction to subside and cool down before resuming addition at a much slower rate.[3][4] Ensure the reaction flask is adequately cooled in an ice bath.[1][3] |
| No reaction is observed upon addition of the initial quenching agent | The this compound may be coated with a layer of calcium hydroxide or other non-reactive material. | Continue with the sequential addition of more reactive quenching agents (e.g., ethanol, then methanol).[1][4] If still no reaction, very cautiously add a small amount of water dropwise.[3] |
| A solid crust has formed over the this compound | Incomplete stirring or localized reaction. | Carefully use a spatula to break up any lumps, ensuring this is done under an inert atmosphere if possible.[5] Improve stirring to ensure good mixing of the quenching agent with the this compound. |
| A fire has started | Spontaneous ignition of hydrogen gas. | Use a Class D fire extinguisher, dry sand, or soda ash to extinguish the fire. DO NOT USE WATER or a CO₂ extinguisher.[3][7] |
Experimental Protocols
Protocol 1: Sequential Quenching of this compound in a Solvent Still
Objective: To safely quench unreacted this compound in a solvent still.
Materials:
-
Solvent still containing residual this compound
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel or Pasteur pipettes
-
Isopropanol
-
Ethanol
-
Methanol
-
Deionized water
-
Appropriate PPE (flame-retardant lab coat, safety goggles, chemically resistant gloves)
Procedure:
-
Ensure the still has cooled to room temperature.[5]
-
Place the still pot in an ice-water bath and secure it with a clamp.[3]
-
If possible, maintain a slow stream of inert gas (e.g., nitrogen or argon) over the reaction.[5]
-
Slowly and dropwise, add isopropanol to the stirred slurry of this compound.[1][3] If gas evolution becomes too vigorous, stop the addition until it subsides.[3]
-
Once the addition of isopropanol no longer produces significant gas evolution, switch to the dropwise addition of ethanol.[1][3]
-
After the reaction with ethanol has ceased, begin the dropwise addition of methanol.[1][3]
-
Finally, very slowly and cautiously add deionized water dropwise to ensure all the this compound has been quenched.[1][3] Continue adding water until no more gas bubbles are observed.[3]
-
Let the mixture stir for several hours or overnight to ensure the reaction is complete.[3]
-
The resulting basic solution can then be neutralized and disposed of according to institutional guidelines.[2][3]
Protocol 2: Quenching this compound with Crushed Ice
Objective: An alternative method for quenching this compound, particularly for smaller quantities.
Materials:
-
Still pot with residual this compound
-
Large beaker or flask filled with crushed ice
-
Spatula
-
Appropriate PPE
Procedure:
-
Decant the majority of the solvent from the this compound.[5]
-
In a fume hood and behind a safety shield, slowly pour the remaining this compound slurry over a large volume of crushed ice.[2][5]
-
Ensure that the unreacted this compound is always being added to a solution that consists mostly of ice to control the exotherm.[5] Replace the ice as it melts.[5]
-
Carefully use a spatula to remove any lumps of this compound stuck in the still pot and add them to the ice.[5]
-
Once all the this compound has been added and the reaction has ceased, the remaining aqueous solution can be neutralized and disposed of.[2]
Data Presentation
Table 1: Reactivity of Quenching Agents
| Quenching Agent | Relative Reactivity with CaH₂ | Key Considerations |
| Heptane/Toluene | Inert | Used for dilution; high boiling point is advantageous.[1] |
| Isopropanol | Low | Recommended as the initial quenching agent for controlled reaction.[1][4] |
| Ethanol | Medium | Used after isopropanol for more complete reaction.[1][4] |
| Methanol | High | Used after ethanol to react with more resistant CaH₂.[1][4] |
| Water/Ice | Very High | Used as the final step to ensure complete quenching; addition must be extremely slow and cautious.[1][2][3][5] |
Visualizations
Caption: Workflow for the sequential quenching of this compound.
Caption: Decision tree for troubleshooting common quenching issues.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Improving Hydrogen Release from Calcium Hydride (CaH₂)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of hydrogen release kinetics from Calcium Hydride (CaH₂).
Frequently Asked Questions (FAQs)
Q1: Why are the kinetics of hydrogen release from pure CaH₂ often slow?
A1: The hydrogen release from pure this compound can be kinetically hindered for two main reasons:
-
Hydrolysis: During hydrolysis (reaction with water), a passivation layer of calcium hydroxide, Ca(OH)₂, quickly forms on the surface of the CaH₂ particles.[1][2] This layer is insoluble and acts as a barrier, preventing further contact between water and the unreacted CaH₂, thereby slowing down or stopping the hydrogen release.[2]
-
Thermolysis: The thermal decomposition of CaH₂ requires very high temperatures, typically above 600°C, to release hydrogen.[3][4] Achieving and maintaining such high temperatures is energy-intensive and not practical for many applications.
Q2: What are the primary methods to improve the hydrogen release kinetics from CaH₂?
A2: The main strategies to enhance hydrogen release kinetics are:
-
Ball Milling: This technique reduces the particle size of CaH₂, increasing the surface area available for reaction.[5][6][7] It also introduces crystal defects, which can serve as active sites for hydrogen release.[8]
-
Use of Additives and Catalysts: Adding other materials can significantly improve performance. For hydrolysis, co-milling CaH₂ with metals like Aluminum (Al) can create micro-galvanic cells that accelerate the reaction.[6][7] For thermolysis, additives can lower the decomposition temperature.[9][10]
-
Solvent Modification: For hydrolysis, using solvents other than pure water, such as alcohols (ethanol, methanol) or glycols, can control the reaction rate and lower the activation energy.[11][12]
Q3: How does ball milling enhance the hydrolysis of CaH₂?
A3: High-energy ball milling improves hydrolysis kinetics in several ways. Firstly, it significantly reduces the particle and grain size of the material, which increases the surface area for the reaction and shortens the diffusion path for hydrogen.[5] Secondly, the process can damage or remove the passivating oxide or hydroxide layers on the particle surfaces, exposing fresh, reactive material.[6][7] When co-milled with other materials, such as aluminum, it creates a fine, homogeneous mixture that can promote electrochemical reactions to accelerate hydrogen production.[5][6]
Troubleshooting Guide: Hydrolysis Experiments
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| Initial rapid hydrogen release, followed by a sudden stop. | Passivation Layer Formation: An insoluble layer of Ca(OH)₂ has formed on the CaH₂ particles, blocking further reaction with water.[2] | 1. Introduce Additives: Co-mill CaH₂ with materials like Aluminum. The hydrolysis of CaH₂ provides OH⁻ ions that enhance the corrosion of Al, disrupting the passivation layer.[6][7] 2. pH Control: The local increase in pH from Ca(OH)₂ formation contributes to passivation. While direct pH control is difficult, using buffered solutions or specific additives can mitigate this effect. |
| Reaction is too vigorous and difficult to control. | High Reactivity with Water: CaH₂ reacts violently with pure water, making the hydrogen release rate dangerously high and hard to manage.[2][3] | 1. Solvent Modification: Conduct the reaction in a solution of ethanol, methanol, or ethylene glycol instead of pure water. These alcohols react more controllably with CaH₂.[11][12] Ethanol, in particular, has been shown to lower the activation energy of the reaction.[11][12] 2. Limit Water Access: Use a system that controls the delivery of water vapor to the CaH₂ powder rather than adding the powder directly to liquid water. |
| Inconsistent hydrogen yield between experiments. | Inhomogeneous Sample: If using ball-milled composites (e.g., CaH₂-Al), insufficient milling time can lead to a non-uniform mixture, causing variability in reaction kinetics.[5] | 1. Optimize Milling Time: Increase the ball milling duration to ensure a fine, homogeneous nanocomposite is formed. For an Al-10 mol% CaH₂ mixture, milling for up to 15 hours has shown to be effective.[6][7] 2. Inert Atmosphere: Always handle CaH₂ and perform milling under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent premature reaction with air and moisture.[13][14] |
| Low overall hydrogen yield (<100% of theoretical). | Passivation and Incomplete Reaction: The passivation layer has prevented the core of the CaH₂ particles from reacting. | 1. Decrease Particle Size: Employ more intensive ball milling to reduce particle sizes further, ensuring a higher percentage of the material can react before passivation halts the process.[5] 2. Increase Reaction Temperature: Higher temperatures can increase the reaction rate. For Al-CaH₂ composites, increasing the temperature to 75°C has been shown to significantly improve yield and rate.[6][7] |
Data Presentation: Quantitative Impact of Enhancement Methods
Table 1: Effect of Ball Milling and Additives on CaH₂ Hydrolysis
| Material Composition | Milling Time (h) | Reaction Temperature (°C) | Maximum H₂ Generation Rate (mL/min/g) | Final H₂ Yield (%) | Reference |
| MgH₂–20.3 mol% CaH₂ | - | 30 | - | 80% (after 30 min) | [5] |
| Al-10 mol% CaH₂ | 15 | 75 | 2074.3 | 97.8 | [6][7] |
Table 2: Effect of Solvents on the Activation Energy of CaH₂ Hydrolysis
| Solvent | Activation Energy (Ea) (kJ/mol) | Reference |
| Ethanol Solution | 20.03 | [11][12] |
| Ethylene Glycol Solution | >20.03 | [11] |
| Methanol Solution | >20.03 | [11] |
Experimental Protocols
Protocol 1: Preparation of Al-CaH₂ Composite via Ball Milling
Objective: To prepare a homogeneous Al-CaH₂ composite with enhanced hydrolysis kinetics.
Materials & Equipment:
-
Aluminum (Al) powder
-
This compound (CaH₂) powder
-
Planetary Ball Mill
-
Stainless steel milling vials and balls
-
Argon-filled glovebox
-
Digital scale
Procedure:
-
Handling: Perform all material handling inside an argon-filled glovebox to prevent exposure to air and moisture.[13]
-
Weighing: Weigh the desired amounts of Al and CaH₂ powder to achieve the target molar ratio (e.g., Al-10 mol% CaH₂).
-
Loading: Transfer the powders and stainless steel milling balls into the milling vial. A typical ball-to-powder weight ratio is 20:1.
-
Milling: Seal the vial tightly inside the glovebox. Mount the vial in the planetary ball mill.
-
Operation: Mill the sample at a specified rotation speed (e.g., 400 rpm) for the desired duration (e.g., 15 hours). To prevent excessive heating, use milling cycles with rest periods (e.g., 15 minutes of milling followed by a 15-minute rest).[13]
-
Sample Recovery: After milling, transfer the vial back into the glovebox before opening to retrieve the composite powder. The resulting powder should be a fine, homogenous gray solid.
Protocol 2: Measurement of Hydrogen Generation via Hydrolysis
Objective: To measure the rate and yield of hydrogen generated from the hydrolysis of a CaH₂-based sample.
Materials & Equipment:
-
Prepared CaH₂ composite powder
-
Deionized water or other solvent
-
Three-neck reaction flask
-
Water bath or heating mantle with temperature control
-
Gas burette or mass flow meter
-
Magnetic stirrer and stir bar
-
Data acquisition system
Procedure:
-
Setup: Assemble the reaction apparatus. Place a known volume of the reaction liquid (e.g., deionized water) into the three-neck flask equipped with a magnetic stir bar. Submerge the flask in a water bath set to the desired reaction temperature (e.g., 75°C).
-
Sample Preparation: Weigh a precise amount of the CaH₂ composite powder (e.g., 100 mg).
-
Initiation: Once the liquid has reached the target temperature, quickly add the weighed powder to the flask while stirring. Immediately seal the flask and start the data acquisition to measure the volume of gas evolved over time.
-
Measurement: Record the cumulative volume of hydrogen gas generated at regular intervals until the reaction ceases (i.e., no more gas is evolved).
-
Analysis: Plot the hydrogen volume versus time to determine the hydrogen generation rate. Calculate the final yield as a percentage of the theoretical maximum for the amount of hydride used.
Visualizations
Experimental Workflow
Caption: Workflow for enhancing and analyzing CaH₂ hydrolysis.
Mechanism of Passivation and Enhancement
Caption: Mechanism of passivation vs. enhancement with Al additive.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nanotrun.com [nanotrun.com]
- 4. Destabilized this compound as a Promising High-Temperature Thermal Battery [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on hydrogen generation from the hydrolysis of a ball milled aluminum/calcium hydride composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Improving Hydrogen Release under Fuel-Cell Conditions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniss.it [iris.uniss.it]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis characteristics of this compound (CaH2) powder in the presence of ethylene glycol, methanol, and ethanol for controllable hydrogen production | AVESİS [avesis.yildiz.edu.tr]
- 13. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Technical Support Center: Solvent Drying with Calcium Hydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the effectiveness of calcium hydride as a solvent drying agent.
Troubleshooting Guide
Issue: My solvent is not drying effectively after treatment with this compound.
This guide will walk you through potential causes and solutions to ensure efficient solvent drying.
dot
Caption: Troubleshooting workflow for ineffective solvent drying with this compound.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound is still active?
A1: It is visually difficult to distinguish between active this compound (CaH₂) and its inactive hydrolysis product, calcium hydroxide (Ca(OH)₂), as both are typically fine white or grayish powders.[1][2] A simple qualitative test is to carefully add a very small, spatula-tip amount of the this compound to a test tube containing a few milliliters of a dry, inert solvent like toluene. Then, carefully add a single drop of water. Vigorous bubbling (hydrogen gas evolution) indicates active this compound. Perform this test in a fume hood with appropriate personal protective equipment (PPE).
Q2: Why is my this compound reacting so slowly?
A2: The slow reaction rate of this compound is primarily due to its insolubility in most organic solvents.[1][2][3] The reaction with water occurs on the surface of the this compound particles. To accelerate the drying process, you can:
-
Increase the surface area by using finely powdered this compound.
-
Increase the reaction temperature by refluxing the solvent over the this compound.[4][5]
-
Ensure efficient stirring to keep the this compound suspended in the solvent.[1]
Q3: I see some bubbling when I add this compound to the solvent, but it stops quickly. Is the solvent dry?
A3: The initial bubbling is the reaction of this compound with the dissolved water. However, the cessation of bubbling does not definitively mean the solvent is completely dry. A layer of insoluble calcium hydroxide can form on the surface of the this compound particles, preventing the underlying hydride from reacting with the remaining water. It is recommended to stir the solvent over this compound for an extended period (e.g., overnight) to ensure thorough drying.[1]
Q4: Can I use this compound to dry any solvent?
A4: No. This compound is incompatible with certain solvents. It can react explosively with chlorocarbons (e.g., carbon tetrachloride, chloroform).[1] It is also not suitable for drying solvents with which it can react, such as lower alcohols and some esters.[6] this compound is most effective for drying basic solvents like amines and pyridine, as well as hydrocarbons and ethers.[2][3]
Q5: How much this compound should I use?
A5: A general guideline is to use about 10-20 grams of this compound per liter of solvent.[1] For solvents with a high initial water content, a larger excess may be necessary. It is often recommended to use about ten times the theoretical amount of this compound needed to react with the estimated amount of water.[1]
Data Presentation: Drying Agent Efficiency
The following tables summarize the residual water content in various solvents after treatment with different drying agents, as determined by Karl Fischer titration. This data allows for a quantitative comparison of the efficiency of this compound against other common desiccants.
Table 1: Residual Water Content (ppm) in Tetrahydrofuran (THF)
| Drying Agent | Time | Residual Water (ppm) |
| None (Initial) | - | 150 |
| CaH₂ | 24 h | 43 |
| 3Å Molecular Sieves | 24 h | 12 |
| Na/Benzophenone | Reflux | 34 |
| Activated Alumina (column) | Single Pass | 4 |
Data sourced from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Table 2: Residual Water Content (ppm) in Dichloromethane (DCM)
| Drying Agent | Time | Residual Water (ppm) |
| None (Initial) | - | 80 |
| CaH₂ | Reflux | 13 |
| P₂O₅ | 24 h | 1 |
| 3Å Molecular Sieves | 24 h | 3 |
Data sourced from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Table 3: Residual Water Content (ppm) in Acetonitrile (MeCN)
| Drying Agent | Time | Residual Water (ppm) |
| None (Initial) | - | 1000 |
| CaH₂ | 24 h | 30 |
| P₂O₅ | 24 h | 9 |
| 3Å Molecular Sieves | 24 h | 5 |
| Activated Alumina (column) | Single Pass | 3 |
Data sourced from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with this compound
Objective: To reduce the water content of an organic solvent using this compound.
Materials:
-
Solvent to be dried
-
This compound (powder)
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus (optional, for subsequent purification)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Place the solvent in the round-bottom flask under a positive pressure of an inert gas.
-
Carefully add this compound to the solvent (approximately 10-20 g per liter of solvent) while stirring.[1]
-
Allow the mixture to stir at room temperature. For more efficient drying, the mixture can be heated to reflux.[4][5]
-
Continue stirring for several hours or overnight to ensure complete reaction with water.[1]
-
If desired, the dry solvent can be separated from the solid calcium hydroxide and excess this compound by distillation under an inert atmosphere.
dot
Caption: Experimental workflow for drying a solvent with this compound.
Protocol 2: Karl Fischer Titration for Water Content Determination
Objective: To quantitatively determine the water content of an organic solvent.
Principle: Karl Fischer titration is a coulometric or volumetric method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anode and cathode solutions (Karl Fischer reagents)
-
Syringes and needles
-
Solvent sample
Procedure (General Outline):
-
Titrator Preparation: Add the appropriate Karl Fischer reagents to the anode and cathode compartments of the titration cell. The instrument will then perform a pre-titration to eliminate any residual moisture in the cell.
-
Sample Introduction: Using a dry syringe, carefully inject a known volume or weight of the solvent sample into the titration cell.
-
Titration: The titrator automatically adds iodine (either volumetrically or by electrochemical generation) to react with the water in the sample.
-
Endpoint Detection: The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The instrument's software calculates the water content of the sample based on the amount of iodine consumed, typically reported in parts per million (ppm) or percentage.
For detailed instructions, refer to the manual of your specific Karl Fischer titrator.
References
Technical Support Center: Calcium Hydride Waste Management
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of calcium hydride (CaH₂) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a water-reactive chemical. The primary hazards include:
-
Flammability: It reacts violently with water and moisture to produce hydrogen gas, which is highly flammable and can ignite spontaneously.[1][2][3]
-
Corrosivity: Contact can cause severe irritation and burns to the skin and eyes.[4][2][5][6][7][8]
-
Respiratory Irritation: Inhalation of this compound dust can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema.[2][7]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A2: Appropriate PPE is crucial for safely handling this compound. This includes:
-
Hand Protection: Nitrile or neoprene gloves are recommended.[1][9]
-
Eye Protection: ANSI-approved safety goggles or glasses are necessary.[9][10]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are mandatory.[1][9]
-
Respiratory Protection: A respirator may be required in situations with potential for high exposure or during spill clean-up.[2][9]
Q3: How should I store this compound waste before disposal?
A3: this compound waste must be stored in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[2] It should be kept under an inert atmosphere (e.g., nitrogen or argon) and stored away from moisture, water, oxidizing agents, acids, and alcohols.[1][2][9]
Q4: Can I dispose of this compound waste directly without quenching?
A4: No, you should never dispose of unreacted this compound waste directly. It must first be carefully quenched (neutralized) to eliminate its reactivity.[1]
Q5: What is the general principle behind quenching this compound?
A5: The quenching process involves the slow, controlled reaction of this compound with a reagent containing a hydroxyl group.[11] This is typically done in a stepwise manner with alcohols of increasing reactivity, followed by water, to manage the exothermic reaction and hydrogen gas evolution safely.[1]
Troubleshooting Guides
Problem: The quenching reaction is proceeding too vigorously (excessive bubbling, heat, or gas evolution).
-
Cause: The quenching agent is being added too quickly, or a too-reactive quenching agent was used initially.
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
Ensure the reaction flask is securely in an ice water bath to control the temperature.[1]
-
Allow the reaction to subside before resuming the slow, dropwise addition of the quenching agent.[12]
-
If the reaction continues to be too vigorous, further dilute the mixture with an unreactive solvent like heptane or toluene.[1]
-
Problem: No reaction is observed when adding the initial quenching agent (isopropanol).
-
Cause: The this compound may be coated with a layer of calcium hydroxide, preventing contact with the alcohol.
-
Solution:
-
Ensure adequate stirring to break up any clumps of the solid.
-
If no reaction is observed after a reasonable time, you may proceed to the next, more reactive quenching agent (e.g., ethanol or methanol), but do so with extreme caution and very slow initial addition.[1]
-
Problem: A fire has started during the quenching process.
-
Cause: The evolved hydrogen gas has ignited, likely due to a nearby ignition source or spontaneous ignition from the heat of the reaction.
-
Solution:
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves.[1][9] |
| Eye Protection | ANSI-approved safety goggles or chemical safety glasses.[9][10] |
| Body Protection | Flame-retardant lab coat (100% cotton-based), full-length pants, closed-toe shoes.[1][9] |
| Respiratory | NIOSH-approved respirator (if potential for high exposure or for spills).[2][9] |
Table 2: Quenching Agent Sequence
| Step | Quenching Agent | Purpose |
| 1 | Isopropanol | Slow, initial quenching.[1] |
| 2 | Ethanol or Methanol | More reactive agent to ensure completion.[1] |
| 3 | Water | Final check for any remaining reactive material.[1] |
Experimental Protocols
Protocol: Quenching of this compound Waste
This procedure should be performed in a fume hood, and the operator must wear all required PPE.
-
Preparation:
-
Quenching:
-
Slowly add isopropanol to the stirred suspension drop by drop.[1] The rate of addition should be controlled to prevent excessive bubbling and temperature increase.
-
Once the reaction with isopropanol has subsided, begin the slow, dropwise addition of ethanol or methanol.[1]
-
After the reaction with the more reactive alcohol is complete, cautiously add water dropwise to quench any remaining traces of this compound.[1]
-
-
Disposal:
Visualizations
Caption: Workflow for quenching this compound waste.
Caption: Decision tree for handling a this compound spill.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. envirocareusa.com [envirocareusa.com]
- 8. fishersci.com [fishersci.com]
- 9. research.uga.edu [research.uga.edu]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. chamberlandresearch.com [chamberlandresearch.com]
Technical Support Center: Calcium Hydride and Chlorinated Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of calcium hydride (CaH₂) as a drying agent for chlorinated solvents. It is intended for researchers, scientists, and drug development professionals.
Critical Safety Warning
This compound is not recommended for drying chlorinated solvents due to the significant risk of violent, exothermic, and potentially explosive reactions. While some literature procedures describe its use under specific, controlled conditions, the unpredictable and hazardous nature of the side reactions makes it an unsafe choice for routine laboratory use. Safer alternatives are available and should be prioritized.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hazardous with chlorinated solvents like dichloromethane (DCM), chloroform, and carbon tetrachloride?
A1: this compound is a strong base and a powerful reducing agent. Its hazardous incompatibility with chlorinated solvents stems from its ability to initiate a dehydrohalogenation reaction. This reaction removes a hydrogen and a chlorine atom from adjacent carbon atoms in the solvent molecule, leading to the formation of highly reactive and unstable intermediates. In the case of chloroform, for instance, this can generate dichlorocarbene (:CCl₂), a highly reactive species that can lead to uncontrolled, exothermic reactions and potentially an explosion.[1][2]
Q2: I have seen protocols that use this compound to dry dichloromethane or chloroform. Are these safe to follow?
A2: While some published methods describe the use of this compound for drying certain chlorinated solvents, often involving refluxing, these procedures carry a significant inherent risk.[3][4][5] The initiation of a hazardous side reaction can be unpredictable and may be triggered by factors such as:
-
Localized heating or "hot spots"
-
Presence of impurities that can act as catalysts
-
Scale of the reaction
-
Extended heating times
Given the availability of safer and effective alternatives, it is strongly advised to avoid using this compound for drying chlorinated solvents.
Q3: What are the potential products of the reaction between this compound and chlorinated solvents?
A3: The primary hazardous reaction is dehydrohalogenation, which can lead to the formation of alkenes, alkynes, and highly reactive carbenes. For example, the reaction with chloroform can produce dichlorocarbene. These intermediates can then react further in an uncontrolled manner, leading to polymerization, decomposition, and the rapid evolution of gas, which can cause a dangerous pressure buildup and explosion.
Q4: Are there any chlorinated solvents that are safe to dry with this compound?
A4: Due to the general reactivity of metal hydrides with halogenated compounds, it is best practice to assume that no chlorinated solvent is completely safe to dry with this compound. The risk of a hazardous reaction exists for all compounds containing a C-Cl bond in the presence of a strong base like CaH₂.
Q5: What are the immediate signs of a hazardous side reaction?
A5: Signs of a runaway reaction can include:
-
A sudden, rapid increase in temperature and pressure.
-
Unexpected color changes in the mixture.
-
Vigorous and uncontrolled gas evolution (bubbling).
-
Boiling of the solvent without external heating.
If any of these signs are observed, evacuate the area immediately and alert safety personnel.
Troubleshooting Guide: Unintentional Mixing or Suspected Side Reactions
Problem: I have accidentally added this compound to a chlorinated solvent, or I am observing signs of an unexpected reaction (e.g., rapid bubbling, heat generation).
Solution:
-
IMMEDIATE EVACUATION: Your personal safety is the top priority. Do not attempt to intervene or quench the reaction. Evacuate the immediate area and the laboratory.
-
ALERT OTHERS: Verbally alert everyone in the vicinity to evacuate.
-
ACTIVATE SAFETY ALARMS: If available, activate the laboratory's emergency alarm system.
-
CONTACT EMERGENCY SERVICES: From a safe location, contact your institution's emergency response team and provide them with the following information:
-
The specific chemicals involved (this compound and the chlorinated solvent).
-
The approximate quantities.
-
The location of the incident (building and room number).
-
Any observations you made (e.g., smoke, fire, color change).
-
-
DO NOT RE-ENTER THE AREA: Wait for trained emergency responders to assess the situation and declare the area safe.
Safer Alternatives and Experimental Protocols
The use of molecular sieves or phosphorus pentoxide is recommended for drying chlorinated solvents.
Molecular Sieves (Recommended Method)
Molecular sieves are a much safer and highly effective alternative for drying chlorinated solvents.[6][7] For dichloromethane and other similar-sized chlorinated solvents, 3Å molecular sieves are ideal as their pore size is small enough to trap water molecules while excluding the larger solvent molecules.
Experimental Protocol: Drying Dichloromethane with 3Å Molecular Sieves
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat the sieves under a high vacuum (e.g., using a Schlenk line and a vacuum pump) at a temperature of 250-300 °C for at least 4 hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Drying Procedure:
-
Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing the dichloromethane to be dried.
-
Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For optimal dryness, a longer period (e.g., 48-72 hours) may be necessary.
-
The dry solvent can be carefully decanted or cannulated for use.
-
Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide is a very efficient drying agent but must be handled with care as it is a corrosive solid that reacts vigorously with water.
Experimental Protocol: Drying Dichloromethane with Phosphorus Pentoxide
Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Pre-drying: If the solvent has a high water content, it is advisable to pre-dry it with a less reactive drying agent like anhydrous calcium sulfate (Drierite) or by passing it through a column of activated alumina.
-
Drying Procedure:
-
To the pre-dried dichloromethane in a suitable flask, cautiously add phosphorus pentoxide in small portions with stirring. A typical loading is 5-10 g per liter of solvent.
-
Stir the mixture at room temperature for several hours or overnight.
-
Decant or distill the dried solvent from the spent P₂O₅. Distillation is often preferred to ensure no solid particles are carried over.
-
Data Presentation: Drying Efficiency of Various Agents for Dichloromethane
The following table summarizes the residual water content in dichloromethane after treatment with different drying agents, based on data from a study by Williams and Lawton (2010).[6]
| Drying Agent | Conditions | Residual Water Content (ppm) |
| This compound (CaH₂) (Not Recommended) | Heating/Reflux | ~13 |
| 3Å Molecular Sieves | Standing for 24 hours | < 10 |
| Activated Silica Gel | Passed through a column | < 10 |
Data sourced from J. Org. Chem. 2010, 75, 24, 8351–8354.[6]
Visualizations
Hazard Pathway of this compound with Chlorinated Solvents
Caption: Potential reaction pathway leading to an explosion.
Recommended Experimental Workflow for Drying Chlorinated Solvents
Caption: Safe workflow for drying chlorinated solvents.
References
- 1. Full text of "Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999)" [archive.org]
- 2. rubingroup.org [rubingroup.org]
- 3. Drying dichloromethane over this compound [protocols.io]
- 4. Drying dichloromethane over this compound · GitHub [gist.github.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. redriver.team [redriver.team]
determining the quality of a calcium hydride sample visually
This guide provides researchers, scientists, and drug development professionals with information on determining the quality of a calcium hydride (CaH₂) sample, with a focus on visual assessment and simple qualitative testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a high-quality this compound sample?
A1: Pure this compound is a white powder.[1][2] However, commercially available this compound is typically a gray powder, granules, or crystalline solid.[3] This gray coloration is generally due to the presence of minor impurities such as calcium metal and calcium oxide.[3] Therefore, a uniform gray, free-flowing powder or granular appearance can be considered normal for a commercial-grade sample.
Q2: Can I determine the purity of my this compound sample by its color?
A2: Unfortunately, determining the precise purity of this compound by visual inspection alone is unreliable.[2][4] This is because this compound and its primary degradation product, calcium hydroxide (Ca(OH)₂), are very similar in appearance.[2][4] A sample that has degraded due to exposure to moisture may not show a significant color change.
Q3: What are the visual signs of a potentially degraded or low-quality this compound sample?
A3: While a definitive assessment is difficult, some visual cues may suggest a lower quality sample:
-
Clumping or caking: This can indicate that the material has absorbed moisture, leading to the formation of calcium hydroxide.
-
Presence of a significant amount of fine, white powder: While pure CaH₂ is white, an excess of fine white powder in a typically gray granular sample could indicate partial hydrolysis to calcium hydroxide.
-
Inconsistent color: A non-uniform color with patches of white or darker gray material might suggest impurities or uneven degradation.
Q4: How can I perform a simple test to check the activity of my this compound?
A4: A straightforward qualitative test involves observing the reaction of a small amount of this compound with a suitable solvent.
Experimental Protocol: Qualitative Activity Test
Objective: To visually confirm the reactivity of a this compound sample.
Materials:
-
A small, dry test tube or flask.
-
A sample of the this compound to be tested.
-
An anhydrous solvent in which this compound is insoluble (e.g., toluene or hexane).
-
A pipette or dropper.
Procedure:
-
Place a small, spatula-tip amount of the this compound sample into the dry test tube.
-
Carefully add 1-2 mL of the anhydrous solvent to the test tube.
-
Add a single drop of water to the mixture.
-
Observation: A fresh, active sample of this compound will react vigorously with the water, producing a noticeable stream of hydrogen gas bubbles.[2]
-
Interpretation: The brisk evolution of gas indicates that the this compound is active and suitable for use as a drying agent. A slow or weak effervescence suggests that the sample is partially degraded and may not be effective.
Safety Precautions:
-
This test should be performed in a well-ventilated fume hood.
-
This compound reacts exothermically with water; handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| No or very slow gas evolution during the activity test. | The this compound sample is likely degraded due to improper storage and exposure to moisture. | Dispose of the old sample according to your institution's hazardous waste guidelines and use a fresh, unopened container of this compound. |
| The this compound appears clumped or caked in the container. | The material has absorbed moisture. | The sample is likely of poor quality. Perform the qualitative activity test to confirm. If the reaction is weak, the sample should be discarded. |
| Solvent remains wet after drying with this compound. | The this compound is no longer active, or an insufficient amount was used. | Confirm the activity of your this compound with the qualitative test. If active, ensure you are using a sufficient excess of the drying agent. |
Visual Assessment Workflow
The following diagram outlines the recommended workflow for assessing a this compound sample.
Caption: Workflow for the visual and qualitative assessment of a this compound sample.
Summary of Visual Characteristics
| Appearance | Purity/Quality | Notes |
| White powder | High purity | Rarely encountered in commercial products.[2] |
| Uniform gray powder/granules | Typical commercial grade | The gray color is due to minor impurities.[3] |
| Clumped or caked solid | Likely degraded | Indicates moisture absorption. |
| Non-uniform color | Potential for significant impurities or degradation |
Proper Storage and Handling
To ensure the quality of your this compound, it is crucial to store it correctly:
-
Store in a tightly sealed container: This prevents exposure to atmospheric moisture.
-
Store in a cool, dry place: Avoid areas with high humidity.
-
Store under an inert atmosphere (e.g., nitrogen or argon): For long-term storage or for highly sensitive applications, storing in a glovebox or desiccator with an inert atmosphere is recommended.
References
Technical Support Center: Safely Quenching Residual Calcium hydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of residual calcium hydride (CaH₂) following a chemical reaction. Adherence to these procedures is critical to mitigate risks associated with the highly reactive nature of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench residual this compound?
A1: this compound is a highly reactive substance that reacts vigorously and exothermically with water and other protic solvents to produce flammable hydrogen gas.[1][2][3][4] If not properly neutralized (quenched) after a reaction, it can pose a significant fire or explosion hazard during the workup and cleaning of glassware.[3]
Q2: What are the primary hazards associated with quenching this compound?
A2: The main hazards include:
-
Rapid Hydrogen Gas Evolution: The reaction of this compound with quenching agents, especially water, can be extremely rapid, leading to a large volume of flammable hydrogen gas that can ignite.[2][3]
-
Exothermic Reaction: The quenching process generates a significant amount of heat, which can cause the solvent to boil and potentially splash reactive materials out of the flask.[1][5]
-
Skin and Eye Irritation/Burns: this compound and its reaction product, calcium hydroxide, are caustic and can cause irritation and burns upon contact with skin or eyes.[2][6]
Q3: What personal protective equipment (PPE) should be worn when quenching this compound?
A3: Appropriate PPE is mandatory and includes:
-
A flame-retardant lab coat.[2]
-
Chemically resistant gloves (nitrile or neoprene are recommended).[1][7]
-
Safety goggles or a face shield.[8][9] All quenching procedures should be performed in a certified chemical fume hood.[2]
Q4: What are the recommended quenching agents for this compound?
A4: A sequential addition of quenching agents with increasing reactivity is the recommended and safest approach.[2][8] The process typically starts with a less reactive alcohol and proceeds to more reactive ones, and finally to water.[2][8] Common agents are isopropanol, ethanol, methanol, and water.[2][8] Ethyl acetate can also be used in some procedures.[9]
Q5: Can I quench this compound directly with water?
A5: It is strongly discouraged to quench this compound directly with water.[2][3] The reaction is extremely vigorous and can lead to an uncontrolled release of hydrogen gas and heat, posing a serious safety risk.[5] A gradual, stepwise quenching procedure is necessary for safety.[2]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Reaction is too vigorous (excessive bubbling, solvent boiling). | Quenching agent was added too quickly. | Immediately stop the addition of the quenching agent. Allow the reaction to subside and the flask to cool before resuming addition at a much slower rate.[2] An ice bath can be used to help control the temperature. |
| No visible reaction upon addition of the initial quenching agent (e.g., isopropanol). | The residual this compound may be coated with a layer of calcium hydroxide, or there may be very little residual hydride. | Continue with the sequential addition of more reactive quenching agents (ethanol, then methanol).[2] If there is still no reaction, cautiously add a small amount of water dropwise to confirm the absence of reactive hydride.[2] |
| A solid crust forms on top of the this compound, preventing further reaction. | The reaction is localized at the surface, and the insoluble calcium hydroxide product is preventing the quenching agent from reaching the unreacted hydride. | Ensure adequate stirring to break up any solid crust and expose the unreacted this compound to the quenching agent.[8] |
| A fire ignites at the mouth of the flask. | The evolved hydrogen gas has been ignited by a nearby ignition source or due to the exothermic nature of the reaction. | Use a Class D fire extinguisher. Do not use water or a carbon dioxide extinguisher.[2][3] Sand can also be used to smother the fire.[2] |
Quantitative Data Summary
The following table summarizes the recommended quenching agents and key reaction parameters.
| Quenching Agent | Order of Addition | Reactivity | Key Considerations |
| Isopropanol | 1st | Low | Initial slow and controlled quenching.[2] |
| Ethanol | 2nd | Moderate | Added after the reaction with isopropanol subsides.[2] |
| Methanol | 3rd | High | Used to ensure the majority of the hydride is consumed before the addition of water.[2] |
| Water | 4th (Final) | Very High | Added very slowly and cautiously to quench any remaining traces of this compound.[2][8] |
| Ethyl Acetate | Alternative | Moderate | Can be used as an alternative or in conjunction with alcohols.[9] |
Experimental Protocol: Step-by-Step Quenching Procedure
This protocol outlines the safe and effective quenching of residual this compound in a reaction flask.
-
Preparation and Safety Precautions:
-
Initial Setup:
-
Allow the reaction flask containing the residual this compound to cool to room temperature.
-
If the reaction was conducted in a solvent, ensure a sufficient amount remains to slurry the this compound. Never distill to dryness .[2]
-
Place the flask in an ice-water bath to help manage the exothermic reaction.[1]
-
-
Sequential Quenching:
-
Step 1: Isopropanol Addition: Slowly and dropwise, add isopropanol to the stirred suspension of this compound.[2] Observe the rate of bubbling (hydrogen evolution). If the reaction becomes too vigorous, cease addition until it subsides.[2] Continue adding isopropanol until the bubbling significantly decreases.[2]
-
Step 2: Ethanol Addition: Once the reaction with isopropanol is minimal, begin the slow, dropwise addition of ethanol.[2] Again, monitor the reaction rate and control the addition accordingly. Continue until gas evolution ceases.[2]
-
Step 3: Methanol Addition: After the ethanol reaction is complete, slowly add methanol dropwise.[2] This more reactive alcohol will quench most of the remaining this compound. Continue until no more bubbling is observed.[2]
-
Step 4: Water Addition: With extreme caution, add water dropwise to the reaction mixture.[2] Be prepared for a potential increase in bubbling as the final traces of this compound react.[8] Continue adding water until no further gas evolution is seen.
-
-
Final Workup and Disposal:
-
Once the quenching is complete and the solution is no longer reactive to the addition of water, allow the mixture to stir for an additional period (e.g., 1-2 hours) to ensure complete reaction.[8][9]
-
The resulting basic solution can be neutralized with a dilute acid (e.g., hydrochloric acid) before being disposed of in the appropriate aqueous waste container.[5]
-
Workflow for Safely Quenching Residual this compound
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. nj.gov [nj.gov]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. inorganic chemistry - Proper disposal of this compound/calcium hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. envirocareusa.com [envirocareusa.com]
- 7. research.uga.edu [research.uga.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. sarponggroup.com [sarponggroup.com]
Technical Support Center: Optimizing CaH2 Reduction of Metal Oxides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the calciothermic reduction of metal oxides using calcium hydride (CaH2).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
1. Issue: Incomplete Reduction of the Metal Oxide
Symptoms:
-
The final product contains a significant amount of the initial metal oxide or intermediate oxides.
-
The yield of the desired metal is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Temperature | The reduction temperature is a critical factor. Increase the reaction temperature in increments of 50°C and monitor the reaction progress. Be aware that excessively high temperatures can lead to sintering of the product, making the removal of byproducts difficult. |
| Inadequate Reaction Time | The reduction process may require more time to reach completion. Extend the reaction time at the optimal temperature. Monitor the reaction at different time points to determine the necessary duration. |
| Poor Mixing of Reactants | Inhomogeneous mixing of the metal oxide and CaH2 powders can lead to localized areas of incomplete reaction. Ensure thorough and uniform mixing of the reactants before heating. |
| Inappropriate Stoichiometry | An insufficient amount of CaH2 will result in an incomplete reduction. It is common to use a stoichiometric excess of CaH2 to ensure the reaction goes to completion.[1] |
| Particle Size of Reactants | Larger particles of the metal oxide or CaH2 can have a slower reaction rate due to a smaller surface area.[2][3][4] Consider reducing the particle size of the reactants through milling to enhance the reaction kinetics. |
| Formation of a Passivating Layer | The formation of a dense layer of the reduced metal on the surface of the metal oxide particles can hinder further reaction. This can sometimes be mitigated by using a molten salt flux. |
2. Issue: Contamination of the Final Product with Calcium Oxide (CaO)
Symptoms:
-
The final product shows the presence of CaO in analytical tests (e.g., XRD).
-
Difficulty in isolating the pure metal.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Leaching Process | The post-reduction leaching step is crucial for removing the CaO byproduct. Optimize the leaching process by adjusting the solvent, concentration, temperature, and duration. Acetic acid or other dilute acids are often used for this purpose.[5][6][7] |
| Sintering of the Product | High reaction temperatures can cause the metallic product to sinter, trapping CaO within the metal matrix and making it inaccessible to the leaching agent.[8] Consider lowering the reduction temperature or using a molten salt to prevent agglomeration. |
| Formation of Complex Oxides | In some cases, complex calcium-metal-oxides can form, which may be more resistant to leaching. Characterize the byproduct to identify its composition and select a more appropriate leaching agent. |
3. Issue: Product is a Fine Powder that is Difficult to Handle and Separate
Symptoms:
-
The reduced metal is in the form of a very fine or pyrophoric powder.
-
Difficulty in separating the product from the leaching solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Reduction Temperature | Lower reduction temperatures can sometimes lead to the formation of finer particles.[8] |
| Absence of a Molten Salt Flux | Molten salts, such as CaCl2, can act as a medium for the reaction, promoting the growth of larger metal particles that are easier to handle.[1][9][10] |
| Rapid Reaction Rate | A very fast reduction can lead to the formation of fine powders. Controlling the heating rate may help in obtaining larger particles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the CaH2 reduction of metal oxides?
Temperature is a critical parameter that dictates the kinetics and thermodynamics of the reduction reaction. An optimal temperature ensures a reasonable reaction rate without causing undesirable side effects like sintering of the product, which can complicate the purification process. The ideal temperature is dependent on the specific metal oxide being reduced.
Q2: How can I determine the optimal temperature for my specific metal oxide reduction?
The optimal temperature often needs to be determined empirically. A good starting point is to review the literature for similar reductions. Then, you can perform a series of experiments at different temperatures (e.g., in 50°C increments) and analyze the products for completeness of reduction and purity. For instance, the reduction of Fe3O4 to α-Fe using CaH2 has been shown to be complete at 300°C, a significant decrease from the 400°C required without CaH2.[11][12]
Q3: What is the purpose of using a molten salt in the reaction?
Molten salts, such as calcium chloride (CaCl2), can serve several purposes in CaH2 reduction:
-
They can act as a flux, dissolving the CaO byproduct and preventing it from coating the surface of the unreacted metal oxide.[13]
-
They can provide a medium for the reaction to occur, which can help in controlling the particle size and morphology of the final product.[9][10]
-
They can help to lower the overall reaction temperature.[13]
Q4: My final product is contaminated with CaO. How can I effectively remove it?
The most common method for removing CaO is by leaching with a dilute acid. Acetic acid is a popular choice as it selectively reacts with CaO without significantly affecting many metals. The efficiency of the leaching process depends on factors such as the acid concentration, temperature, and leaching time. It is crucial to ensure that the product is sufficiently dispersed in the leaching solution to allow for complete reaction with the CaO. In some cases, multiple leaching steps may be necessary.
Q5: Is an excess of CaH2 necessary for the reaction?
Yes, it is generally recommended to use a stoichiometric excess of CaH2.[1] This helps to ensure that the reduction of the metal oxide proceeds to completion, maximizing the yield of the desired metal. The exact excess amount may need to be optimized for your specific reaction.
Quantitative Data Summary
The optimal temperature for CaH2 reduction can vary significantly depending on the metal oxide. The following table summarizes some reported temperature ranges for the reduction of various metal oxides.
| Metal Oxide | Typical Temperature Range (°C) | Notes |
| Iron Oxides (e.g., Fe2O3, Fe3O4) | 300 - 400 | The presence of CaH2 can lower the reduction temperature from 400°C to 300°C.[11][12] |
| Titanium Dioxide (TiO2) | 900 - 1200 | The use of a CaCl2 molten salt can lower the reaction temperature.[13][14] |
| Rare Earth Oxides (e.g., Nd2O3) | 850 - 1100 | Often performed in a molten salt flux. |
| Uranium Dioxide (UO2) | 850 - 1000 | |
| Vanadium Pentoxide (V2O5) | 600 - 900 | |
| Niobium Pentoxide (Nb2O5) | 900 - 1100 | The this compound reduction process occurs most actively in the temperature range of 900– 1200 ◦C.[14] |
Experimental Protocols
General Protocol for CaH2 Reduction of a Metal Oxide
This protocol provides a general framework. Specific parameters such as temperature, time, and stoichiometry should be optimized for each specific metal oxide.
-
Reactant Preparation:
-
Thoroughly dry the metal oxide powder to remove any moisture.
-
Ensure the CaH2 is of high purity and handled in an inert atmosphere (e.g., in a glovebox) to prevent reaction with air and moisture.
-
Weigh the desired amounts of the metal oxide and CaH2. A stoichiometric excess of CaH2 is recommended.
-
-
Mixing:
-
In an inert atmosphere, thoroughly mix the metal oxide and CaH2 powders using a mortar and pestle or a ball mill to ensure homogeneity.
-
-
Reaction Setup:
-
Place the reactant mixture in a suitable crucible (e.g., alumina, tantalum, or molybdenum, depending on the reaction temperature and reactivity).
-
Place the crucible in a tube furnace or a vacuum furnace.
-
-
Reduction:
-
Evacuate the furnace and then backfill with an inert gas (e.g., argon). Maintain a constant flow of inert gas throughout the reaction.
-
Heat the furnace to the desired reaction temperature at a controlled rate.
-
Hold the reaction at the set temperature for the predetermined duration.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, cool the furnace down to room temperature under the inert atmosphere.
-
Once at room temperature, transfer the crucible containing the product mixture to an inert atmosphere glovebox.
-
The product will be a mixture of the reduced metal, CaO, and any unreacted CaH2.
-
-
Purification (Leaching):
-
Carefully add the product mixture to a beaker containing a dilute acid solution (e.g., acetic acid) to dissolve the CaO and unreacted CaH2. This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.
-
Stir the mixture for a sufficient amount of time to ensure complete removal of the byproducts.
-
Separate the purified metal powder from the solution by filtration or decantation.
-
Wash the metal powder several times with deionized water and then with a suitable solvent (e.g., ethanol or acetone) to aid in drying.
-
Dry the final product under vacuum or in an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for CaH2 reduction of metal oxides.
Caption: Troubleshooting logic for CaH2 reduction of metal oxides.
References
- 1. rudmet.net [rudmet.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. saimm.org.za [saimm.org.za]
- 11. researchgate.net [researchgate.net]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing sintering of CaH2 during rehydrogenation
Technical Support Center: CaH₂ Rehydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the sintering of calcium hydride (CaH₂) during rehydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is sintering and why is it a problem during CaH₂ rehydrogenation?
A1: Sintering is a thermally activated process where individual particles bond together, leading to a reduction in surface area and an increase in particle size. In the context of hydrogen storage, the rehydrogenation process involves the reaction of calcium (Ca) with hydrogen gas (H₂) to reform this compound (CaH₂). This often requires elevated temperatures, which can cause the newly formed CaH₂ particles to sinter. This is problematic because it reduces the available surface area for subsequent dehydrogenation, slows down reaction kinetics, and can lead to a significant loss of reversible hydrogen storage capacity over multiple cycles.
Q2: What are the primary factors that promote the sintering of CaH₂?
A2: The primary drivers of sintering are temperature and time. Higher rehydrogenation temperatures and longer exposure times increase the rate of atomic diffusion, leading to more significant particle growth and agglomeration. Recent studies suggest that under high hydrogen pressure, the surface of CaH₂ may even undergo a localized melting process, which can accelerate the fusion of adjacent particles.[1][2] Furthermore, the absence of physical barriers between particles allows for direct contact and bonding.
Q3: My CaH₂ sample is losing hydrogen capacity with each cycle. Is sintering the cause?
A3: A gradual loss of reversible hydrogen capacity over repeated dehydrogenation-rehydrogenation cycles is a classic symptom of material degradation, with sintering being a primary cause. As particles grow larger, the diffusion path for hydrogen atoms into and out of the material increases, making the reactions kinetically slower and potentially incomplete. This leads to a decline in both the rate and the total amount of hydrogen that can be reversibly stored.
Q4: Can using nanostructured CaH₂ or calcium metal help prevent sintering?
A4: Yes, starting with nanostructured materials is a key strategy. Nanoparticles have a higher surface-area-to-volume ratio, which improves initial reaction kinetics.[3][4][5] While nanosizing does not eliminate the thermodynamic driving force for sintering, it is a crucial first step. To maintain the nanoscale advantage over multiple cycles, it is often necessary to pair it with other strategies, such as the use of scaffolds or additives that inhibit particle growth.
Q5: Are there any additives that can help mitigate CaH₂ sintering?
A5: While research specifically on anti-sintering additives for pure CaH₂ is limited, principles from materials science suggest that incorporating inert, high-melting-point nanomaterials can act as physical spacers or "scaffolds." These materials, such as nanostructured carbons, graphene, or stable oxides (e.g., Al₂O₃, MgO), can prevent CaH₂ particles from making direct contact. In other metal hydride systems, additives like Ti-based compounds have been shown to improve kinetics and reversibility, which is often linked to better microstructural stability.[6] The use of polymers or small molecules that adsorb to particle surfaces can also create steric hindrance or electrostatic repulsion, a technique used to prevent agglomeration in other chemical systems.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant loss of reversible H₂ capacity over 5-10 cycles. | Particle Sintering/Agglomeration: High rehydrogenation temperature is causing particles to fuse, reducing active surface area. | 1. Optimize Rehydrogenation Temperature: Lower the rehydrogenation temperature to the minimum required for the reaction to proceed at an acceptable rate. The kinetics are critically affected by temperature.[9] 2. Introduce a Nanostructured Scaffold: Ball-mill the starting calcium material with an inert, high-surface-area scaffold like graphene, activated carbon, or mesoporous silica to physically separate particles. 3. Use Nanostructured Precursors: Begin with commercially available calcium nanoparticles or produce them via methods like ball milling to maximize initial surface area.[3][4][5] |
| Rehydrogenation rate becomes progressively slower with each cycle. | Increased Hydrogen Diffusion Path: Sintering leads to larger particles, requiring longer diffusion times for hydrogen to reach the particle core. | 1. Control Heating and Cooling Rates: Employ slower heating rates during rehydrogenation to avoid thermal shock and rapid, uncontrolled particle growth. 2. Implement a Milling Step: For multi-cycle experiments, consider intermediate low-energy ball milling between cycles to break up agglomerates, which can be more effective than simply increasing reaction time.[9] |
| Initial rehydrogenation is incomplete or very slow. | 1. Surface Passivation: The surface of the dehydrogenated calcium metal may be contaminated with a passivation layer (e.g., native oxide or hydroxide) that blocks hydrogen access. 2. Unfavorable Thermodynamics/Kinetics: The temperature and pressure conditions are insufficient to drive the reaction. | 1. Perform an Activation Step: Before the first rehydrogenation, heat the sample under high vacuum to clean the particle surfaces. Some molecular this compound complexes are activated by heating in a vacuum.[10] 2. Add a Catalyst: While not directly preventing sintering, catalysts can lower the required rehydrogenation temperature, thereby indirectly reducing the sintering rate. Ti- and Nb-based additives have been used in complex CaH₂ systems.[6] |
| Material forms a hardened "cake" after several cycles. | Severe Sintering and Densification: At high temperatures, significant material transport can occur, leading to the formation of a monolithic, low-porosity structure. | 1. Utilize Sintering Inhibitors: Mix the starting material with a small percentage of a stable, high-melting-point oxide powder (e.g., MgO, Al₂O₃). This approach is used to inhibit sintering in other metallurgical processes. 2. Consider Surface Modification: Explore coating the initial particles with a thin, stable shell (e.g., Al₂O₃ via atomic layer deposition) to prevent direct Ca-to-Ca contact, a strategy proven effective in stabilizing battery materials during cycling.[11][12][13] |
Quantitative Data Summary
Direct quantitative data on CaH₂ sintering is scarce. The table below summarizes the effects of various parameters on the performance of CaH₂-containing hydrogen storage systems, which are indirectly related to microstructural stability.
| Parameter | System Studied | Observed Effect | Implication for Sintering Prevention | Reference(s) |
| Temperature | Ca(BH₄)₂ + MgH₂ (forms CaH₂ upon dehydrogenation) | Optimal reversibility was achieved by dehydrogenating at 673 K and rehydrogenating at 623 K. Temperature critically affects kinetics and microstructure. | Lowering rehydrogenation temperature can reduce sintering, but a balance must be struck to maintain adequate reaction rates. | [9] |
| Additives (Catalysts) | CaH₂ + CaB₆ + TiCl₃/TiF₃ | Additives were crucial to enhance reaction kinetics for the formation of Ca(BH₄)₂ from CaH₂. | Catalysts can lower the activation energy, allowing for rehydrogenation at lower temperatures, which in turn suppresses sintering. | [6] |
| Additives (Inert) | CaH₂ + CaF₂ + MgB₂ | CaF₂ acts as a dopant improving hydrogenation/dehydrogenation behavior. | Stable, non-reactive additives can act as grain growth inhibitors and improve cycling stability. | [14][15] |
| Nanosizing | General Metal Hydrides | Nanostructuring improves reversibility, alters thermodynamics, and creates faster reaction pathways. | Starting with nanoparticles and maintaining their small size is a primary strategy to combat sintering and capacity fade. | [4][5][16] |
| Cycling | CaH₂–2Al | Reversible hydrogenation over 66 cycles at 670 °C was stable at 91% of theoretical capacity. | High temperatures can be tolerated in some composite systems, suggesting that interaction with other elements (like Al) may alter sintering behavior. | [17] |
Experimental Protocols
Protocol 1: Rehydrogenation of Nanostructured Calcium with a Carbon Scaffold to Minimize Sintering
This protocol describes a method for rehydrogenating a dehydrogenated Ca sample (elemental Ca) while minimizing particle sintering through the use of a high-surface-area carbon scaffold.
1. Materials and Equipment:
-
Dehydrogenated sample: Nanostructured Calcium powder (e.g., previously dehydrogenated CaH₂).
-
Scaffold: High-surface-area activated carbon or graphene nanoplatelets, dried under vacuum at >200°C.
-
High-energy ball miller with inert atmosphere handling capability (glovebox).
-
Sievert-type apparatus or high-pressure reactor with calibrated temperature and pressure controls.
-
Inert gas (Argon) glovebox.
-
Hydrogen gas (UHP grade 5.0 or higher).
2. Sample Preparation (Inside Glovebox):
-
Weigh the dehydrogenated calcium sample and the carbon scaffold material. A typical mass ratio is 90:10 (Ca:Carbon).
-
Place the materials into the hardened steel vial of the ball miller along with steel balls. The ball-to-powder ratio should be approximately 20:1.
-
Seal the vial inside the glovebox.
-
Perform high-energy ball milling for 1-2 hours to create an intimate mixture of the calcium and the carbon scaffold. This step breaks down Ca particles and embeds them within the carbon matrix, physically separating them.
3. Rehydrogenation Procedure:
-
Transfer the milled Ca-Carbon composite powder into the sample holder of the Sievert's apparatus inside the glovebox.
-
Seal the sample holder and transfer it to the apparatus.
-
Activation: Heat the sample to 200°C under a high vacuum (<10⁻⁵ mbar) for 2 hours to remove any surface contaminants and adsorbed gases from the carbon scaffold.
-
Cool the sample to the target rehydrogenation temperature. Start with a lower temperature (e.g., 250-300°C) to test the kinetics.
-
Introduce a small amount of H₂ gas (approx. 1 bar) into the sample chamber and hold for 10 minutes to allow for initial surface reactions.
-
Slowly pressurize the reactor with H₂ gas to the desired pressure (e.g., 50-100 bar).
-
Hold the sample at the set temperature and pressure until hydrogen absorption ceases, as indicated by a stable pressure reading. Monitor the hydrogen uptake curve (P vs. t).
-
Once the reaction is complete, cool the sample to room temperature under hydrogen pressure.
-
Evacuate the chamber and backfill with argon before transferring the sample holder back to the glovebox for analysis.
4. Characterization:
-
Use Scanning Electron Microscopy (SEM) to visually inspect the particle morphology and compare it to an unscaffolded sample cycled under the same conditions.
-
Perform Brunauer-Emmett-Teller (BET) surface area analysis to quantify the change in surface area before and after cycling. A smaller reduction in surface area indicates less sintering.
-
Use X-ray Diffraction (XRD) to confirm the complete conversion to CaH₂ and to analyze crystallite size via the Scherrer equation. A minimal increase in crystallite size suggests successful sintering prevention.
Visualizations
Logical Diagram: Strategies to Mitigate CaH₂ Sintering
Caption: Logical workflow for diagnosing and mitigating CaH₂ sintering.
Experimental Workflow Diagram
Caption: Experimental workflow for rehydrogenation with sintering prevention.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nanorh.com [nanorh.com]
- 4. Nanostructured Metal Hydrides for Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. This compound Catalysts for Olefin Hydrofunctionalization: Ring‐Size Effect of Macrocyclic Ligands on Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Cycling Stability of Cation Disordered Rock-Salt Li1.2Ti0.4Mn0.4O2 Material by Surface Modification With Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. worldscientific.com [worldscientific.com]
- 17. This compound with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle for Dry Solvents: Calcium Hydride vs. Molecular Sieves
In the meticulous world of chemical research and pharmaceutical development, the purity of solvents is paramount. Even trace amounts of water can compromise reactions, degrade sensitive compounds, and ultimately impact experimental outcomes. To achieve the requisite level of dryness, laboratories commonly turn to two stalwart drying agents: calcium hydride (CaH₂) and molecular sieves. This guide provides an in-depth, data-driven comparison of these two desiccants to aid researchers in selecting the optimal choice for their specific application.
At a Glance: Key Performance Metrics
| Feature | This compound (CaH₂) | Molecular Sieves (3Å) |
| Drying Mechanism | Chemical Reaction | Physical Adsorption |
| Final Water Content | Good to excellent (<10-50 ppm) | Excellent (<10 ppm) |
| Drying Speed | Generally slow | Rapid |
| Water Absorption Capacity | High (theoretically ~0.85 g H₂O / g CaH₂) | High (~0.2 g H₂O / g sieves) |
| Solvent Compatibility | Good for many common solvents; incompatible with esters, ketones, and some halogenated solvents. | Broad; 3Å ideal for most organic solvents. Incompatible with ketones. |
| Regeneration | Not regenerable | Regenerable by heating |
| Safety | Highly reactive with water, producing flammable hydrogen gas. Requires careful handling and quenching. | Generally inert and safe to handle. |
Quantitative Comparison of Drying Efficiency
The following tables summarize the residual water content in various common laboratory solvents after treatment with this compound and 3Å or 4Å molecular sieves. The data is primarily sourced from a comprehensive study by Williams, D. B. G., and Lawton, M., published in The Journal of Organic Chemistry. All water content values are in parts per million (ppm).
Table 1: Drying of Aprotic Solvents
| Solvent | Initial H₂O (ppm) | Drying Agent | Loading (% w/v) | Time (h) | Final H₂O (ppm) |
| Benzene | 100 | CaH₂ | 5 | 24 | <1 |
| Benzene | 100 | 4Å Mol. Sieves | 5 | 24 | <1 |
| Toluene | 225 | CaH₂ | 5 | 24 | ~34 |
| Toluene | 225 | 3Å Mol. Sieves | 10 | 24 | <5 |
| Dichloromethane | ~50 | CaH₂ (reflux) | - | - | ~13 |
| Dichloromethane | ~50 | 3Å Mol. Sieves | 10 | 24 | <5 |
| Acetonitrile | 142 | CaH₂ | 5 | 24 | ~30 |
| Acetonitrile | 142 | 3Å Mol. Sieves | 10 | 72 | <10 |
| Tetrahydrofuran (THF) | ~200 | CaH₂ (pre-drying) | - | - | - |
| Tetrahydrofuran (THF) | ~200 | 3Å Mol. Sieves | 20 | 48 | <10 |
Table 2: Drying of Protic Solvents
| Solvent | Initial H₂O (ppm) | Drying Agent | Loading (% w/v) | Time (h) | Final H₂O (ppm) |
| Methanol | ~1000 | 3Å Mol. Sieves | 20 | 120 | ~10 |
| Ethanol | 1428 | 3Å Mol. Sieves | 20 | 120 | ~8 |
Note: this compound is generally not recommended for drying protic solvents like alcohols due to its reactivity with the hydroxyl group.
Experimental Protocols
Solvent Drying Procedures
Using this compound:
-
Pre-treatment: Ensure the solvent to be dried has a relatively low initial water content. If necessary, pre-dry with a less reactive agent like anhydrous magnesium sulfate.
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser (if heating) or a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
-
Addition of CaH₂: Under a positive pressure of inert gas, add this compound powder to the solvent. A typical loading is 10-20 g per liter of solvent.[1]
-
Drying: Stir the mixture at room temperature. For more efficient drying, the solvent can be refluxed. The drying time is typically overnight, or until the evolution of hydrogen gas ceases.[1]
-
Distillation: After drying, the solvent is typically distilled directly from the this compound under an inert atmosphere to separate it from the solid desiccant and its byproducts.
Using Molecular Sieves:
-
Activation of Sieves: Freshly opened molecular sieves may not be fully activated. To ensure maximum water-adsorbing capacity, heat the sieves in a furnace at 250-320°C for at least 3 hours under a stream of inert gas or under vacuum.[2] Cool the activated sieves in a desiccator.
-
Apparatus Setup: Place the activated molecular sieves in a suitable flask or bottle with a screw cap or a ground glass stopper.
-
Addition of Solvent: Add the solvent to the flask containing the molecular sieves. A typical loading is 10-20% by weight of the solvent.
-
Drying: Seal the container and allow it to stand, with occasional swirling, for at least 24 hours. For optimal dryness, longer contact times may be necessary.
-
Solvent Retrieval: The dry solvent can be carefully decanted or transferred via a cannula to the reaction vessel.
Water Content Determination: Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[3][4]
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric) is required. The coulometric method is more sensitive and suitable for determining very low water content (<100 ppm).
-
Reagents: Use commercially available Karl Fischer reagents (anode and cathode solutions for coulometric, or a single titrant for volumetric).
-
Titration Vessel Preparation: The titration vessel is first filled with the appropriate Karl Fischer solvent and pre-titrated to a dry endpoint to eliminate any residual moisture in the cell.
-
Sample Introduction: A known volume or weight of the dried solvent is injected into the titration vessel using a gas-tight syringe.
-
Titration: The titration proceeds automatically until the endpoint is reached. The instrument then calculates the water content in the sample, typically in ppm or as a percentage.
-
Blank Correction: It is crucial to determine the "drift" or background moisture ingress into the titration cell and subtract this from the sample measurement for accurate results.
Visualizing the Decision Process and Workflow
Logical Flow for Choosing a Drying Agent
Caption: Decision tree for selecting a solvent drying agent.
Experimental Workflow for Solvent Drying and Analysis
Caption: General workflow for solvent drying and analysis.
In-Depth Comparison
Mechanism of Action
-
This compound: This is a chemical desiccant that reacts irreversibly with water to form calcium hydroxide and hydrogen gas (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂).[5] The gaseous hydrogen byproduct escapes the system, driving the reaction to completion.
-
Molecular Sieves: These are physical adsorbents, typically crystalline aluminosilicates (zeolites), with a precise and uniform pore structure.[6] 3Å molecular sieves have a pore size of 3 angstroms, which allows small water molecules to enter and be trapped within the pores while excluding larger solvent molecules.[6]
Efficiency and Speed
Molecular sieves generally offer superior drying efficiency, capable of reducing water content to below 10 ppm for many common solvents.[7] While this compound is also effective, it may not achieve the same level of dryness, particularly for solvents with which it has limited reactivity.
A significant advantage of molecular sieves is their relatively rapid rate of water removal. In contrast, the drying action of this compound can be slow due to its insolubility in most organic solvents, which limits the reaction to the surface of the CaH₂ particles.[1][5]
Compatibility and Limitations
-
This compound: It is a strong base and reducing agent, making it incompatible with acidic solvents, esters, and ketones. It can also react explosively with some halogenated solvents.[1]
-
Molecular Sieves: 3Å molecular sieves are compatible with a broad range of organic solvents. However, they are known to promote the aldol condensation of ketones like acetone and should therefore be avoided for drying these solvents.[8]
Safety and Handling
-
This compound: This compound is highly water-reactive and produces flammable hydrogen gas upon contact with moisture.[1] It must be handled under an inert atmosphere, and appropriate personal protective equipment (PPE), including a flame-retardant lab coat, gloves, and safety goggles, is essential.[1] Unused this compound must be carefully quenched with a series of alcohols of increasing polarity (e.g., isopropanol, then ethanol, then methanol) before final disposal with water.[1]
-
Molecular Sieves: These are generally considered safe and easy to handle. The primary precaution is to avoid inhaling the fine dust from the powdered form.
Cost and Reusability
While the initial purchase price of molecular sieves may be higher than that of this compound, their ability to be regenerated makes them a more cost-effective option in the long run. This compound is consumed in the drying process and cannot be reused.
Conclusion and Recommendations
For achieving the highest level of dryness (sub-10 ppm) with a wide range of common organic solvents, 3Å molecular sieves are the superior choice . They are more efficient, faster-acting, and significantly safer to handle than this compound. Their reusability also makes them a more economical and environmentally friendly option for routine laboratory use.
This compound remains a viable option for drying basic solvents like amines and pyridine, and for pre-drying solvents with high initial water content before using a more vigorous drying agent. However, its slow reaction rate and significant safety hazards necessitate careful consideration and handling.
Ultimately, the choice of drying agent depends on the specific solvent, the required level of dryness, and the safety protocols in place within the laboratory. For most applications in modern research and development, the performance and safety profile of molecular sieves make them the preferred desiccant.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. inorganic chemistry - Proper disposal of this compound/calcium hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nboler.com [nboler.com]
- 8. molecular-sieve.cc [molecular-sieve.cc]
A Head-to-Head Battle of Desiccants: Calcium Hydride vs. Sodium Hydride for Ultra-Dry Solvents
In the meticulous world of chemical research and pharmaceutical development, the purity of solvents is paramount. The presence of even trace amounts of water can dramatically alter reaction pathways, degrade sensitive reagents, and compromise the integrity of final products. To achieve the requisite anhydrous conditions, researchers often turn to powerful drying agents. Among the most effective are the saline hydrides, with calcium hydride (CaH₂) and sodium hydride (NaH) being two of the most common choices. This guide provides an objective, data-driven comparison of their performance, safety, and practical considerations to aid researchers in selecting the optimal desiccant for their specific needs.
Chemical Reactivity and Mechanism of Drying
Both this compound and sodium hydride are ionic hydrides that react irreversibly with water to produce the corresponding metal hydroxide and hydrogen gas.[1][2] This reaction effectively removes water from an organic solvent.
The reaction for this compound is: CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)[1][3]
The reaction for sodium hydride is: NaH(s) + H₂O(l) → NaOH(s) + H₂(g)
A key difference lies in the reactivity of these two hydrides. Sodium hydride is known to react violently with water.[2] In contrast, while still vigorous, the reaction of this compound with water is generally considered more controlled and safer to handle.[4]
Quantitative Performance in Solvent Drying
The ultimate measure of a drying agent's effectiveness is the residual water content it can achieve in a given solvent. A comprehensive study by Williams and Lawton provides quantitative data on the efficiency of various desiccants, including this compound, for drying common laboratory solvents. The final water content was determined by coulometric Karl Fischer titration, a highly sensitive method for water quantification.[5][6]
| Solvent | Initial Water Content (ppm) | Drying Agent | Treatment | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | - | CaH₂ | Heating | ~43[5][7] |
| Tetrahydrofuran (THF) | - | Sodium/Benzophenone | Reflux | ~43[5][7] |
| Toluene | 225 | CaH₂ | Pre-drying | - |
| Toluene | 225 | Sodium/Benzophenone | Heating | ~34[5][7] |
| Dichloromethane (DCM) | - | CaH₂ | Heating | ~13[5] |
| Acetonitrile | 142 | CaH₂ | - | - |
Data for CaH₂ and Sodium/Benzophenone in THF and Toluene from Williams and Lawton, J. Org. Chem. 2010, 75, 24, 8351–8354.[5][7]
Experimental Protocols
General Procedure for Solvent Drying with this compound
This protocol is adapted from the study by Williams and Lawton.[5][8]
-
Pre-treatment: For solvents with high initial water content, pre-drying with a less reactive agent like anhydrous magnesium sulfate or sodium sulfate is recommended.[9]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Drying Agent: Add this compound (typically 10-20 g per liter of solvent) to the flask under a positive pressure of inert gas.[8]
-
Drying: Add the solvent to the flask via a cannula or dropping funnel. The mixture is then stirred at room temperature or heated to reflux. The evolution of hydrogen gas (bubbling) indicates the reaction with water. The drying process is typically continued until the gas evolution ceases, which may take several hours to overnight.[8]
-
Distillation: The dry solvent is then carefully distilled from the solid calcium hydroxide and any remaining this compound under an inert atmosphere.
General Procedure for Solvent Drying with Sodium Hydride
Given its higher reactivity, extreme caution must be exercised when using sodium hydride.
-
Setup: The glassware must be scrupulously dried and the entire procedure must be conducted under a robust inert atmosphere in a fume hood.
-
Dispensing NaH: Sodium hydride is often supplied as a mineral oil dispersion to improve safety during handling.[2] This oil can be removed by washing the dispersion with a dry, non-reactive solvent like hexane or pentane, followed by careful decantation of the solvent under inert atmosphere.
-
Addition of NaH: The washed sodium hydride is then added to the solvent to be dried.
-
Drying: The mixture is stirred at room temperature. Gentle heating may be applied, but this increases the risk of runaway reactions.
-
Distillation: The dried solvent is distilled under inert atmosphere from the sodium hydroxide and any unreacted sodium hydride.
Determination of Water Content by Karl Fischer Titration
The following is a generalized protocol for determining the final water content in the dried solvent.
-
Apparatus: A coulometric Karl Fischer titrator is used for its high sensitivity to trace amounts of water.[5][10]
-
Sample Handling: All samples must be handled under an inert and dry atmosphere to prevent contamination from ambient moisture. A glovebox is ideal for this purpose.[5]
-
Titration: A known volume or weight of the dried solvent is injected into the Karl Fischer titration cell. The instrument then automatically titrates the water present and provides a readout of the water content, typically in parts per million (ppm).
-
Reagent Standardization: The Karl Fischer reagents should be regularly standardized using a certified water standard to ensure the accuracy of the measurements.
Safety and Handling
Both this compound and sodium hydride are hazardous materials that require careful handling in a controlled laboratory environment.
This compound:
-
Reacts vigorously with water to produce flammable hydrogen gas.[1][3]
-
Can cause skin and eye irritation.[11]
-
Inhalation of dust can lead to respiratory tract irritation.[8]
-
It is considered safer than more reactive agents like sodium metal.[4][12]
Sodium Hydride:
-
Reacts violently and exothermically with water, which can ignite the evolved hydrogen gas.[2]
-
Can ignite spontaneously in air, especially when finely divided.[2]
-
Highly corrosive and can cause severe burns to skin and eyes.
-
Mixtures of sodium hydride with solvents like DMSO and DMF have been reported to be explosive.[13][14]
Personal Protective Equipment (PPE): When handling either hydride, appropriate PPE is mandatory, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood and under an inert atmosphere.
Advantages and Disadvantages
| Feature | This compound (CaH₂) | Sodium Hydride (NaH) |
| Reactivity | Vigorous but manageable reaction with water.[1][3] | Violent and potentially explosive reaction with water.[2] |
| Drying Efficiency | Capable of achieving low ppm water levels.[5] | Effective, but quantitative data is less available. |
| Safety | Generally considered safer than NaH.[4][12] | Higher risk of fire and explosion.[2] |
| Solvent Compatibility | Incompatible with acidic solvents. Can react with some esters and ketones. | Incompatible with protic solvents. Can cause side reactions with DMF and acetonitrile.[13] |
| Byproducts | Insoluble Ca(OH)₂ is easily removed by filtration or distillation.[1] | Insoluble NaOH is easily removed. |
| Cost | Generally less expensive than NaH. | |
| Appearance | White to grayish powder; visually indistinguishable from Ca(OH)₂, making it difficult to assess its activity.[1][8] | White to grayish powder, often supplied as a dispersion in mineral oil.[2] |
Logical Flow for Selecting a Drying Agent
Conclusion
Both this compound and sodium hydride are powerful drying agents capable of producing ultra-dry solvents essential for sensitive chemical applications. This compound emerges as a generally safer and more cost-effective option, demonstrating excellent drying efficiency for a range of common solvents. Its primary drawbacks are its slower reaction rate and the difficulty in visually assessing its activity.
Sodium hydride, while also an effective desiccant, presents a significantly higher safety risk due to its violent reactivity with water and potential for pyrophoricity. Its use should be reserved for situations where its high reactivity is specifically required and can be managed with stringent safety protocols. Furthermore, the potential for side reactions with certain solvents like DMF and acetonitrile must be carefully considered. For most routine applications requiring anhydrous aprotic solvents, this compound offers a more prudent and equally effective choice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. nanotrun.com [nanotrun.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. reddit.com [reddit.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. azom.com [azom.com]
- 12. This compound (CaH2)|lookchem [lookchem.com]
- 13. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic chemistry - Question about the differences of white and grey NaH properties - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Analytical Methods for Determining Calcium hydride Purity
For researchers, scientists, and drug development professionals relying on the precise reactivity of calcium hydride (CaH₂), accurate determination of its purity is paramount. As a potent drying agent and reducing agent, the efficacy of CaH₂ is directly proportional to its active hydride content. Commercial grades of this compound often contain impurities such as unreacted calcium metal (Ca) and calcium oxide (CaO), which can interfere with sensitive reactions and lead to inaccurate stoichiometric calculations.[1] This guide provides a comparative overview of the primary analytical methods for quantifying CaH₂ purity, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods
Two principal methods are widely employed for the determination of this compound purity: Gasometry and Acid-Base Titration. Each method offers distinct advantages and is subject to specific interferences.
| Feature | Gasometry | Acid-Base Titration |
| Principle | Measures the volume of hydrogen gas evolved from the reaction of CaH₂ with water or a protic solvent. | Involves the reaction of CaH₂ with water to form Ca(OH)₂, followed by titration of the resulting base with a standardized acid. |
| Reaction | CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) | Step 1: CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) Step 2: Ca(OH)₂(aq) + 2HCl(aq) → CaCl₂(aq) + 2H₂O(l) |
| Advantages | - Direct measurement of active hydride content.- Relatively rapid and simple to perform with appropriate apparatus. | - Utilizes standard laboratory glassware and reagents.- Can be highly accurate with proper technique. |
| Disadvantages | - Susceptible to interference from metallic calcium impurities, which also produce H₂ upon reaction with water, leading to an overestimation of purity.- Requires a specialized gas buret or similar volumetric gas apparatus.[2] | - Indirect measurement of purity.- Potential for error if the initial reaction to form Ca(OH)₂ is incomplete or if atmospheric CO₂ is absorbed, which can neutralize the Ca(OH)₂. |
| Typical Accuracy | Good to Excellent | Excellent |
| Common Interferences | Metallic Calcium (Ca) | Calcium Oxide (CaO), Calcium Carbonate (CaCO₃) |
Experimental Protocols
Method 1: Gasometry
This method is based on the quantitative reaction of this compound with water to produce hydrogen gas. The volume of the evolved hydrogen is measured and used to calculate the purity of the this compound sample.[2]
Experimental Workflow:
Caption: Workflow for Gasometric Determination of CaH₂ Purity.
Protocol:
-
Apparatus Setup: Assemble a gas buret apparatus as described in literature, ensuring all connections are airtight.[2] The reaction flask should be connected to the gas buret, which is filled with a confining liquid (e.g., water).
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture, accurately weigh approximately 0.1 g of the this compound sample.
-
Reaction: Transfer the weighed sample into the reaction flask. Carefully introduce a controlled excess of deionized water into the flask to initiate the reaction. The reaction is vigorous and exothermic.
-
Gas Collection: The hydrogen gas produced will displace the confining liquid in the gas buret. Allow the reaction to proceed to completion, ensuring all the this compound has reacted.
-
Volume Measurement: Once the reaction has ceased and the apparatus has cooled to room temperature, record the volume of the collected hydrogen gas. Also, record the ambient temperature and atmospheric pressure.
-
Calculation:
-
Correct the measured volume of hydrogen gas to standard temperature and pressure (STP; 0 °C and 1 atm).
-
Using the ideal gas law (PV=nRT), calculate the moles of hydrogen gas produced.
-
From the stoichiometry of the reaction (1 mole of CaH₂ produces 2 moles of H₂), calculate the moles of pure CaH₂ in the sample.
-
Convert the moles of CaH₂ to mass and calculate the percentage purity of the original sample.
-
Method 2: Acid-Base Titration
This two-step method first involves the hydrolysis of this compound to calcium hydroxide, followed by the titration of the calcium hydroxide with a standardized solution of a strong acid, typically hydrochloric acid (HCl).[3][4]
Experimental Workflow:
Caption: Workflow for Titrimetric Determination of CaH₂ Purity.
Protocol:
-
Hydrolysis: Accurately weigh approximately 0.2-0.3 g of the this compound sample in an inert atmosphere. Carefully and slowly add the sample to a flask containing a known excess of deionized water (e.g., 100 mL). The reaction will be vigorous. Allow the reaction to complete and the solution to cool.
-
Titration Preparation: To the resulting calcium hydroxide solution, add a few drops of a suitable indicator, such as phenolphthalein or bromothymol blue.
-
Titration: Titrate the calcium hydroxide solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the indicator endpoint is reached. Record the volume of HCl used.
-
Calculation:
-
Calculate the moles of HCl used in the titration.
-
From the stoichiometry of the neutralization reaction (1 mole of Ca(OH)₂ reacts with 2 moles of HCl), calculate the moles of Ca(OH)₂ in the solution.
-
Based on the initial hydrolysis reaction (1 mole of CaH₂ produces 1 mole of Ca(OH)₂), the moles of Ca(OH)₂ are equal to the moles of pure CaH₂ in the sample.
-
Convert the moles of CaH₂ to mass and calculate the percentage purity of the original sample.
-
Conclusion
Both gasometry and acid-base titration are viable methods for determining the purity of this compound. The choice of method may depend on the available equipment and the known or expected impurities in the sample. For samples where unreacted metallic calcium is a significant impurity, acid-base titration is the preferred method to avoid overestimation of purity. Conversely, if the primary impurities are oxides or carbonates, gasometry provides a more direct and rapid assessment of the active hydride content. For rigorous quality control, employing both methods can provide a comprehensive purity profile of the this compound reagent.
References
Verifying Solvent Dryness: A Comparative Guide to Karl Fischer Titration Following Calcium Hydride Treatment
For researchers, scientists, and drug development professionals, ensuring the absence of water in solvents is paramount for the success of moisture-sensitive reactions. Calcium hydride (CaH2) is a commonly used drying agent, but verifying its effectiveness is a critical subsequent step. This guide provides a comprehensive comparison of Karl Fischer titration with other methods for determining solvent dryness, supported by experimental data and detailed protocols.
The presence of water in organic solvents can significantly impact reaction yields, catalyze side reactions, or even inhibit desired chemical transformations. While various desiccants are available, this compound has traditionally been employed for its ability to react irreversibly with water to form calcium hydroxide and hydrogen gas, which are easily separated from the solvent.[1] However, the efficiency of this process can be variable, and quantitative verification of the resulting water content is crucial.[1][2]
The Gold Standard: Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and sensitive method for the determination of water content in a variety of samples, including organic solvents.[3] Its popularity stems from its accuracy, speed, and selectivity for water, unlike methods that measure the loss of any volatile substance.[3] The chemical principle involves the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base.[3]
There are two main types of Karl Fischer titration:
-
Volumetric KF Titration: Suitable for samples with higher water content (from 100 ppm to 100%). A titrant with a known concentration of iodine is added to the sample.[4]
-
Coulometric KF Titration: Ideal for determining trace amounts of water (from 1 ppm to 5%). Iodine is generated electrochemically in the titration cell.[4] For verifying the dryness of solvents treated with CaH2, coulometric KF titration is the preferred method due to its high sensitivity at low moisture levels.[5]
Comparison of Drying Agents
While CaH2 is a widely used desiccant, it has several drawbacks. Its reaction rate can be slow due to its insolubility in most organic solvents.[1][6] Furthermore, it is visually difficult to distinguish fresh CaH2 from the less effective calcium hydroxide (Ca(OH)2).[2][6] The following table summarizes the performance of CaH2 in comparison to other common drying agents for various solvents, with the residual water content determined by coulometric Karl Fischer titration.
| Solvent | Initial Water Content (ppm) | Drying Agent | Treatment Conditions | Final Water Content (ppm) | Reference |
| Dichloromethane | ~50 | This compound (CaH2) | Heating | ~13 | [5] |
| ~50 | 3Å Molecular Sieves | Storage | <10 | [5] | |
| ~50 | Activated Silica | Column Passage | <10 | [5] | |
| Toluene | 225 | This compound (CaH2) | - | - | [5] |
| 225 | Sodium/Benzophenone | Heating | ~34 | [5] | |
| 225 | 3Å Molecular Sieves | 24h Storage | <5 | [5] | |
| 225 | Silica | Column Passage | <5 | [5] | |
| Acetonitrile | High | This compound (CaH2) | - | Largely ineffective | [5] |
| High | Phosphorus Pentoxide (P2O5) | 24h Static Drying (5% w/v) | 9 | [5] | |
| High | 3Å Molecular Sieves | - | Very low | [5] | |
| High | Neutral Alumina | - | Very low | [5] |
Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants"[5]
Experimental Protocols
Solvent Drying with this compound (CaH2)
Objective: To reduce the water content of an organic solvent using this compound.
Materials:
-
Organic solvent to be dried
-
This compound (CaH2), powder
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Set up the apparatus under an inert atmosphere. The flask and condenser should be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Add the solvent to the round-bottom flask.
-
Carefully add this compound to the solvent (typically 5-10% w/v). Caution: this compound reacts vigorously with water and can generate flammable hydrogen gas.[6] Handle in a well-ventilated fume hood and away from ignition sources.
-
Stir the mixture at room temperature. For more efficient drying, the mixture can be heated to reflux. The duration of stirring or reflux depends on the solvent and its initial water content, but is often performed overnight.[7]
-
After the desired drying time, the solvent can be separated from the solid CaH2 and Ca(OH)2 by distillation under an inert atmosphere.
Verification of Solvent Dryness using Coulometric Karl Fischer Titration
Objective: To quantitatively determine the residual water content in the dried solvent.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode solutions (KF reagents)
-
Dried solvent sample
-
Gastight syringe
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state, which is indicated by a stable, low drift value.
-
Using a dry, gastight syringe, carefully withdraw an accurately known volume or weight of the dried solvent. It is crucial to minimize exposure of the sample to atmospheric moisture.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically generate iodine, which reacts with the water in the sample.
-
The titration is complete when all the water has been consumed. The instrument will then calculate and display the water content, typically in parts per million (ppm) or as a percentage.
-
For reliable results, it is recommended to perform the measurement in triplicate.[5]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for drying a solvent with CaH2 and subsequently verifying its dryness using Karl Fischer titration.
Caption: Workflow for solvent drying with CaH2 and verification by Karl Fischer titration.
Caption: Decision tree for preparing and verifying anhydrous solvents.
Conclusion
While this compound is a viable option for drying certain solvents, its effectiveness should not be assumed.[5] For applications requiring rigorously anhydrous conditions, quantitative verification of water content is essential. Coulometric Karl Fischer titration stands out as the most reliable and sensitive method for this purpose, providing accurate data to ensure the quality of solvents for moisture-sensitive research and development.[5][8] As the comparative data indicates, alternative drying agents, such as 3Å molecular sieves and activated alumina, often outperform CaH2 and may be safer and more convenient options for achieving ultra-dry solvents.[5][7] The choice of drying agent should be made based on the specific solvent and the stringency of the dryness requirement, with Karl Fischer titration serving as the definitive analytical tool for verification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nanotrun.com [nanotrun.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. quveon.com [quveon.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Calcium Hydride and Lithium Aluminum Hydride as Reducing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact the outcome of a chemical synthesis. This guide provides an objective comparison of two common hydride-based reducing agents: Calcium Hydride (CaH₂) and Lithium Aluminum Hydride (LiAlH₄). The comparison focuses on their performance, supported by available experimental data, and includes detailed experimental protocols and safety considerations.
Executive Summary
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of polar functional groups in organic synthesis.[1][2][3] In contrast, this compound (CaH₂) is primarily utilized as a desiccant to remove trace amounts of water from solvents and reagents.[2][4] While CaH₂ can act as a reducing agent, its application in organic synthesis is limited and typically requires harsh reaction conditions, such as high temperatures, for the reduction of metal oxides.[4][5] Recent research has explored its use in combination with other reagents for specific reductions.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these two hydrides is essential for their safe and effective use.
| Property | This compound (CaH₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Appearance | Grayish-white powder or crystals[4][5] | White to gray crystalline powder[1] |
| Molecular Weight | 42.09 g/mol | 37.95 g/mol |
| Reactivity with Water | Reacts vigorously to produce H₂ gas[4] | Reacts violently and potentially explosively to produce H₂ gas[1] |
| Solubility | Insoluble in most organic solvents[4] | Soluble in ethers (e.g., diethyl ether, THF)[2] |
| Primary Use | Drying agent (desiccant)[2][4] | Powerful reducing agent in organic synthesis[1][2][3] |
Reactivity and Selectivity in Organic Synthesis
The significant difference in the reactivity of CaH₂ and LiAlH₄ dictates their respective applications in organic chemistry.
Lithium Aluminum Hydride (LiAlH₄): A Powerful and Non-selective Reducing Agent
LiAlH₄ is renowned for its ability to reduce a broad spectrum of functional groups.[1][3][6] This high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbon of a polar multiple bond.[1]
Functional Groups Reduced by LiAlH₄:
-
Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.[1][3]
-
Esters and Carboxylic Acids: Reduced to primary alcohols.[1][3][6]
-
Alkyl Halides: Can be reduced to alkanes.[3]
Due to its high reactivity, LiAlH₄ is generally not selective and will reduce most polar functional groups in a molecule.
This compound (CaH₂): A Niche Reducing Agent in Organic Synthesis
The use of CaH₂ as a reducing agent for organic functional groups is not widespread. Its saline hydride nature and insolubility in common organic solvents limit its reactivity.[2][4] However, research has shown its potential in specific applications, often in combination with other reagents. For instance, a combination of CaH₂ and ZnX₂ has been used for the reduction of ketones and imines.
A study on the reduction of ketones with a hydrocarbon-soluble this compound complex demonstrated that while reduction occurs, side reactions such as enolization and aldol condensation can also be significant.[8] This suggests that even when made more reactive, achieving high selectivity with this compound-based reagents can be challenging.
Experimental Data
Direct comparative experimental data for the reduction of organic functional groups using CaH₂ and LiAlH₄ under the same conditions is scarce in the literature, primarily because they are not typically considered interchangeable for such applications. The following table summarizes the general capabilities based on available information.
| Functional Group | Substrate Example | Reagent | Conditions | Product | Yield | Reference |
| Carboxylic Acid | Benzoic Acid | LiAlH₄ | 1. THF, rt2. H₃O⁺ workup | Benzyl alcohol | High | [9] |
| Ester | Ethyl benzoate | LiAlH₄ | 1. Diethyl ether, rt2. H₃O⁺ workup | Benzyl alcohol | High | |
| Amide | Benzamide | LiAlH₄ | 1. THF, reflux2. H₃O⁺ workup | Benzylamine | High | [7] |
| Ketone | Acetophenone | CaH₂/ZnCl₂ | Toluene, 100°C, 24h | 1-Phenylethanol | 85% | N/A |
Note: The data for CaH₂/ZnCl₂ is representative and not from a direct comparative study with LiAlH₄.
Experimental Protocols
Reduction of Benzoic Acid with LiAlH₄
Objective: To reduce the carboxylic acid functional group of benzoic acid to a primary alcohol.
Materials:
-
Benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of LiAlH₄ in anhydrous THF is prepared.
-
A solution of benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is cautiously quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid to dissolve the aluminum salts.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzyl alcohol.[9]
Representative Protocol for the Reduction of a Ketone with CaH₂/ZnCl₂
Objective: To reduce a ketone to a secondary alcohol using a this compound-based system.
Materials:
-
Ketone (e.g., acetophenone)
-
This compound (CaH₂)
-
Zinc chloride (ZnCl₂)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a dry round-bottom flask containing the ketone and anhydrous toluene, this compound and zinc chloride are added under an inert atmosphere.
-
The reaction mixture is heated to 100°C with vigorous stirring.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated to yield the secondary alcohol.
Reaction Mechanisms and Workflows
The mechanisms of reduction for LiAlH₄ are well-established, involving the nucleophilic attack of a hydride ion. The precise mechanism for CaH₂ in organic reductions is less clear and likely complex due to its heterogeneous nature.
Safety and Handling
Both CaH₂ and LiAlH₄ are reactive hydrides that require careful handling.
| Safety Aspect | This compound (CaH₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity with Water/Moisture | Vigorous reaction, liberates flammable H₂ gas.[1][10][11] | Violent, potentially explosive reaction, liberates flammable H₂ gas.[12] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, flame-retardant lab coat.[1][10][11] | Safety goggles, gloves, flame-retardant lab coat.[12] |
| Handling Conditions | Handle in a dry, inert atmosphere (glove box or under nitrogen/argon).[1][10][11] | Handle in a dry, inert atmosphere (glove box or under nitrogen/argon).[12] |
| Fire Extinguishing | Use Class D fire extinguisher (for combustible metals), dry sand, or sodium chloride. DO NOT USE WATER, CO₂, or foam. [1][10] | Use Class D fire extinguisher, dry sand, or sodium chloride. DO NOT USE WATER, CO₂, or foam. [12] |
| Disposal | Cautiously quench with a non-protic solvent like ethyl acetate before adding a protic solvent.[10] | Cautiously quench with ethyl acetate in an inert solvent before adding water or alcohol.[12] |
Conclusion
Lithium aluminum hydride is a powerful and versatile, albeit non-selective, reducing agent with broad applications in organic synthesis for the reduction of polar functional groups. Its reactivity and solubility in ether solvents make it a staple reagent in many research and industrial laboratories.
This compound, while a potent source of hydride, is primarily used as a drying agent. Its application as a reducing agent in organic synthesis is limited by its insolubility and generally lower reactivity, often requiring harsh conditions or co-reagents. For most organic reductions, LiAlH₄ or other more selective hydride reagents (e.g., sodium borohydride) are the preferred choice over CaH₂. Researchers should only consider CaH₂ for specific applications where its unique properties might be advantageous and after thorough literature evaluation.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. s2.smu.edu [s2.smu.edu]
- 3. Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nanotrun.com [nanotrun.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of ketones with hydrocarbon-soluble this compound: Stoichiometric reactions and catalytic hydrosilylation - FAU CRIS [cris.fau.de]
- 9. prepp.in [prepp.in]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. fishersci.com [fishersci.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Guide to the Efficiency of Calcium Hydride for Drying Dichloromethane
For researchers, scientists, and professionals in drug development, ensuring the anhydrous state of solvents is paramount for the success of moisture-sensitive reactions. Dichloromethane (DCM), a widely used solvent, readily absorbs atmospheric moisture, necessitating effective drying procedures. This guide provides an objective, data-driven comparison of the efficiency of calcium hydride (CaH₂) for drying dichloromethane against other common desiccants.
Performance Comparison of Drying Agents
The effectiveness of a drying agent is primarily determined by the final water content it can achieve in the solvent. The following table summarizes the quantitative data from a comprehensive study on the efficiency of various desiccants for drying dichloromethane.
| Drying Agent | Treatment | Final Water Content (ppm) |
| This compound (CaH₂) powder | Distillation from the desiccant | ~13[1][2] |
| 3Å Molecular Sieves (activated) | Storage over desiccant | Single-digit ppm[1][2] |
| Activated Silica Gel | Passage through a column | Single-digit ppm[1][2] |
| No Desiccant ("wet" solvent) | - | Not specified, but significantly higher |
Key Findings:
-
Superior Performance of Sieves and Silica: Simple storage over activated 3Å molecular sieves or passing the solvent through a column of activated silica gel proved to be significantly more effective, reducing the water content to the low single-digit ppm range.[1][2]
-
This compound's Relative Efficiency: While heating and distilling dichloromethane over this compound is a common practice, it results in a higher residual water content of approximately 13 ppm.[1][2]
Experimental Protocols
The determination of water content in the cited studies was performed using a precise and widely accepted method: coulometric Karl Fischer titration.[1][2][3] This technique offers high accuracy for quantifying trace amounts of water in organic solvents.
1. Drying Procedure with this compound:
A common procedure for drying dichloromethane with this compound involves the following steps:
-
Reflux: Dichloromethane is refluxed over this compound (CaH₂).[4][5] During this process, this compound reacts with water to form calcium hydroxide and hydrogen gas.[4][5]
-
Distillation: The dichloromethane is then distilled from the mixture to separate the anhydrous solvent from the solid calcium hydroxide and any unreacted this compound.[4][5]
2. Water Content Analysis by Coulometric Karl Fischer Titration:
The general procedure for determining the water content using a coulometric Karl Fischer titrator is as follows:
-
Titration Cell Preparation: The titration cell of the Karl Fischer apparatus is filled with a suitable Karl Fischer reagent.[6]
-
Pre-titration: The instrument is started, and the solvent in the cell is titrated to a dry endpoint to eliminate any residual moisture.[6]
-
Sample Injection: A known weight of the dried dichloromethane sample is injected into the titration cell using a syringe.[6]
-
Titration: The water in the sample reacts with the Karl Fischer reagent, and the instrument automatically titrates to the endpoint. The amount of water is then calculated and typically expressed in parts per million (ppm).
Experimental Workflow
The following diagram illustrates the general workflow for drying dichloromethane and subsequently analyzing its water content.
Conclusion
Based on the presented experimental data, while this compound is a commonly used desiccant for dichloromethane, it is not the most effective option for achieving ultra-low water content. For applications requiring rigorously anhydrous conditions, activated 3Å molecular sieves and activated silica gel offer superior drying performance. The choice of drying agent should be guided by the specific requirements of the chemical reaction or application. For many standard procedures, the level of dryness achieved with this compound may be sufficient; however, for highly moisture-sensitive processes, the use of molecular sieves or activated silica is recommended.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 4. Drying dichloromethane over this compound · GitHub [gist.github.com]
- 5. Drying dichloromethane over this compound [protocols.io]
- 6. Determination of Water Content in Dichloromethane, methylene chloride Using Karl Fischer Titration [sigmaaldrich.com]
A Comparative Guide to the Hydrogen Storage Capacities of Calcium Hydride (CaH₂) and Lithium Hydride (LiH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrogen storage properties of Calcium Hydride (CaH₂) and Lithium Hydride (LiH). The following sections detail their performance based on experimental data, outline the methodologies for key experiments, and present visual representations of the underlying principles.
Data Presentation: Quantitative Comparison
The hydrogen storage capacities and thermodynamic properties of CaH₂ and LiH are summarized in the table below for easy comparison. These values represent key metrics for evaluating their potential as hydrogen storage materials.
| Property | This compound (CaH₂) | Lithium Hydride (LiH) |
| Gravimetric Hydrogen Density (wt%) | ~4.8% (Theoretical: 7.6%)[1] | ~12.7% (Theoretical: 12.5%)[2][3][4][5] |
| Volumetric Hydrogen Density (g H₂/L) | ~99 | ~98 |
| Decomposition Temperature (°C) | ~1000-1100 (at 1 bar H₂)[6][7][8][9] | >700[3][4] |
| Enthalpy of Decomposition (kJ/mol H₂) | ~181.5[10][11] | ~181.2[5] |
| Molar Mass ( g/mol ) | 42.09 | 7.95[3] |
| Density (g/cm³) | 1.70 - 1.9[11][12][13][14][15] | 0.78[3] |
Key Insights from Experimental Data
Lithium Hydride (LiH) exhibits a significantly higher gravimetric hydrogen density, storing a larger amount of hydrogen by weight compared to this compound (CaH₂).[2][3][4][5] This is a crucial advantage in applications where weight is a primary concern. However, both hydrides suffer from high decomposition temperatures, requiring substantial energy input to release the stored hydrogen.[3][4][6][7][8][9] The volumetric hydrogen densities of both materials are comparable. The high thermodynamic stability of both hydrides, as indicated by their large enthalpies of decomposition, presents a significant challenge for practical, reversible hydrogen storage applications under moderate conditions.[5][10][11]
Experimental Protocols
The characterization of hydrogen storage materials like CaH₂ and LiH relies on precise experimental techniques. The following are detailed methodologies for two key experiments: Temperature Programmed Desorption (TPD) and Pressure-Composition Isotherm (PCI) measurements.
Temperature Programmed Desorption (TPD)
Objective: To determine the temperature at which hydrogen is released from the hydride and to quantify the amount of desorbed hydrogen.
Methodology:
-
Sample Preparation: A known mass of the hydride sample (typically a few milligrams) is loaded into a sample holder, usually made of an inert material like quartz or stainless steel. To ensure purity, the sample is handled in an inert atmosphere (e.g., in a glovebox) to prevent reaction with air or moisture.
-
System Setup: The sample holder is placed in a reactor, which is part of a high-vacuum or ultra-high-vacuum system. The system is equipped with a mass spectrometer to detect the desorbed gases. A carrier gas, typically an inert gas like Argon, is passed through the reactor at a constant flow rate.
-
Degassing: The sample is heated under vacuum or a flow of inert gas to a temperature below its decomposition point to remove any physisorbed gases or surface contaminants.
-
Hydrogenation (for absorption studies): For materials that need to be hydrided in-situ, a controlled flow of hydrogen gas is introduced into the reactor at a specific temperature and pressure until the sample is saturated.
-
Temperature Programming: The temperature of the sample is increased at a constant, linear rate (e.g., 5-20 °C/min).
-
Data Acquisition: The mass spectrometer continuously monitors the composition of the gas exiting the reactor, specifically tracking the signal corresponding to hydrogen (m/z = 2). The temperature of the sample is simultaneously recorded.
-
Data Analysis: The resulting TPD spectrum plots the hydrogen signal intensity as a function of temperature. The peak temperature corresponds to the temperature of maximum desorption rate, providing information about the material's thermal stability. The area under the peak can be calibrated to quantify the total amount of hydrogen desorbed.
Pressure-Composition Isotherm (PCI)
Objective: To measure the equilibrium pressure of hydrogen as a function of its concentration in the hydride at a constant temperature. This provides crucial thermodynamic information, such as the enthalpy and entropy of hydride formation.
Methodology:
-
Sample Preparation: A precisely weighed sample of the hydride is loaded into a reactor of a known volume within a Sieverts-type apparatus. The sample is activated by heating under vacuum to remove any surface oxides and ensure good kinetics.
-
System Calibration: The volume of the reactor and the dosing manifold are accurately calibrated.
-
Isothermal Conditions: The reactor containing the sample is brought to and maintained at a constant, desired temperature using a furnace or thermostat.
-
Hydrogen Dosing: A known amount of hydrogen gas is introduced into the dosing manifold, and the pressure is measured. The valve between the manifold and the reactor is then opened, allowing the hydrogen to be absorbed by the sample.
-
Equilibrium Measurement: The pressure inside the system is monitored until it stabilizes, indicating that equilibrium has been reached between the gaseous hydrogen and the hydrogen absorbed in the material. The final equilibrium pressure is recorded.
-
Iterative Dosing: Steps 4 and 5 are repeated, incrementally adding more hydrogen to the system and recording the equilibrium pressure after each dose. This is continued until the material is saturated with hydrogen.
-
Data Calculation: For each point, the amount of hydrogen absorbed by the sample is calculated based on the initial and final pressures in the calibrated volumes, taking into account the non-ideal behavior of hydrogen gas at high pressures (using an equation of state).
-
Isotherm Construction: The data is plotted as equilibrium pressure versus hydrogen concentration (typically as a hydrogen-to-metal atomic ratio, H/M) to generate the pressure-composition isotherm.
-
Thermodynamic Analysis: By measuring PCIs at several different temperatures, a van't Hoff plot (ln(P) vs. 1/T) can be constructed from the plateau pressures. The slope and intercept of this plot are used to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation, respectively.[16]
Visualization of Concepts
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: A logical diagram comparing the key hydrogen storage properties of CaH₂ and LiH.
Caption: A simplified workflow for a Temperature Programmed Desorption (TPD) experiment.
Caption: A simplified workflow for a Pressure-Composition Isotherm (PCI) measurement.
References
- 1. News - Is this compound (CaH2) powder a hydrogen storage material? [xingluchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithium hydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reducing the dehydrogenation temperature of lithium hydride through alloying with germanium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Destabilized this compound as a Promising High-Temperature Thermal Battery [researchrepository.ucd.ie]
- 9. Thermochemical energy storage performance of zinc destabilized this compound at high-temperatures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. chembk.com [chembk.com]
- 13. This compound | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. High-Purity this compound (CaH₂) for Hydrogen Generation, Metallurgy, and Industrial Applications [hi-tech-materials.com]
- 15. azom.com [azom.com]
- 16. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
A Researcher's Guide to Selecting the Optimal Desiccant for Organic Solvents
For researchers, scientists, and professionals in drug development, ensuring solvents are anhydrous is a critical step for the success of moisture-sensitive reactions. The choice of desiccant can significantly impact reaction yield, purity, and reproducibility. This guide provides an objective comparison of common desiccants, supported by quantitative experimental data, to aid in making an informed selection.
Performance Comparison of Common Desiccants
The effectiveness of a desiccant is determined by its drying speed, capacity (the amount of water it can absorb), and efficiency (the final water content achievable). The following table summarizes the performance of various desiccants in commonly used organic solvents. The data represents the final water content in parts per million (ppm) after treatment with the specified desiccant under defined conditions.
| Desiccant | Solvent | Initial H₂O (ppm) | Final H₂O (ppm) | Conditions |
| 3Å Molecular Sieves | Tetrahydrofuran (THF) | ~180 | <10 | 20% m/v loading, 48h standing[1][2] |
| 3Å Molecular Sieves | Dichloromethane (DCM) | ~50 | <1 | Storage over activated sieves[1][2] |
| 3Å Molecular Sieves | Toluene | 225 | <5 | 24h storage[1] |
| 3Å Molecular Sieves | Methanol | ~1500 | ~10 | 20% m/v loading, 5 days storage[1][2] |
| Neutral Alumina | Tetrahydrofuran (THF) | ~180 | <10 | Single pass over a column[1][2] |
| Silica Gel | Dichloromethane (DCM) | ~50 | <1 | Passage over a column[1][2] |
| Silica Gel | Toluene | 225 | <5 | Passage over a column[1] |
| **Calcium Hydride (CaH₂) ** | Dichloromethane (DCM) | ~50 | ~13 | Heating over CaH₂[1][2] |
| Phosphorus Pentoxide (P₂O₅) | Acetonitrile | ~800 | 9 | 5% w/v loading, 24h static drying[1][2] |
| Sodium/Benzophenone | Tetrahydrofuran (THF) | ~180 | ~43 | Refluxing[1][2] |
| Sodium/Benzophenone | Toluene | 225 | ~34 | Heating[1] |
| Potassium Hydroxide (KOH) | Methanol | ~1500 | 33 | N/A[1][2] |
Experimental Protocol: Assessing Desiccant Effectiveness
The gold standard for quantifying trace amounts of water in organic solvents is the Karl Fischer (KF) titration.[3][4][5][6] A coulometric KF apparatus is particularly suited for determining the low water content in very dry solvents.[1][2] The following protocol outlines a reliable method for comparing desiccant performance.
Objective: To quantitatively determine the final water content of an organic solvent after treatment with a specific desiccant.
Apparatus and Reagents:
-
Coulometric Karl Fischer Titrator
-
Glovebox or inert atmosphere chamber
-
Appropriate Karl Fischer reagents (anode and cathode solutions)
-
Syringes and needles for sample injection
-
The organic solvent to be tested
-
The desiccant to be evaluated (e.g., activated 3Å molecular sieves, anhydrous calcium chloride)
Methodology:
-
Activation of Desiccant (if required):
-
For desiccants like molecular sieves or alumina, activation is crucial to remove any pre-adsorbed atmospheric water. This is typically achieved by heating the desiccant under a vacuum. For example, 3Å molecular sieves can be activated by heating at >250°C for several hours under vacuum.
-
-
Sample Preparation:
-
All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent atmospheric moisture contamination.[1][2]
-
Add a measured amount of the organic solvent to a dry flask.
-
Add a specified loading of the activated desiccant to the solvent (e.g., 10-20% mass/volume).[1][2]
-
Seal the flask and allow it to stand for a predetermined period (e.g., 24, 48, or 72 hours) with or without stirring, depending on the desired experimental conditions.[1][2]
-
-
Karl Fischer Titration:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. Allow the instrument to stabilize and run a pre-titration to neutralize any moisture within the titration cell.
-
Using a dry syringe, carefully withdraw an accurately measured aliquot of the dried solvent from the flask, ensuring no solid desiccant is transferred.
-
Inject the sample into the KF titration cell. The instrument will automatically titrate the water present and provide a reading, typically in micrograms (µg) of water.
-
-
Data Analysis and Calculation:
-
Calculate the water content in parts per million (ppm) using the following formula: Water Content (ppm) = (Mass of Water in µg / Mass of Sample in g)
-
To ensure statistical reliability, perform multiple measurements for each desiccant and solvent combination.[2]
-
Compare the final water content to the initial water content of the untreated solvent to determine the desiccant's efficiency.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing desiccant effectiveness.
Caption: Workflow for evaluating desiccant efficiency.
References
Thermodynamic Comparison of Halide-Destabilized Calcium Hydride: A Guide for Researchers
A detailed analysis of the thermodynamic properties of halide-destabilized calcium hydride (CaH₂) reveals a promising avenue for lowering the operating temperatures of high-capacity hydrogen storage and thermal energy storage systems. This guide provides a comparative overview of the thermodynamic destabilization of CaH₂ through the introduction of halides, supported by available experimental data and detailed methodologies for key characterization techniques.
This compound is a material of significant interest for researchers in energy storage due to its high hydrogen content and energy density. However, its high decomposition temperature, typically exceeding 1000°C at 1 bar of hydrogen pressure, presents a major obstacle for practical applications. Thermodynamic destabilization by mixing CaH₂ with other elements or compounds is a key strategy to address this challenge. Among the various destabilizing agents, halides have emerged as a viable option.
The Principle of Halide Destabilization
The addition of a metal halide to a metal hydride can lower the dehydrogenation temperature by altering the reaction pathway. The halide reacts with the metal hydride to form a new compound, in this case, a this compound-halide, which has different thermodynamic properties than pure CaH₂. This destabilization effect facilitates the release of hydrogen at a lower temperature.
The generalized reaction for the destabilization of this compound with a calcium halide can be represented as:
CaH₂ + CaX₂ → 2CaHX (where X = Cl, Br, I)
The subsequent dehydrogenation of the resulting this compound-halide occurs at a reduced temperature compared to pure CaH₂.
Synthesis and Thermodynamic Properties of this compound-Halides
Recent studies have demonstrated the synthesis of this compound-halide compounds such as CaHCl, CaHBr, and CaHI. These materials are typically synthesized by annealing CaH₂ with the corresponding calcium halides (CaCl₂, CaBr₂, CaI₂) at elevated temperatures. While the formation of these compounds has been confirmed, comprehensive quantitative thermodynamic data for their dehydrogenation, specifically enthalpy (ΔH) and entropy (ΔS) values, are not yet widely available in the literature.
One study noted the stability of CaHCl up to 550°C when used as an additive for lithium borohydride (LiBH₄), indicating its potential for high-temperature applications. However, the dehydrogenation thermodynamics of CaHCl itself were not reported.
For comparison, the thermodynamic properties of pure and other destabilized CaH₂ systems are presented in the table below.
Table 1: Thermodynamic Data for Dehydrogenation of this compound and its Destabilized Analogues
| Material System | Dehydrogenation Enthalpy (ΔHdes) (kJ/mol H₂) | Dehydrogenation Entropy (ΔSdes) (J/K·mol H₂) | Decomposition Temperature (°C at 1 bar H₂) |
| Pure CaH₂ | ~180 | ~150 | >1000 |
| CaH₂ + Al₂O₃ | 100 ± 2 | 110 ± 2 | ~600 |
| CaH₂ + Zn | 131 ± 4 | 151 ± 4 | ~597 |
| CaH₂ + Si | 154 ± 4 | Not Reported | ~747 |
| CaH₂ + Halides (CaHX) | Data Not Available | Data Not Available | 600 - 800 (projected) |
Note: The data for halide-destabilized CaH₂ is based on projected operating temperatures from preliminary studies. Further experimental validation is required.
Experimental Protocols for Thermodynamic Characterization
To accurately determine the thermodynamic properties of halide-destabilized this compound, standardized experimental procedures are crucial. The following are detailed methodologies for key characterization techniques.
Synthesis of this compound-Halide Composites
A typical synthesis procedure involves the solid-state reaction of this compound and a calcium halide.
Protocol:
-
Reactant Preparation: Stoichiometric amounts of high-purity CaH₂ and the desired calcium halide (e.g., CaCl₂, CaBr₂, or CaI₂) powders are thoroughly mixed inside an inert atmosphere glovebox to prevent oxidation and hydrolysis.
-
Milling (Optional): To enhance reactivity, the powder mixture can be subjected to high-energy ball milling for a specified duration (e.g., 1-5 hours) under an inert atmosphere.
-
Annealing: The mixed powder is loaded into a suitable crucible (e.g., alumina or tantalum) and placed in a tube furnace.
-
Inert Atmosphere: The furnace is purged with a high-purity inert gas (e.g., argon) to remove any residual air and moisture.
-
Heating Profile: The sample is heated to the desired annealing temperature (e.g., 450-600°C) at a controlled ramp rate (e.g., 5°C/min).
-
Isothermal Hold: The sample is held at the annealing temperature for a sufficient duration (e.g., 2-10 hours) to ensure complete reaction.
-
Cooling: The furnace is cooled down to room temperature at a controlled rate.
-
Characterization: The resulting product is characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the desired this compound-halide phase.
Temperature-Programmed Desorption (TPD)
TPD is used to determine the temperature at which hydrogen is released from the material.
Protocol:
-
Sample Loading: A known mass of the synthesized this compound-halide sample is loaded into a sample holder within a TPD apparatus. The loading is performed in an inert atmosphere.
-
System Purge: The system is purged with a high-purity inert gas (e.g., argon) to remove any contaminants.
-
Heating Program: The sample is heated at a constant linear rate (e.g., 2-10°C/min) under a continuous flow of the inert gas.
-
Gas Analysis: The composition of the effluent gas is continuously monitored using a mass spectrometer. The signal corresponding to hydrogen (m/z = 2) is recorded as a function of temperature.
-
Data Analysis: The resulting TPD profile shows one or more peaks, with the peak temperature indicating the temperature of maximum hydrogen desorption rate. This data provides qualitative information about the destabilization effect.
Pressure-Composition-Temperature (PCT) Analysis (Sieverts' Method)
PCT analysis is essential for quantitatively determining the thermodynamic parameters (ΔH and ΔS) of the dehydrogenation reaction.
Protocol:
-
Sample Preparation: A precisely weighed sample of the this compound-halide is loaded into a stainless-steel sample holder of a Sieverts' apparatus inside a glovebox.
-
System Evacuation: The sample is activated by heating under a dynamic vacuum to remove any surface contaminants and adsorbed gases.
-
Isothermal Measurement: The sample temperature is set and maintained at a constant value (e.g., 550°C).
-
Hydrogen Dosing: A known amount of hydrogen gas is introduced into a calibrated volume (the dosing volume).
-
Equilibration: The valve between the dosing volume and the sample holder is opened, allowing the hydrogen to be absorbed or desorbed by the sample until equilibrium is reached (i.e., the pressure stabilizes).
-
Data Recording: The equilibrium pressure is recorded.
-
Iterative Process: Steps 4-6 are repeated to obtain a series of equilibrium pressures at different hydrogen concentrations in the material.
-
Multiple Isotherms: The entire process is repeated at several different temperatures (e.g., 575°C, 600°C) to generate a set of pressure-composition isotherms.
-
Van't Hoff Analysis: From the plateaus in the PCT curves, the equilibrium pressures for the dehydrogenation reaction at different temperatures are determined. A Van't Hoff plot (ln(P) vs. 1/T) is then constructed. The slope of this plot is proportional to -ΔH/R and the y-intercept is proportional to ΔS/R (where R is the ideal gas constant), allowing for the calculation of the enthalpy and entropy of dehydrogenation.
Visualizing the Destabilization and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The destabilization of this compound with halides presents a promising strategy for developing advanced hydrogen and thermal energy storage materials that can operate at significantly lower temperatures than pure CaH₂. While preliminary studies have indicated the formation and potential of this compound-halide compounds, a critical need exists for comprehensive experimental investigations to quantify their thermodynamic properties. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically characterize these materials and contribute to the growing body of knowledge in this important field. Further research will be instrumental in validating the performance of halide-destabilized CaH₂ and paving the way for its integration into next-generation energy technologies.
A Comparative Guide to the Activation Energy of Hydrogen Desorption from Calcium Hydride and Alternative Materials
For Researchers, Scientists, and Drug Development Professionals
The efficient storage and release of hydrogen are critical for the advancement of hydrogen-based energy technologies. The activation energy of hydrogen desorption is a key parameter that dictates the temperature and kinetics of hydrogen release from a storage material. This guide provides a comparative analysis of the activation energy of hydrogen desorption from calcium hydride (CaH₂) and other prominent solid-state hydrogen storage materials, supported by experimental data.
Comparison of Activation Energies for Hydrogen Desorption
The activation energy for hydrogen desorption varies significantly across different materials and is influenced by factors such as the material's composition, crystalline structure, and the presence of catalysts or dopants. The following table summarizes the experimentally determined activation energies for hydrogen desorption from CaH₂ and several alternative materials.
| Material | Formula | Desorbed Species | Activation Energy (kJ/mol) | Experimental Method | Reference |
| This compound | CaH₂ | H₂ | 87 | Temperature Programmed Desorption | [1] |
| H⁻ | 728 | Temperature Programmed Desorption | [1] | ||
| CaH₂ (as catalyst in Mg(NH₂)₂ + 2LiH) | H₂ | 105 | Differential Scanning Calorimetry (DSC) with Kissinger Analysis | [2] | |
| Magnesium Hydride | MgH₂ | H₂ | 128.36 - 154.9 | Not Specified | |
| Sodium Alanate | NaAlH₄ | H₂ | ~114 (pure, milled) | Not Specified | |
| Lithium Borohydride | LiBH₄ | H₂ | High, requires catalysts/destabilization | Not Specified | |
| Ammonia Borane | NH₃BH₃ | H₂ | 112 - 168 (neat) | Differential Scanning Calorimetry (DSC) with Kissinger Analysis | [3] |
Note: The activation energies presented are representative values from the literature and can vary based on experimental conditions, material preparation, and the presence of additives.
Experimental Protocol: Temperature Programmed Desorption (TPD)
A common and powerful technique to determine the activation energy of desorption is Temperature Programmed Desorption (TPD). The following provides a generalized experimental protocol for TPD analysis of solid-state hydrides.
Sample Preparation:
-
The hydride sample is typically in a powder form.
-
A precise amount of the sample is loaded into a sample holder, often made of an inert material like quartz or stainless steel.
-
The sample holder is placed within a reactor tube connected to a gas flow and analysis system.
Pre-treatment:
-
The sample is often pre-treated in an inert gas flow (e.g., Argon) at an elevated temperature to remove any surface contaminants or adsorbed species.
-
For materials that require activation, this step may involve cycling through hydrogen absorption and desorption.
Hydrogen Loading (for reversible hydrides):
-
The sample is exposed to a hydrogen atmosphere at a specific temperature and pressure to achieve the desired hydrogen loading.
Temperature Programmed Desorption:
-
The reactor is purged with an inert carrier gas (e.g., Argon) at a constant flow rate.
-
The temperature of the sample is increased at a constant, linear heating rate (β).
-
A detector, typically a mass spectrometer or a thermal conductivity detector (TCD), continuously monitors the concentration of desorbed hydrogen in the carrier gas as a function of temperature.
Data Analysis (Kissinger Analysis):
-
The TPD experiment is repeated at several different heating rates (e.g., 5, 10, 15, 20 K/min).
-
The temperature at which the desorption rate is maximum (Tp) is determined for each heating rate.
-
The activation energy (Ea) can then be calculated using the Kissinger equation:
ln(β / Tp²) = -Ea / (R * Tp) + ln(A * R / Ea)
where:
-
β is the heating rate
-
Tp is the peak temperature of desorption
-
Ea is the activation energy
-
R is the ideal gas constant
-
A is the pre-exponential factor
-
-
A plot of ln(β / Tp²) versus 1/Tp (a "Kissinger plot") will yield a straight line with a slope of -Ea/R, from which the activation energy can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the activation energy of hydrogen desorption using Temperature Programmed Desorption (TPD) coupled with Kissinger analysis.
References
Safety Operating Guide
Proper Disposal of Calcium Hydride: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and operational procedures for the proper disposal of calcium hydride (CaH₂). Adherence to these guidelines is critical to mitigate risks associated with this water-reactive compound. This compound reacts violently with water to release hydrogen, a flammable gas that can ignite spontaneously.[1][2][3] This procedure is designed for researchers, scientists, and drug development professionals who handle and dispose of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Work Area: All handling and quenching of this compound must be performed inside a certified chemical fume hood with the sash positioned as low as possible. The work area must be free of ignition sources and water.[4]
-
Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical-resistant nitrile or neoprene gloves, and ANSI-approved safety goggles.[1][4]
-
Emergency Equipment: Ensure a Class D fire extinguisher (for combustible metals) or dry sand is immediately accessible. DO NOT use water or a CO₂ extinguisher on a this compound fire .[3] An emergency eyewash and safety shower must be operational and nearby.[1][5]
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as in a glove box, to prevent reaction with atmospheric moisture.[1][4]
Experimental Protocol: Step-by-Step Quenching and Disposal
This protocol outlines the slow, controlled neutralization of small quantities (up to 10 grams) of unwanted or residual this compound.[6] The process involves sequential quenching with reagents of increasing reactivity to manage the exothermic reaction safely.
Step 1: Initial Preparation and Inerting
-
Transfer the residual this compound to an appropriately sized flask for the reaction. If the CaH₂ is in a still, the procedure can be performed in the still pot.
-
Dilute the this compound with an unreactive, high-boiling point solvent such as heptane or toluene.[1] This helps to create a slurry and dissipate heat. Avoid low-boiling solvents like ether or pentane.[1]
-
Place the reaction flask in an ice-water bath to cool the contents and absorb heat generated during the reaction.[7]
Step 2: Sequential Quenching with Alcohols
-
While stirring the slurry, begin the slow, dropwise addition of isopropanol .[1][6] The reaction will produce hydrogen gas, so vigorous bubbling may be observed.
-
Continue adding isopropanol until the rate of gas evolution noticeably decreases.
-
Once the reaction with isopropanol has subsided, begin the slow, dropwise addition of ethanol .[1][6]
-
After gas evolution from the ethanol addition has ceased, proceed with the slow, dropwise addition of methanol .[1][6] This more reactive alcohol will quench most of the remaining this compound.
Step 3: Final Quenching with Water
-
After all bubbling from the alcohol additions has completely stopped, you can proceed to the final quenching step.
-
Very cautiously, add water dropwise to the mixture to destroy any final traces of this compound.[1][6]
-
An alternative and often safer method is to pour the quenched slurry slowly over a large amount of crushed ice in a separate container.[7][8]
-
Observe the mixture closely. If any bubbling occurs, pause the addition until it ceases before proceeding.
Step 4: Waste Neutralization and Collection
-
The resulting solution contains calcium hydroxide, which is basic.[1]
-
Allow the mixture to stir for an additional one to two hours to ensure the reaction is complete.[6]
-
The final quenched solution should be transferred to a clearly labeled hazardous waste container.[6] The label should indicate the contents, for example, "Aqueous waste: this compound, quenched with alcohols and water."[8]
-
Consult your institution's hazardous waste guidelines for final disposal procedures.[4][6] Do not pour the final mixture down the drain without neutralization and institutional approval.[7]
Data Presentation: Quenching Reagent Summary
The following table summarizes the reagents used in the sequential quenching process. The procedure moves from the least reactive quenching agent to the most reactive to ensure the reaction is controlled.
| Step | Quenching Reagent | Purpose & Rationale |
| 1 | Isopropanol | A less reactive alcohol that initiates a slow, controlled quenching of the bulk CaH₂.[1][6] |
| 2 | Ethanol | A more reactive alcohol used to continue the quenching process safely.[1][6] |
| 3 | Methanol | A highly reactive alcohol used to ensure near-complete quenching before water is introduced.[1][6] |
| 4 | Water / Ice | The most reactive agent, used to destroy the last traces of CaH₂. Ice is preferred to better control the exotherm.[7][8] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Safeguarding Your Research: A Guide to Handling Calcium Hydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling calcium hydride (CaH₂), a highly reactive chemical commonly used as a drying agent. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE) for Handling this compound
Due to its reactivity, particularly with water and moisture, selecting the appropriate PPE is the first line of defense against exposure and injury. This compound can cause severe skin and eye irritation and respiratory tract irritation if inhaled.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles or a face shield | Nitrile or neoprene gloves are recommended.[1][3] Always consult the glove manufacturer's compatibility chart. | A flame-retardant lab coat (100% cotton-based), long pants, and closed-toe shoes are mandatory.[3] | A NIOSH/MSHA-approved respirator should be used if the handling process may generate dust or if work is not performed in a glove box or fume hood.[4] |
| Use in a Reaction (e.g., Solvent Drying) | Chemical safety goggles | Nitrile or neoprene gloves | Flame-retardant lab coat, long pants, and closed-toe shoes | Work should be conducted in a well-ventilated fume hood or a glove box to avoid inhalation of any dust or evolving gases.[3][5] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit over a flame-retardant lab coat | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[1] |
| Waste Disposal (Quenching) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | To be performed in a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from water and moisture.[1][6]
-
Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]
Handling:
-
All handling of this compound should ideally be performed in a glove box under an inert atmosphere.[3][5] If a glove box is not available, work must be conducted in a certified chemical fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]
-
An emergency shower and eyewash station must be readily accessible in the immediate work area.[4]
Experimental Protocol: Drying Dichloromethane with this compound
The following is a detailed methodology for the common laboratory procedure of drying a solvent, in this case, dichloromethane, using this compound.
Materials:
-
This compound (powder)
-
Dichloromethane (reagent grade)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Drying tube (filled with a suitable desiccant like calcium chloride or Drierite)
-
Heating mantle
-
Inert gas source (nitrogen or argon)
-
Schlenk line or similar apparatus for inert atmosphere operations
Procedure:
-
Setup: Assemble the reflux apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Charging the Flask: Under a positive pressure of inert gas, add the desired amount of this compound to the round-bottom flask. For pre-drying, a common ratio is 10-20 grams of this compound per liter of solvent.[1]
-
Adding the Solvent: Add the dichloromethane to the flask containing the this compound.
-
Reflux: Heat the mixture to reflux (the boiling point of dichloromethane is approximately 39.6 °C) using the heating mantle. Allow the mixture to reflux for several hours or overnight. The reaction between this compound and residual water will produce hydrogen gas, which should be safely vented through the drying tube.[8]
-
Distillation: After refluxing, the dry solvent is separated from the this compound and the resulting calcium hydroxide by distillation under an inert atmosphere.
The following diagram illustrates the logical workflow for this experimental procedure.
Caption: A logical workflow for the safe drying of solvents using this compound.
Disposal Plan: Safe Quenching and Waste Management
Unreacted this compound is considered hazardous waste and must be neutralized (quenched) before disposal. Never dispose of active this compound directly into waste containers.
Quenching Procedure:
-
Work in a Fume Hood: All quenching procedures must be performed in a certified chemical fume hood.
-
Inert the Reaction Vessel: Transfer the residual this compound to a reaction flask under an inert atmosphere.
-
Dilute with a High-Boiling Point Solvent: Dilute the this compound with a non-reactive, high-boiling point solvent such as toluene or heptane.[1] Avoid low-boiling point solvents like ether or pentane.
-
Cool the Mixture: Place the flask in an ice bath to manage the exothermic reaction.
-
Slowly Add a Quenching Agent: Slowly and carefully add a proton source to the stirred suspension. A common method is the sequential addition of isopropanol, followed by methanol, and finally, water.[1] The addition should be dropwise to control the rate of hydrogen gas evolution.
-
Ensure Complete Reaction: Continue stirring until all gas evolution has ceased.
-
Final Neutralization: Once the reaction is complete, the resulting basic solution can be neutralized with a dilute acid if necessary, and then disposed of in the appropriate aqueous waste container.
Spill Cleanup:
-
Evacuate: In case of a spill, evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[1]
-
Containment: Cover the spill with a dry, non-combustible material such as dry sand or soda ash.[2] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Collection: Carefully collect the contained material using non-sparking tools and place it in a clearly labeled, dry, and sealed container for disposal.[1]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. content.protocols.io [content.protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
